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Core Science & Biosynthesis

Foundational

Piperidine-2,5-dione hydrochloride structural analysis

An In-Depth Technical Guide to the Structural Analysis of Piperidine-2,5-dione Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract Piperidine-2,5-dione, an isomer of the well-known glut...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Analysis of Piperidine-2,5-dione Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine-2,5-dione, an isomer of the well-known glutarimide scaffold, represents a core heterocyclic structure with significant potential in medicinal chemistry and materials science.[1] As with any molecule destined for advanced applications, unequivocal structural verification is paramount. This guide provides a comprehensive, methodology-focused exploration of the techniques required for the complete structural elucidation of piperidine-2,5-dione hydrochloride. We move beyond mere procedural lists to offer a Senior Application Scientist’s perspective on the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. This document details the integrated application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Infrared (IR) Spectroscopy to provide an unambiguous structural assignment.

Introduction and Molecular Overview

Piperidine-2,5-dione is a heterocyclic compound featuring a six-membered ring containing a nitrogen atom and two carbonyl groups at the 2- and 5-positions.[2] Its hydrochloride salt form enhances solubility and stability, making it amenable to a variety of analytical techniques. The parent molecule, 2,5-Piperidinedione, has a molecular formula of C₅H₇NO₂ and a molecular weight of approximately 113.11 g/mol .[3] The hydrochloride salt has the formula C₅H₈ClNO₂ and a molecular weight of 149.57 g/mol .[4] Understanding its structure is critical as the precise arrangement of its atoms dictates its chemical reactivity, physical properties, and potential biological activity.

Table 1: Chemical and Physical Properties of Piperidine-2,5-dione Hydrochloride
PropertyValueSource
Molecular FormulaC₅H₈ClNO₂PubChem[4]
Molecular Weight149.57 g/mol PubChem[4]
IUPAC Namepiperidine-2,5-dione;hydrochloridePubChem[4]
Canonical SMILESC1CC(=O)NCC1=O.ClPubChem[4]

Synthesis and Sample Preparation

A robust structural analysis begins with a pure, well-characterized sample. While multiple synthetic routes to piperidine diones exist, a common conceptual pathway involves the cyclization of an appropriate amino acid precursor, such as 4-aminoglutaric acid.[3] The hydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid in a suitable solvent like methanol or ethyl acetate.[5]

Protocol 1: General Hydrochloride Salt Formation
  • Dissolution: Dissolve the synthesized piperidine-2,5-dione free base in a minimal amount of a dry organic solvent (e.g., methanol, diethyl ether).

  • Acidification: Slowly add a stoichiometric equivalent of hydrochloric acid (e.g., as a solution in the same solvent or as dry HCl gas) while stirring. The reaction is typically performed at a low temperature (0-10 °C).[6]

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold, dry solvent to remove any unreacted starting material or excess acid. Dry the final product under a vacuum.

  • Expert Insight: The choice of solvent is critical. A solvent in which the free base is soluble but the hydrochloride salt is not will maximize yield. Using dry solvents and HCl is essential to prevent hydrolysis of the dione functional groups.

Core Analytical Workflow for Structural Elucidation

A multi-technique approach is non-negotiable for the rigorous validation of a chemical structure. Each technique provides a unique piece of the structural puzzle, and their combined data create a self-validating system.

cluster_synthesis Sample Preparation cluster_analysis Structural Analysis cluster_validation Final Validation Synthesis Synthesis & Purification MS Mass Spectrometry (Molecular Formula) Synthesis->MS Pure Analyte IR IR Spectroscopy (Functional Groups) Synthesis->IR Pure Analyte NMR NMR Spectroscopy (Connectivity & Stereochemistry) Synthesis->NMR Pure Analyte XRAY X-ray Crystallography (3D Solid-State Structure) Synthesis->XRAY Pure Analyte Structure Confirmed Structure MS->Structure Convergent Data IR->Structure Convergent Data NMR->Structure Convergent Data XRAY->Structure Convergent Data

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution. For piperidine-2,5-dione hydrochloride, ¹H and ¹³C NMR, supplemented with 2D experiments, provide a complete picture of the proton and carbon framework.

¹H and ¹³C NMR Spectral Predictions

The structure of piperidine-2,5-dione suggests a distinct set of signals. The methylene protons (at C3, C4, and C6) will likely appear as complex multiplets due to spin-spin coupling.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale
C2-~170-175Carbonyl carbon chemical shift.
C3~2.5 - 2.9~30-35Methylene alpha to a carbonyl.
C4~2.2 - 2.6~25-30Methylene beta to a carbonyl.
C5-~170-175Carbonyl carbon chemical shift.
C6~3.0 - 3.5~40-45Methylene alpha to both a carbonyl and nitrogen.
N-H~8.0 - 9.0-Amide proton, shift is solvent-dependent.
Protocol 2: NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 5-10 mg of piperidine-2,5-dione hydrochloride.

  • Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Expert Insight: DMSO-d₆ is often preferred as it solubilizes the salt and keeps the N-H proton from exchanging, allowing for its observation. If D₂O is used, the N-H proton will exchange with deuterium and become invisible.

  • Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

  • Acquisition: Insert the sample into the NMR spectrometer. Acquire standard ¹H, ¹³C, and, if necessary, 2D spectra (e.g., COSY, HSQC). 2D NMR is invaluable for unambiguously assigning which protons are coupled and which protons are attached to which carbons.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis. Electrospray ionization (ESI) is the preferred method for a polar salt like this, as it is a soft ionization technique that typically yields the protonated molecule.[9]

Expected Fragmentation Patterns

The protonated molecule of the free base, [C₅H₇NO₂ + H]⁺, would have an m/z of approximately 114.1. Fragmentation in a tandem mass spectrometer (MS/MS) would likely involve the loss of small neutral molecules or cleavage of the piperidine ring.

  • Alpha-Cleavage: The bond adjacent to the nitrogen atom is a common point of cleavage.[9]

  • Ring Fission: The piperidine ring can undergo cleavage to form various acyclic fragment ions.[9]

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture, such as water/methanol with 0.1% formic acid.

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

    • Flow Rate: 0.2 - 0.4 mL/min.[9]

  • MS Method:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Full Scan: Perform a full scan (e.g., m/z 50-500) to identify the precursor ion ([M+H]⁺).

    • Product Ion Scan (MS/MS): Select the precursor ion and perform a product ion scan to observe the fragmentation pattern.

X-ray Crystallography

X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[10] It is the gold standard for confirming stereochemistry, bond lengths, bond angles, and intermolecular interactions.

cluster_xtal X-ray Crystallography Workflow Crystal Grow Single Crystal Mount Mount Crystal on Diffractometer Crystal->Mount Collect Collect Diffraction Data Mount->Collect Solve Solve Structure (Phase Problem) Collect->Solve Refine Refine Structural Model Solve->Refine Validate Validate & Report Structure Refine->Validate

Caption: Standard workflow for single-crystal X-ray diffraction.

Protocol 4: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of suitable size and quality. This is often the most challenging step. Slow evaporation of a saturated solution, vapor diffusion, or slow cooling are common methods.

    • Expert Insight: A solvent system where the compound has moderate solubility is ideal. Experiment with various solvents (e.g., ethanol, methanol/water, acetone) to find optimal conditions.

  • Data Collection: Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion. Collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group.[11] Solve the structure using direct methods or Patterson methods to determine the initial atomic positions. Refine the structural model against the experimental data until convergence is reached.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For piperidine-2,5-dione hydrochloride, it serves as a quick quality check and confirmation of key structural features.

Expected Key Absorptions
Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
N-H3200 - 3400Stretch
C-H2850 - 3000Stretch (aliphatic)
C=O1680 - 1720Stretch (amide/ketone)

Note: The presence of two carbonyl groups may result in two distinct C=O stretching bands.[12]

Protocol 5: Acquiring an IR Spectrum
  • Sample Preparation (ATR): Place a small amount of the dry powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Apply pressure to ensure good contact and collect the spectrum.

  • Background Correction: A background spectrum of the empty ATR crystal should be collected and automatically subtracted from the sample spectrum.

Conclusion

The structural elucidation of piperidine-2,5-dione hydrochloride is a case study in the power of an integrated analytical approach. While each technique provides valuable data, it is their collective and corroborative power that leads to an undeniable structural assignment. NMR defines the molecular framework in solution, mass spectrometry confirms the molecular formula and mass, IR spectroscopy verifies the presence of key functional groups, and X-ray crystallography provides the ultimate proof of the three-dimensional structure in the solid state. Following the protocols and expert insights detailed in this guide will enable researchers to characterize this and similar molecules with the highest degree of scientific integrity and confidence.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73554190, Piperidine-2,5-dione hydrochloride. Available: [Link]

  • Google Patents (n.d.). US3058983A - Preparation of glutarimide compounds.
  • Wikipedia (2024). Glutarimide. Available: [Link]

  • Cheméo (n.d.). 2,5-Piperazinedione (CAS 106-57-0) - Chemical & Physical Properties. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 533930, 2,5-Piperidinedione. Available: [Link]

  • ResearchGate (2026). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available: [Link]

  • MDPI (2000). New Conjugated Systems Derived from Piperazine-2,5-dione. Available: [Link]

  • Google Patents (n.d.). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • ChemRxiv (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7817, 2,5-Piperazinedione. Available: [Link]

  • CDC Stacks (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Available: [Link]

  • Der Pharma Chemica (2025). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Available: [Link]

  • PubMed (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Available: [Link]

  • NIST WebBook (n.d.). 2,5-Piperazinedione - Mass spectrum (electron ionization). Available: [Link]

  • SpectraBase (n.d.). Piperidine hydrochloride - Optional[FTIR] - Spectrum. Available: [Link]

  • Der Pharma Chemica (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Available: [Link]

  • ChemRxiv (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available: [Link]

  • NIST WebBook (n.d.). 2,5-Piperazinedione - IR Spectrum. Available: [Link]

  • Royal Society of Chemistry (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of N-benzyl methyl pipecolinates. Available: [Link]

  • ScienceDirect (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2′-hydroxyphenyl)prop-2-en-1-one. Available: [Link]

  • Alternative Therapies in Health and Medicine (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available: [Link]

  • MDPI (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Available: [Link]

  • ResearchGate (n.d.). Single X‐ray crystal structure of (R)‐Cbz‐deoxyhalofuginone 25. Available: [Link]

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Exploratory

Piperidine-2,5-dione hydrochloride chemical properties and reactivity

An In-depth Technical Guide to Piperidine-2,5-dione Hydrochloride: Chemical Properties and Reactivity For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Glutarimide Scaf...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Piperidine-2,5-dione Hydrochloride: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Glutarimide Scaffold

Piperidine-2,5-dione, often referred to as a glutarimide derivative, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As the hydrochloride salt, it is provided as a stable, solid material, facilitating its use as a key building block in complex molecular syntheses. The core piperidine-2,5-dione structure is a foundational "privileged scaffold"—a molecular framework that can be adapted to bind to multiple biological targets.[1] Its prominence grew from its identification as the core of immunomodulatory drugs (IMiDs®) like thalidomide and its successors, lenalidomide and pomalidomide. These molecules famously exert their therapeutic effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins.[2][3] This guide provides a comprehensive technical overview of the chemical properties, reactivity, and synthetic utility of piperidine-2,5-dione hydrochloride, offering field-proven insights for professionals engaged in the development of novel therapeutics.

PART 1: Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of piperidine-2,5-dione hydrochloride is essential for its effective use in synthesis, formulation, and biological assays.

Compound Identification and Characteristics

The fundamental properties of piperidine-2,5-dione hydrochloride are summarized below. These data are critical for reaction setup, purification, and analytical characterization.

PropertyValueSource
IUPAC Name piperidine-2,5-dione;hydrochloride[4]
CAS Number 1956318-65-2 (hydrochloride); 52065-78-8 (parent)[4][5][6]
Molecular Formula C₅H₈ClNO₂[4]
Molecular Weight 149.57 g/mol [4]
Canonical SMILES C1CC(=O)NCC1=O.Cl[4]
Appearance Typically a white to off-white powder or crystalline solid.[7]
Solubility Soluble in water and alcohols.[8]
Parent Compound 2,5-Piperidinedione (MW: 113.116 g/mol )[4][6]
Stability and Storage

Proper handling and storage are paramount to maintaining the integrity of piperidine-2,5-dione hydrochloride.

  • Stability: The imide functionality is susceptible to hydrolysis, particularly in aqueous solutions with elevated pH.[9] The rate of hydrolysis increases significantly in basic conditions.[9] The hydrochloride salt form enhances stability by creating a mildly acidic environment in solution, which can slow hydrolysis compared to the free base. It is also sensitive to moisture and should be handled in a dry environment.[10]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[7][10] Keep away from strong oxidizing agents, moisture, and strong bases to prevent degradation.[11][12]

Spectroscopic Profile

While specific spectral data for the hydrochloride salt is not widely published, the characterization of the piperidine-2,5-dione core would rely on standard analytical techniques:

  • ¹H NMR: Would show characteristic signals for the methylene protons of the piperidine ring. The chemical shifts would be influenced by the adjacent carbonyl and imide groups.

  • ¹³C NMR: Would display distinct peaks for the two carbonyl carbons and the three methylene carbons in the ring.[13]

  • IR Spectroscopy: Strong absorption bands characteristic of the C=O stretching of the imide group would be prominent, typically in the range of 1650-1750 cm⁻¹. An N-H stretching band would also be observable.

  • Mass Spectrometry: Would show the molecular ion peak corresponding to the free base (C₅H₇NO₂) upon ionization.

PART 2: Chemical Reactivity and Synthetic Applications

The reactivity of piperidine-2,5-dione is centered around its imide functionality and the adjacent methylene positions. The hydrochloride salt serves as a stable precursor that can be neutralized in situ to liberate the reactive free base.

Caption: Key reactive sites on the piperidine-2,5-dione scaffold.

Reactions at the Imide Nitrogen

The nitrogen atom of the imide is the most common site for derivatization, allowing for the introduction of various substituents to modulate biological activity.

N-Alkylation: This is a fundamental transformation for building molecular complexity. The reaction typically proceeds by deprotonating the imide nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide.

  • Causality: The choice of base is critical. Strong bases like sodium hydride (NaH) are effective for complete deprotonation, while weaker carbonate bases (e.g., K₂CO₃) can also be used, often requiring heating.[14] The solvent, typically a polar aprotic solvent like DMF or THF, facilitates the dissolution of the reactants and promotes the Sₙ2 reaction. The addition of a catalyst like potassium iodide (KI) can enhance the reactivity of alkyl chlorides or bromides.[15]

Figure 2: Workflow for N-Alkylation start Piperidine-2,5-dione HCl + Alkyl Halide (R-X) step1 Dissolve in aprotic solvent (e.g., DMF, THF) start->step1 step2 Add Base (e.g., NaH, K₂CO₃) to deprotonate imide N-H step1->step2 step3 Heat mixture (if required) Monitor by TLC/LC-MS step2->step3 step4 Aqueous Workup (Quench, Extract with Organic Solvent) step3->step4 step5 Purification (Column Chromatography) step4->step5 end N-Alkyl-piperidine-2,5-dione step5->end Figure 3: Imide Ring Hydrolysis Piperidine_Dione Piperidine-2,5-dione Ring_Opened Glutamic Acid Derivative (Ring Cleavage Product) Piperidine_Dione->Ring_Opened Hydrolysis Water + H₂O (pH dependent)

Caption: Schematic of hydrolytic ring-opening.

PART 3: Detailed Experimental Protocols

The following protocols are provided as self-validating systems, outlining the causality behind each step.

Protocol 1: General Procedure for N-Alkylation of Piperidine-2,5-dione

This protocol describes a robust method for introducing an alkyl group at the imide nitrogen using an alkyl halide.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine-2,5-dione hydrochloride (1.0 eq).

    • Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M.

  • Deprotonation:

    • Add a suitable base. For a strong base, cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

    • For a weaker base, add potassium carbonate (K₂CO₃, 2.0-3.0 eq).

    • Allow the mixture to stir at 0 °C (for NaH) or room temperature (for K₂CO₃) for 30-60 minutes.

  • Alkylation:

    • Add the desired alkyl halide (R-X, 1.1 eq) dropwise to the stirred suspension. Causality: Slow addition minimizes potential side reactions and ensures the alkyl halide reacts with the deprotonated imide rather than itself.

    • If using K₂CO₃, the reaction may need to be heated (e.g., 50-70 °C) to proceed at a reasonable rate. [15]4. Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution or water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to afford the pure N-alkylated piperidine-2,5-dione.

Protocol 2: General Procedure for Reduction to a Substituted Piperidine

This protocol details the reduction of the dione functionality to a piperidine ring using a borane complex.

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve piperidine-2,5-dione or an N-substituted derivative (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reduction:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add borane dimethyl sulfide complex (BH₃·SMe₂, ~3.0 eq) via syringe. Causality: Borane is a strong reducing agent for amides and esters. The dimethyl sulfide complex is a stable and convenient source of borane.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-12 hours.

  • Monitoring and Workup:

    • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

    • Once complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of methanol (MeOH) until gas evolution ceases.

    • Add 6 M hydrochloric acid (HCl) and heat the mixture to reflux for 1 hour. Causality: The acidic workup is necessary to hydrolyze the intermediate borane-amine complexes.

  • Isolation and Purification:

    • Cool the mixture to room temperature and basify with a strong base (e.g., 6 M NaOH) to pH > 12.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate, 3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine product, which can be further purified if necessary.

References

  • PubChem Compound Summary for CID 73554190, Piperidine-2,5-dione hydrochloride. National Center for Biotechnology Information. [Link]

  • Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery. ACS Medicinal Chemistry Letters. [Link]

  • Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C–H Functionalization and Cyclopropanation. Journal of the American Chemical Society. [Link]

  • Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. National Center for Biotechnology Information. [Link]

  • The Genomic-Driven Discovery of Glutarimide-Containing Derivatives from Burkholderia gladioli. National Center for Biotechnology Information. [Link]

  • The hydrolysis of piperazine-2,5-dione. PubMed. [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Recent advances in the synthesis of piperidones and piperidines. Organic Chemistry Portal. [Link]

  • Piperidine Synthesis. Defense Technical Information Center. [Link]

  • A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ResearchGate. [Link]

  • N-alkyl-piperidine DERIVATIVES.
  • What are the storage stability of Piperidine Series compounds over time? BTC. [Link]

  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. National Center for Biotechnology Information. [Link]

  • Piperidine Spectra. SpectraBase. [Link]

  • Synthesis of 4-piperidones. Organic Chemistry Portal. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • PIPERIDINE. Ataman Kimya. [Link]

  • Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. ResearchGate. [Link]

  • Synthesis of piperdine. ScienceMadness Discussion Board. [Link]

  • A straightforward synthesis and partial hydrolysis of cysteine-derived 2,5-diketopiperazines. ResearchGate. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. [Link]

  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. PubMed. [Link]

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  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. National Center for Biotechnology Information. [Link]

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Foundational

Technical Synthesis Guide: Piperidine-2,5-dione Hydrochloride

CAS: 52065-78-8 (Free Base) | Salt Form: Hydrochloride Synonyms: 5-oxopiperidin-2-one; 2,5-dioxopiperidine; 5-ketopiperidin-2-one. Executive Summary & Strategic Analysis Piperidine-2,5-dione is a critical six-membered la...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 52065-78-8 (Free Base) | Salt Form: Hydrochloride Synonyms: 5-oxopiperidin-2-one; 2,5-dioxopiperidine; 5-ketopiperidin-2-one.

Executive Summary & Strategic Analysis

Piperidine-2,5-dione is a critical six-membered lactam scaffold distinct from the more common glutarimide (piperidine-2,6-dione). It serves as a versatile intermediate in the synthesis of 5-aminolevulinic acid (5-ALA) derivatives, antitumor antibiotics, and peptidomimetics.

Unlike simple lactams, the 2,5-dione possesses a ketone at the C5 position, introducing unique reactivity but also instability. The molecule is prone to intermolecular condensation (forming pyrazines or porphobilinogen-like pyrroles) if the ketone is not managed during the cyclization of its acyclic precursor.

Technical Challenges:

  • Regioselectivity: Ensuring the formation of the 6-membered lactam rather than intermolecular dimerization.

  • Salt Stability: The hydrochloride salt is formed by protonation of the amide/ketone oxygen system, which is hydrolytically labile. Anhydrous handling is non-negotiable.

  • Ambiguity Control: This guide specifically addresses the 2,5-dione (keto-lactam), not the 2,6-dione (glutarimide/lenalidomide precursor) or piperazine-2,5-dione (diketopiperazine).

Retrosynthetic Analysis

The synthesis is best approached through two distinct logical disconnects. Pathway A is the preferred scalable route utilizing the "Protect-Cyclize-Deprotect" strategy to avoid side reactions. Pathway B is a functional group interconversion (FGI) route suitable for small-scale medicinal chemistry.

Retrosynthesis Target Piperidine-2,5-dione HCl (Target) Precursor1 Methyl 5-aminolevulinate HCl (Linear Precursor) Target->Precursor1 Pathway A: Cyclization (C-N Bond Formation) Precursor2 5-Hydroxypiperidin-2-one (Reduced Lactam) Target->Precursor2 Pathway B: Oxidation (Dess-Martin) Precursor3 5-Hydroxy-2-pyridone (Aromatic Precursor) Precursor2->Precursor3 Catalytic Hydrogenation

Figure 1: Retrosynthetic disconnects showing the Linear Cyclization (Pathway A) and Oxidation (Pathway B) strategies.

Primary Pathway: Cyclization of Protected 5-Aminolevulinic Acid

This protocol is the industry standard for generating high-purity piperidine-2,5-dione. Direct cyclization of 5-aminolevulinic acid (5-ALA) often yields complex mixtures of pyrroles. To enforce lactamization, the ketone at C4 (of the linear chain) is transiently protected as a ketal.

Reaction Scheme
  • Protection: Methyl 5-aminolevulinate

    
     Ketal protection.
    
  • Cyclization: Neutralization triggers intramolecular aminolysis of the ester.

  • Deprotection: Acid hydrolysis restores the C5 ketone.

  • Salt Formation: Anhydrous HCl precipitation.

Detailed Protocol
Phase 1: Ketal Protection & Cyclization

Reagents: Methyl 5-aminolevulinate HCl, Trimethyl orthoformate (TMOF), Methanol, p-Toluenesulfonic acid (pTsOH), Triethylamine (TEA).

  • Setup: Charge a flame-dried reactor with Methyl 5-aminolevulinate HCl (1.0 eq) and anhydrous Methanol (10 V).

  • Protection: Add Trimethyl orthoformate (3.0 eq) and a catalytic amount of pTsOH (0.05 eq). Stir at reflux (65°C) for 4–6 hours.

    • Mechanistic Note: This forms the dimethyl ketal, preventing pyrrole formation during the basic cyclization step.

  • Neutralization/Cyclization: Cool to 0°C. Add Triethylamine (1.2 eq) dropwise. The mixture is then warmed to room temperature and stirred for 12–18 hours.

    • Observation: The free amine generated in situ attacks the methyl ester, closing the piperidone ring.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Dichloromethane (DCM) and wash with saturated NaHCO₃ to remove pTsOH and amine salts. Dry organic layer over Na₂SO₄ and concentrate to yield the Protected Intermediate (5,5-dimethoxypiperidin-2-one).

Phase 2: Deprotection & Hydrochloride Salt Formation

Reagents: Acetone, 2N HCl (aq), 4M HCl in Dioxane.

  • Hydrolysis: Dissolve the protected intermediate in Acetone/Water (4:1). Add catalytic HCl (or acetic acid) and stir at room temperature for 2 hours.

    • Monitoring: TLC or LC-MS should show the disappearance of the ketal and appearance of the ketone (Piperidine-2,5-dione free base).

  • Isolation of Free Base: Neutralize carefully with NaHCO₃, extract into Ethyl Acetate (repeatedly, as the product is polar), dry, and concentrate.

  • Salt Formation (Critical Step):

    • Dissolve the free base in a minimum volume of anhydrous Dioxane or Ethanol.

    • Cool to 0°C under Nitrogen.

    • Slowly add 4M HCl in Dioxane (1.1 eq) dropwise.

    • A white precipitate (Piperidine-2,5-dione hydrochloride) will form immediately.

    • Filtration: Filter the solid under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption. Wash with cold diethyl ether.

Data Summary: Pathway A
ParameterSpecificationNotes
Starting Material Methyl 5-aminolevulinate HClCommercial grade (>98%)
Solvent System MeOH (Step 1), DCM (Workup)Anhydrous conditions essential for Step 1.
Yield (Overall) 60–75%High yield due to protection strategy.
Purification RecrystallizationEtOH/Ether if necessary.
Key Impurity Pyrazines/PyrrolesAvoided by ketal protection.

Secondary Pathway: Oxidation of 5-Hydroxypiperidin-2-one

This route is viable if 5-hydroxy-2-pyridone is the available starting material. It involves a reduction followed by a selective oxidation.

Workflow
  • Hydrogenation: 5-hydroxy-2-pyridone + H₂ (Pd/C)

    
     5-hydroxypiperidin-2-one.
    
  • Oxidation: 5-hydroxypiperidin-2-one + Dess-Martin Periodinane

    
     Piperidine-2,5-dione.[1]
    
Detailed Protocol (Oxidation Step)

Reagents: 5-hydroxypiperidin-2-one, Dess-Martin Periodinane (DMP), Dichloromethane (DCM).

  • Dissolution: Suspend 5-hydroxypiperidin-2-one (1.0 eq) in anhydrous DCM (15 V).

  • Oxidation: Add DMP (1.2 eq) in portions at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Add a mixture of sat. Na₂S₂O₃ and sat.[2] NaHCO₃ (1:1) to destroy excess oxidant and byproduct iodinane. Stir vigorously until two clear layers form.

  • Extraction: Extract aqueous layer with DCM (3x).

  • Salt Formation: Proceed as in Pathway A using HCl/Dioxane.

Process Control & Characterization

Analytical Specifications
  • ¹H NMR (DMSO-d₆): Look for the disappearance of the methine proton (CH-OH) at ~3.8-4.0 ppm (from precursor) and the retention of the amide proton (~8.0 ppm). The CH₂ protons adjacent to the ketone (C4 and C6) will show distinct splitting patterns due to the carbonyl anisotropy.

  • Mass Spectrometry: [M+H]⁺ = 114.1 (Free base). The salt will dissociate in MS conditions.

  • Melting Point: The hydrochloride salt typically decomposes/melts >180°C (requires verification per batch).

Stability & Handling

The C5 ketone is electrophilic. In the presence of water and acid, the ring can open to reform 5-ALA.

  • Storage: Store at -20°C under Argon.

  • Hygroscopicity: The HCl salt is highly hygroscopic. Handle in a glovebox or dry room.

References

  • Takeya, H., Suzuki, K., & Sasaki, K. (1998). Synthesis of 5-Aminolevulinic Acid from 1,5-Dihydroxy-2-pyridone via Piperidine-2,5-dione. Chemistry Letters. Link

  • Santa Cruz Biotechnology. Piperidine-2,5-dione Product Data & CAS 52065-78-8. Link

  • PubChem. Piperidine-2,5-dione hydrochloride (Compound CID 73554190).[3] National Library of Medicine. Link

  • Google Patents. KR20160037530A - Preparation method of piperidine-2,5-dione. Link

  • Beilstein Journals. Synthesis of substituted piperidine-2,5-dione intermediates via Dess-Martin Oxidation. Link

Sources

Exploratory

An In-depth Technical Guide to Piperidine-2,5-dione Hydrochloride: Identification, Characterization, and Handling

This guide provides a comprehensive technical overview of piperidine-2,5-dione hydrochloride, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of piperidine-2,5-dione hydrochloride, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document delves into its definitive identification, analytical characterization, synthesis considerations, and essential safety protocols, offering a foundational understanding for its application in a laboratory setting.

Core Identification and Chemical Properties

Definitive identification of a chemical entity is paramount for scientific integrity and reproducibility. Piperidine-2,5-dione hydrochloride is registered under the CAS number 1956318-65-2 .[1] This unique numerical identifier is the universally accepted standard for its unambiguous identification in chemical databases and scientific literature.

The compound is the hydrochloride salt of its parent molecule, 2,5-piperidinedione. The addition of hydrochloric acid serves to increase the compound's stability and aqueous solubility, which can be advantageous for certain experimental applications.

Table 1: Physicochemical Properties of Piperidine-2,5-dione Hydrochloride [1]

PropertyValueSource
CAS Number 1956318-65-2PubChem
Molecular Formula C₅H₈ClNO₂PubChem
Molecular Weight 149.57 g/mol PubChem
IUPAC Name piperidine-2,5-dione;hydrochloridePubChem
Canonical SMILES C1CC(=O)NCC1=O.ClPubChem
InChI Key SICWRUKEQPUFGA-UHFFFAOYSA-NPubChem

Synthesis and Mechanistic Considerations

While specific, detailed protocols for the synthesis of piperidine-2,5-dione hydrochloride are not widely published, its synthesis can be approached through established methods for the formation of the piperidine ring and its derivatives.[2] The core structure, a piperidinone, is a prevalent motif in medicinal chemistry, and its synthesis has been extensively explored.

A plausible synthetic strategy involves the cyclization of a suitable linear precursor, such as a derivative of aminoglutaric acid. The hydrochloride salt is then typically formed by treating the free base with hydrochloric acid in an appropriate solvent.

G cluster_synthesis Conceptual Synthetic Pathway Linear_Precursor Aminoglutaric Acid Derivative Cyclization Cyclization Linear_Precursor->Cyclization Dehydration/Amidation Piperidine_2_5_dione Piperidine-2,5-dione (Free Base) Cyclization->Piperidine_2_5_dione Salt_Formation Salt Formation (+ HCl) Piperidine_2_5_dione->Salt_Formation Final_Product Piperidine-2,5-dione Hydrochloride Salt_Formation->Final_Product G cluster_analytical Analytical Workflow for Characterization Sample Piperidine-2,5-dione Hydrochloride Sample Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Sample->Spectroscopy Chromatography Chromatographic Analysis (HPLC, GC) Sample->Chromatography Structure_Confirmation Structural Confirmation Spectroscopy->Structure_Confirmation Purity_Assessment Purity Assessment Chromatography->Purity_Assessment

Sources

Foundational

The Pharmacological Potential of the Piperidine-2,5-dione Scaffold: A Technical Guide for Drug Discovery Professionals

Introduction: The Piperidine-2,5-dione Core in Medicinal Chemistry The piperidine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine-2,5-dione Core in Medicinal Chemistry

The piperidine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its conformational flexibility and ability to form diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics.[2][4] This guide focuses on a specific derivative, the piperidine-2,5-dione moiety, a cyclic diamide that has garnered significant interest for its potential therapeutic applications. While literature specifically detailing "Piperidine-2,5-dione hydrochloride" is limited, extensive research on the broader class of piperidine-2,5-diones and related 2,5-diketopiperazines (DKPs) provides a strong basis for exploring its potential biological activities. This document will synthesize findings from related structures to provide an in-depth technical overview of the potential anticancer, anti-inflammatory, and antimicrobial properties of the piperidine-2,5-dione core, offering insights for researchers and drug development professionals.

Part 1: Potential Anticancer Activities

Derivatives of the 2,5-diketopiperazine scaffold, which is structurally analogous to piperidine-2,5-dione, have demonstrated notable anticancer properties.[5][6] These compounds have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and cause cell cycle arrest.[5]

Mechanism of Action: A Multi-pronged Approach

The anticancer effects of piperidine-2,5-dione derivatives are often multifaceted. One key mechanism is the induction of apoptosis, or programmed cell death, in cancer cells.[5][6] Additionally, these compounds can interfere with the cell cycle, a critical process for tumor growth. For instance, certain 3,6-diunsaturated 2,5-diketopiperazine derivatives have been shown to block cell cycle progression in the G2/M phase.[5] The presence of specific side chains and double bonds on the core ring structure appears to be crucial for this cytotoxic activity.[6]

Quantitative Analysis of Anticancer Potency

The efficacy of potential anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the in vitro cytotoxic activity of several 2,5-diketopiperazine derivatives against human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 11A549 (Lung Carcinoma)1.2[5]
Compound 11Hela (Cervical Cancer)0.7[5]
DeoxymicelianamideVarious2 - 23[6]
Tryptamine-piperazine-2,5-dione conjugate (6h)AsPC-1 (Pancreatic Cancer)6 ± 0.85[7]
Tryptamine-piperazine-2,5-dione conjugate (6h)SW1990 (Pancreatic Cancer)6 ± 0.85[7]
Experimental Protocol: Assessing In Vitro Cytotoxicity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, Hela) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2]

  • Compound Treatment: The following day, replace the existing medium with fresh medium containing serial dilutions of the piperidine-2,5-dione test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a predetermined period, typically 48 to 72 hours, to allow the compound to exert its effects.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours.[2] During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 150-200 µL of a solubilizing agent, such as DMSO or acidic isopropanol, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value.

Part 2: Potential Anti-inflammatory and Analgesic Activities

Chronic inflammation is a key factor in the pathology of numerous diseases.[8][9] The piperidine scaffold is present in many compounds with anti-inflammatory properties.[10][11] Derivatives of piperazine-2,5-dione have also been investigated for their anti-inflammatory and analgesic effects.[12]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of piperidine-containing compounds are often attributed to their ability to modulate key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target, as it plays a central role in regulating the immune response to infection and inflammation.[10][11] Some studies have explored the ability of piperazine-2,5-dione derivatives to reduce NF-κB activity stimulated by lipopolysaccharide (LPS).[8] While the specific compounds tested in one study did not show significant NF-κB inhibition at the tested concentration, the pathway remains a critical area of investigation for this class of molecules.[8]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes activates Piperidine Piperidine-2,5-dione (Potential Inhibitor) Piperidine->IKK inhibits? Disc_Diffusion_Workflow A Prepare Microbial Inoculum (0.5 McFarland) B Inoculate Agar Plate A->B D Place Discs on Agar B->D C Impregnate Discs with Test Compound & Controls C->D E Incubate at 37°C for 18-24h D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for the disc diffusion antimicrobial assay.

Quantitative Antimicrobial Data

Following initial screening, the Minimum Inhibitory Concentration (MIC) is determined to quantify the potency of the compound.

Compound ClassTest OrganismActivity MetricResultReference
Piperidine Derivative 2Staphylococcus aureusZone of InhibitionActive[13]
Piperidine Derivative 2Escherichia coliZone of InhibitionActive[13]
Piperidine Derivative 6Bacillus subtilisMIC0.75 mg/ml[14]
Piperidine Derivative 6Escherichia coliMIC1.5 mg/ml[14]

Conclusion and Future Directions

The piperidine-2,5-dione scaffold represents a promising starting point for the development of novel therapeutic agents. Drawing from the extensive research on structurally related diketopiperazines and other piperidine derivatives, it is plausible that compounds based on this core structure could exhibit significant anticancer, anti-inflammatory, and antimicrobial activities. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to systematically evaluate the biological potential of piperidine-2,5-dione hydrochloride and its analogs. Future work should focus on synthesizing a library of these compounds and performing the described in vitro and in vivo assays to elucidate their structure-activity relationships and identify lead candidates for further preclinical development.

References

  • Šváchová, A., et al. (2021).
  • Zhang, Y., et al. (2023).
  • Li, Y., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters.
  • Li, J., et al. (2021).
  • Šváchová, A., et al. (2021).
  • Anonymous. (n.d.). Antibacterial activities of piperidine derived analogs.
  • Mollica, A., et al. (2014). Synthesis and anti-cancer activity of naturally occurring 2,5-diketopiperazines. Fitoterapia.
  • Anonymous. (n.d.). A Comparative Analysis of the Anti-inflammatory Potential of Piperidine-Based Compounds. BenchChem.
  • Shode, F. O., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives.
  • Shode, F. O., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology.
  • Anonymous. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Patel, R. B., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.
  • Goel, K. K., et al. (2008).
  • Anonymous. (n.d.). Synthesis of Pyrrolidine-2,5-dione Based Anti-inflammatory Drug: In Vitro COX-2, 5-LOX Inhibition and In Vivo Anti-inflammatory Studies.
  • Anonymous. (n.d.). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • Khan, I., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs.
  • Anonymous. (n.d.).
  • Anonymous. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
  • Anonymous. (n.d.).
  • Anonymous. (2022). A Comprehensive Review on the Pharmacological Profile of Piperine: A Bio-enhancer. Eurasian Journal of Science & Engineering.
  • Anonymous. (n.d.). Pharmacological properties of natural piperidine derivatives.
  • Anonymous. (2023).

Sources

Exploratory

Computational Profiling of Piperidine-2,5-dione Hydrochloride Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Piperidine-2,5-dione (C₅H₇NO₂) is a specialized heterocyclic scaffold distinct from its more common isomer, glutarimide (2,6-piperidinedione). Often supplied as a hydrochloride salt (HCl) to enhance shelf-stability and water solubility, this molecule serves as a critical intermediate in the synthesis of non-natural amino acids and bioactive peptidomimetics.

From an in silico perspective, this molecule presents specific challenges:

  • Ionization State: The commercially available HCl salt is an artifact of synthesis/storage. In a physiological environment (pH 7.4), the "salt" dissociates. The amide nitrogen (pKa

    
     -1 to 1) is generally neutral, not protonated. Modeling the protonated cation found in the crystal lattice would yield erroneous binding energies in a biological context.
    
  • Tautomerism: The 2,5-dione system can exhibit keto-enol tautomerism, significantly altering the hydrogen bond donor/acceptor profile.

  • Ring Puckering: Standard force fields (e.g., MMFF94, GAFF) often struggle to accurately predict the specific ring conformation (envelope vs. twist-boat) of 2,5-functionalized piperidines without Quantum Mechanical (QM) correction.

This guide outlines a rigorous, self-validating workflow for modeling this scaffold, moving from QM parameterization to Molecular Dynamics (MD) in a solvated protein environment.

Phase I: Ligand Preparation & Quantum Mechanical Parameterization

Objective: To generate a physically accurate 3D model of the ligand, stripped of its counterion and assigned partial charges that reflect its specific electron distribution.

The "Desalting" Protocol

Scientific Rationale: Blindly docking the Piperidine-2,5-dione.HCl complex is a critical error. The chloride ion (


) is a spectator in most binding events, and the protonated amide is likely an artifact of low pH.

Workflow:

  • Import: Load the .sdf or .mol2 file of the HCl salt.

  • Desalt: Remove the

    
     atom.
    
  • Deprotonate: Remove the proton on the amide nitrogen (N1) if present, unless modeling an extremely acidic environment (pH < 2).

  • Stereochemistry: Verify the chirality at C-alpha positions if substituted. For the core scaffold, ensure the ring is in a low-energy conformation.

QM Geometry Optimization & RESP Charge Fitting

Standard libraries (e.g., AM1-BCC) approximate charges based on atom types. For a dione ring system, these approximations often fail to capture the inductive effects of the two carbonyls. We use Restrained Electrostatic Potential (RESP) fitting.

Protocol:

  • Software: Gaussian 16 (or GAMESS/ORCA).

  • Theory Level: DFT (Density Functional Theory) using B3LYP/6-31G* or wB97X-D/def2-TZVP (for better dispersion correction).

  • Input Generation:

    • Perform a geometry optimization (Opt) followed by a frequency calculation (Freq) to ensure no imaginary frequencies (true minimum).

    • Calculate the Electrostatic Potential (ESP).

  • Charge Fitting: Use the antechamber module (AmberTools) to fit point charges to the QM-generated ESP.

Table 1: Comparison of Charge Models for Piperidine-2,5-dione

Charge ModelN1 Charge (

)
C2 (Carbonyl) ChargeAccuracy Assessment
Gasteiger -0.35+0.21Low. Underestimates polarization of carbonyls.
AM1-BCC -0.42+0.55Medium. Acceptable for high-throughput screening.
RESP (DFT) -0.58 +0.68 High. Captures the electron-withdrawing dione effect. (Recommended)

Phase II: Molecular Docking Strategy

Objective: Predict the binding mode of the scaffold into a target receptor (e.g., MDM2, DNA, or a specific kinase).

Target Selection & Grid Generation

Piperidine-2,5-diones often act as peptidomimetics. If the specific target is unknown, a "Blind Docking" approach across the surface of likely targets (e.g., p53-MDM2 interface) is required.

Protocol:

  • Receptor Prep: Remove water molecules (unless bridging is expected). Add polar hydrogens. Assign Kollman United Atom charges.

  • Grid Box:

    • Targeted: Center on the active site residues with a

      
       Å box.
      
    • Blind: Enclose the entire protein surface.

Docking Algorithm Configuration

Use AutoDock Vina or Glide XP .

  • Exhaustiveness: Set to 32 (High). The ring flexibility requires thorough sampling.

  • Scoring Function: Use a function that penalizes desolvation, as the polar dione group must shed water to bind.

Phase III: Molecular Dynamics (MD) Simulation

Objective: Validate the stability of the docked complex and analyze interaction persistence over time. Docking gives a static snapshot; MD provides the "movie."

Topology Generation

This is the most failure-prone step for non-standard heterocycles.

  • Protein Force Field: AMBER ff14SB or CHARMM36m.

  • Ligand Force Field: GAFF2 (General Amber Force Field 2).

    • Crucial Step: If GAFF2 produces high ring strain energy, generate a custom .frcmod file using the QM-derived Hessian from Phase I (using parmchk2).

Simulation Protocol (GROMACS/AMBER)
  • Solvation: TIP3P water box (cubic, 10 Å buffer).

  • Neutralization: Add

    
     or 
    
    
    
    ions to neutralize the system charge.
  • Minimization: Steepest descent (5,000 steps) to remove steric clashes.

  • Equilibration:

    • NVT (Canonical): 100 ps, heating to 300K. Restrain ligand heavy atoms.

    • NPT (Isobaric): 100 ps, pressure coupling to 1 bar. Release restraints.

  • Production Run: 50–100 ns. Step size: 2 fs.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Measures ligand stability. A plateau < 2.0 Å indicates a stable binding mode.

  • Hydrogen Bond Analysis: Calculate the occupancy (%) of H-bonds between the dione carbonyls and protein backbone amides.

Visualizing the Workflow

The following diagrams illustrate the logic flow for handling the HCl salt and the simulation pipeline.

Diagram 1: Ligand Preparation Logic (The "Desalting" Pathway)

LigandPrep HCl_Salt Input: Piperidine-2,5-dione HCl (.sdf / .mol2) Desalt Step 1: Desalting Remove Cl- Counterion HCl_Salt->Desalt Ionization Step 2: pKa Prediction Determine Protonation at pH 7.4 Desalt->Ionization Tautomer Step 3: Tautomer Enumeration (Keto vs Enol) Ionization->Tautomer Neutral Species Selected QM_Opt Step 4: QM Geometry Opt (DFT B3LYP/6-31G*) Tautomer->QM_Opt Lowest Energy Tautomer RESP Step 5: RESP Charge Fitting Generate .mol2 with QM charges QM_Opt->RESP

Caption: Workflow for converting the raw HCl salt data into a simulation-ready, physically accurate ligand model.

Diagram 2: Integrated Simulation Pipeline

SimPipeline Ligand Prepared Ligand (RESP Charges) Docking Molecular Docking (Vina/Glide) Identify Binding Pose Ligand->Docking Protein Target Protein (Cleaned PDB) Protein->Docking Complex Ligand-Protein Complex Docking->Complex Topology Topology Generation (GAFF2 + ff14SB) Complex->Topology MD_Sim MD Production (GROMACS - 100ns) Topology->MD_Sim Analysis Analysis (RMSD, H-Bonds, MMPBSA) MD_Sim->Analysis

Caption: End-to-end pipeline from initial structures to quantitative trajectory analysis.

References & Authoritative Sources

  • Ligand Parameterization (RESP):

    • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry.

    • Context: Defines the GAFF force field used for the piperidine scaffold.

  • QM/DFT Methods:

    • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics.

    • Context: Foundational paper for the B3LYP functional recommended for geometry optimization.

  • Docking Methodology:

    • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Piperidine-2,5-dione Properties:

    • PubChem Database.[1] Piperidine-2,5-dione hydrochloride.[1] CID 73554190.[1]

    • Context: Verification of chemical structure and physical properties.[2]

  • Force Field Validation:

    • Harder, E., et al. (2016).[3] OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins. Journal of Chemical Theory and Computation.

    • Context: Reference for alternative parameterization if GAFF2 fails on ring puckering.

Sources

Foundational

Commercial Sourcing and Validation of Research-Grade Piperidine-2,5-dione Hydrochloride

This guide provides a technical analysis of the commercial landscape, procurement specifications, and validation protocols for Piperidine-2,5-dione hydrochloride . Technical Guide for Drug Discovery & Synthetic Chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the commercial landscape, procurement specifications, and validation protocols for Piperidine-2,5-dione hydrochloride .

Technical Guide for Drug Discovery & Synthetic Chemistry

Executive Summary & Chemical Identity

Piperidine-2,5-dione hydrochloride is a specialized heterocyclic building block used in the synthesis of peptidomimetics and conformationally restricted pharmacological scaffolds. Unlike its more common isomers (glutarimides) or analogues (diketopiperazines), this specific scaffold offers unique vector orientation for substituent groups, making it critical for structure-activity relationship (SAR) studies in medicinal chemistry.

Procurement of this compound requires vigilance due to frequent nomenclature confusion with structural isomers. This guide defines the sourcing parameters to ensure the acquisition of high-fidelity research-grade material.

Chemical Profile
AttributeSpecification
IUPAC Name Piperidine-2,5-dione hydrochloride
Common Name 2,5-Dioxopiperidine HCl; 5-oxovalerolactam HCl
CAS Number (HCl Salt) 1956318-65-2
CAS Number (Free Base) 52065-78-8
Molecular Formula C₅H₇NO₂[1][2][3][4][5][6][7][8] · HCl
Molecular Weight 149.57 g/mol (Salt); 113.11 g/mol (Base)
Structural Class 6-membered Lactam / Cyclic Imide derivative
The "Isomer Trap": Structural Differentiation

A primary failure mode in sourcing this compound is confusing it with its 2,6-isomer (Glutarimide) or the diaza-analogue (Piperazine-2,5-dione).

IsomerDifferentiation Target TARGET MOLECULE Piperidine-2,5-dione (Ketone at C5, Lactam at C2) Glutarimide COMMON CONFUSION 1 Piperidine-2,6-dione (Glutarimide) (Ketones at C2, C6) Target->Glutarimide Structural Isomer (Different Carbonyl Position) DKP COMMON CONFUSION 2 Piperazine-2,5-dione (Diketopiperazine) (2 Nitrogens in ring) Target->DKP Analogue (Different Heteroatom Count)

Figure 1: Structural differentiation to prevent procurement errors. The target molecule is a mono-nitrogen system with asymmetry in carbonyl placement.

Commercial Supply Landscape

The market for Piperidine-2,5-dione hydrochloride is bifurcated between catalog suppliers (high cost, low lead time) and contract synthesis organizations (low cost, high lead time).

Supplier Tiers
TierSupplier TypeRepresentative VendorsProsCons
Tier 1 Global Catalog Sigma-Aldrich (Merck), Santa Cruz Biotech (SCBT)High reliability, CoA provided, immediate shipping.High cost per gram ($500+), often supply Free Base rather than HCl.
Tier 2 Building Block Specialists Enamine, Combi-Blocks, PharmaBlockModerate cost, specializes in heterocycles, often have stock.Lead times vary (1-2 weeks), batch-to-batch variability.
Tier 3 Custom/Bulk WuXi AppTec, ChemPartner, Local CROsLow cost at scale (>100g), custom salt formation.Long lead time (4-8 weeks), requires synthesis validation.
Sourcing Strategy: Free Base vs. Hydrochloride

Critical Insight: The free base (CAS 52065-78-8) is significantly more available than the hydrochloride salt (CAS 1956318-65-2).

  • Recommendation: If the HCl salt is out of stock, purchase the Free Base and perform an in-house salt formation. The Free Base is prone to oxidation and ring-opening hydrolysis upon long-term storage; the HCl salt is the preferred form for stability.

Technical Validation Protocol (QC)

Upon receipt of the material, "Trust but Verify" is the operational standard. The following self-validating protocol ensures the compound meets research-grade criteria (>95% purity, correct salt stoichiometry).

Analytical Workflow

QC_Workflow Receipt Material Receipt (Check CAS & Batch #) Solubility Solubility Test (Water/MeOH) Receipt->Solubility LCMS LC-MS Analysis (Identity) Solubility->LCMS If Soluble HNMR 1H-NMR (Purity & Structure) LCMS->HNMR Mass Confirmed (M+H = 114) Chloride Silver Nitrate Test (Salt Confirmation) HNMR->Chloride Structure Confirmed Decision Release / Reject Chloride->Decision

Figure 2: Quality Control workflow for validating incoming Piperidine-2,5-dione HCl.

Key Analytical Benchmarks
  • 1H-NMR (D₂O or DMSO-d₆):

    • Look for the methylene protons adjacent to the nitrogen (approx. 3.2–3.5 ppm).

    • Look for the methylene protons adjacent to the ketones.

    • Impurity Watch: Check for signals of 5-hydroxypiperidin-2-one (precursor) or ring-opened 5-aminopentanoic acid derivatives.

  • LC-MS:

    • ESI+ Mode: Expect [M+H]⁺ = 114.1 m/z (Free base mass).

    • Note: The HCl counterion will not be visible in positive mode MS but is inferred by the presence of a chloride precipitate with AgNO₃ or via Ion Chromatography (IC).

  • Appearance:

    • Research-grade material should be an off-white to beige solid . Dark brown or sticky solids indicate polymerization or decomposition.

Handling and Storage

Piperidine-2,5-dione is a cyclic imide/lactam hybrid. While relatively stable, it is susceptible to hydrolysis under basic conditions.

  • Storage: Store at -20°C under a desiccated atmosphere. The HCl salt is hygroscopic; protect from moisture to prevent clumping and hydrolysis.

  • Solubility:

    • High: Water, DMSO, Methanol.

    • Low: Dichloromethane, Diethyl Ether, Hexanes.

  • Stability: Avoid prolonged exposure to aqueous bases (pH > 9), which will rapidly open the ring to form the amino-acid derivative.

References

  • PubChem. Piperidine-2,5-dione hydrochloride (Compound).[3] National Library of Medicine. Accessed 2024.[4][9] Link

  • ChemicalBook. 2,5-Piperidinedione Product & Supplier Information. Accessed 2024.[4][9] Link

  • BenchChem. Piperidine vs. Piperazine: A Comparative Analysis of Two Privileged Scaffolds. Accessed 2024.[4][9] Link

  • Sigma-Aldrich. Piperidine-2,5-dione Product Specification. Merck KGaA. Accessed 2024.[4][9] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and Handling of Piperidine-2,5-dione Hydrochloride for In Vitro Assays

This Application Note provides a rigorous, standardized protocol for the solubilization and handling of Piperidine-2,5-dione hydrochloride (CAS: 1956318-65-2) for in vitro biological assays. Abstract & Physicochemical Pr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, standardized protocol for the solubilization and handling of Piperidine-2,5-dione hydrochloride (CAS: 1956318-65-2) for in vitro biological assays.

Abstract & Physicochemical Profile

Piperidine-2,5-dione hydrochloride is the hydrochloride salt of the cyclic imide piperidine-2,5-dione.[1] Unlike simple amines, the nitrogen atom in the 2,5-dione scaffold is flanked by carbonyl groups, significantly reducing its basicity. Consequently, the hydrochloride salt is prone to rapid dissociation in aqueous environments, releasing free hydrochloric acid (HCl) and the neutral parent compound.

Critical Technical Insight: The primary challenge with this compound is not steric hindrance or hydrophobicity, but acidification . Upon dissolution in aqueous media, the release of HCl can drastically lower the pH of unbuffered solutions, leading to false-positive cytotoxicity or enzymatic inhibition artifacts.

Compound Properties
PropertyValueNotes
CAS Number 1956318-65-2Verified Salt Form
Molecular Weight 149.58 g/mol Salt MW (Parent ~113.11 g/mol )
Molecular Formula C₅H₇NO₂[1][2][3][4][5][6][7] · HCl
Solubility (DMSO) High (>50 mM)Recommended for Stock
Solubility (Water) Moderate to HighCaution: Generates acidic solution
pKa (Parent) ~9-10 (Imide NH)Weakly acidic proton; N is non-basic

Protocol: Stock Solution Preparation

Objective: Create a stable, sterile 50 mM stock solution in Dimethyl Sulfoxide (DMSO).

Materials Required[1][2][8][9][10][11][12][13][14]
  • Piperidine-2,5-dione hydrochloride (Solid)[1]

  • Anhydrous DMSO (Cell Culture Grade, ≥99.9%)

  • Vortex Mixer

  • Amber Glass Vials (Borosilicate) with PTFE-lined caps

  • Desiccator

Procedure
  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature inside a desiccator before opening. This prevents condensation, which degrades the hygroscopic HCl salt.

  • Weighing: Weigh approximately 7.5 mg of Piperidine-2,5-dione hydrochloride into a sterile microcentrifuge tube or glass vial.

    • Calculation:

      
      
      
    • Target: 1 mL of 50 mM solution requires

      
      .
      
  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Why DMSO? While water soluble, DMSO prevents hydrolysis of the cyclic imide over long-term storage and inhibits microbial growth.

  • Dissolution: Vortex vigorously for 30-60 seconds. If visual particulates remain, sonicate in a water bath at room temperature for 2 minutes.

    • Visual Check: Solution must be clear and colorless.

  • Aliquoting: Aliquot the stock solution into small volumes (e.g., 50–100 µL) in amber vials to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).

Protocol: Working Solution & Assay Dilution

Objective: Dilute the stock into aqueous assay media while neutralizing the HCl component to maintain physiological pH.

Critical Considerations
  • The "Acid Spike" Effect: A 100 µM working solution prepared from this salt introduces 100 µM HCl. In unbuffered saline, this can drop pH to <4.0. In buffered media (e.g., DMEM + 10% FBS), the buffer capacity is usually sufficient, but verification is mandatory.

  • DMSO Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

Step-by-Step Dilution Workflow
  • Intermediate Dilution (Optional but Recommended):

    • Prepare a 10x concentrate in the assay buffer/medium.

    • Example: To achieve 100 µM final, prepare 1 mM intermediate (20 µL of 50 mM Stock + 980 µL Medium).

  • pH Verification (Crucial Step):

    • Check the pH of the Intermediate Dilution.

    • If pH < 7.2, adjust carefully with 0.1 N NaOH or add HEPES buffer (final conc. 10-25 mM) to the assay medium to bolster buffering capacity.

  • Final Dilution:

    • Add the Intermediate Dilution to the cell culture wells/enzyme reaction mix (1:10 dilution).

    • Final DMSO: 0.1% (Safe for most cell lines).

Visual Workflow (Logic Diagram)

The following diagram illustrates the decision logic for solvent selection and pH control, ensuring experimental integrity.

ProtocolWorkflow Start Solid Piperidine-2,5-dione HCl Weigh Weigh Compound (Avoid Moisture) Start->Weigh SolventChoice Select Solvent Weigh->SolventChoice DMSO_Path Dissolve in Anhydrous DMSO (50 mM Stock) SolventChoice->DMSO_Path Preferred (Stability) Water_Path Dissolve in Water/PBS (Not Recommended for Storage) SolventChoice->Water_Path Immediate Use Only Storage Aliquot & Store (-20°C / -80°C) DMSO_Path->Storage Dilution Prepare Intermediate Dilution (10x in Media) Water_Path->Dilution Storage->Dilution CheckPH Check pH of 10x Solution (Critical Step) Dilution->CheckPH AdjustPH Adjust with NaOH or Add HEPES CheckPH->AdjustPH pH < 7.2 Proceed Proceed to Assay (Final Dilution 1x) CheckPH->Proceed pH OK AdjustPH->Proceed

Caption: Workflow for solubilizing Piperidine-2,5-dione HCl, emphasizing the critical pH check step due to the acidic nature of the hydrochloride salt.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation upon dilution "Crash-out" due to low solubility of the neutral form in water.[2]Sonicate the working solution. If persistent, reduce the final concentration or add a solubilizer like Cyclodextrin.
Yellowing of Stock Oxidation or hydrolysis of the dione ring.Discard stock. Prepare fresh using anhydrous DMSO and store under nitrogen if possible.
Cell Death in Controls Acidification from HCl salt.[8]Measure pH of the media after adding the compound. Add 25 mM HEPES to the culture media.

References

  • PubChem. (n.d.). Piperidine-2,5-dione hydrochloride (Compound CID 73554190).[6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Application

Using Piperidine-2,5-dione hydrochloride as a scaffold in medicinal chemistry

This Application Note provides a comprehensive technical guide for using Piperidine-2,5-dione hydrochloride (also known as 5-oxopiperidin-2-one hydrochloride) as a scaffold in medicinal chemistry. Executive Summary Piper...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for using Piperidine-2,5-dione hydrochloride (also known as 5-oxopiperidin-2-one hydrochloride) as a scaffold in medicinal chemistry.

Executive Summary

Piperidine-2,5-dione (5-oxopiperidin-2-one) is a versatile "ketolactam" scaffold that bridges the gap between rigid heterocycles and flexible peptide chains. Unlike its symmetric isomer glutarimide (piperidine-2,6-dione), the 2,5-dione possesses orthogonal reactivity: a nucleophilic-susceptible ketone at C5 and an electrophilic/acidic lactam at N1/C2.

This guide details the handling of the hydrochloride salt and outlines three core synthetic workflows:

  • Stereoselective Reductive Amination (Synthesis of 5-aminopiperidin-2-one cores).

  • N-Functionalization (Diversification of the lactam nitrogen).

  • The "Plata" Protocol (Using the ring as a temporary template for hydroxyethylene dipeptide isosteres).

Chemical Identity & Handling

The "Hydrochloride" Nuance

Commercially supplied Piperidine-2,5-dione hydrochloride (CAS: 1956318-65-2) is an adduct of the ketolactam and HCl. While the lactam nitrogen is not basic (


 of conjugate acid < -1), the HCl is often included to prevent intermolecular aldol condensation or polymerization of the ketone during storage.

Handling Protocol: Free-Basing

  • Context: Most organometallic (Grignard) or basic nucleophilic reactions require the free base.

  • Procedure:

    • Dissolve the HCl salt in a minimal volume of Methanol (MeOH).

    • Add 1.1 equivalents of solid

      
       or a basic resin (e.g., Amberlyst A-21).
      
    • Stir for 30 minutes at room temperature.

    • Filter and concentrate.

    • Critical Step: Azeotrope with Toluene (

      
      ) to remove residual water/methanol if proceeding to moisture-sensitive steps.
      

Strategic Reactivity Map

The scaffold offers three distinct vectors for modification. The C5 Ketone is the primary handle for stereocenter generation.

G Scaffold Piperidine-2,5-dione (C5-Ketone / N1-Lactam) C5_Ketone C5 Position (Ketone) Scaffold->C5_Ketone Primary Vector N1_Lactam N1 Position (Amide) Scaffold->N1_Lactam Diversity Vector C6_Alpha C6 Position (Alpha-Carbon) Scaffold->C6_Alpha Chiral Vector ReductiveAmination ReductiveAmination C5_Ketone->ReductiveAmination Reductive Amination (-> 5-Amino-lactams) Wittig Wittig C5_Ketone->Wittig Wittig/Horner (-> Exocyclic Alkenes) Grignard Grignard C5_Ketone->Grignard Grignard Addition (-> Tert-Alcohols) Alkylation Alkylation N1_Lactam->Alkylation Base + R-X (NaH/DMF) Arylation Arylation N1_Lactam->Arylation Chan-Lam / Buchwald Enolate Enolate C6_Alpha->Enolate LHMDS/R-X (Regioselective?)

Figure 1: Reactivity hotspots of the Piperidine-2,5-dione scaffold.

Core Protocols

Protocol A: Stereoselective Reductive Amination (C5)

Objective: Synthesize 5-aminopiperidin-2-one derivatives (analogous to constrained ornithine/arginine mimetics). Mechanism: Formation of an imine at C5 followed by hydride reduction. The adjacent C6 stereocenter (if substituted) or the ring conformation directs the hydride attack.

Materials:

  • Piperidine-2,5-dione (Free base)

  • Primary Amine (

    
    )
    
  • Reducing Agent:

    
     (Sodium triacetoxyborohydride)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Acid Catalyst: Acetic Acid (AcOH).

Step-by-Step:

  • Imine Formation: In a dry flask, suspend Piperidine-2,5-dione (1.0 equiv) in DCE (

    
    ).
    
  • Add the amine (1.1 equiv) and AcOH (1.0 equiv). Stir at room temperature for 1–2 hours. Note: Use molecular sieves if the amine is sterically hindered to drive equilibrium.

  • Reduction: Cool to

    
    . Add 
    
    
    
    (1.5 equiv) portion-wise.
  • Allow to warm to room temperature and stir overnight (12–16 h).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Dry organic phase over
    
    
    and concentrate.
  • Purification: Flash chromatography (typically MeOH/DCM gradients).

Expert Insight: If stereocontrol is required (cis/trans relative to a C6 substituent), use a bulky reducing agent like L-Selectride at


 for thermodynamic control, or stick to triacetoxyborohydride for substrate-controlled diastereoselectivity.
Protocol B: The "Plata" Template Strategy (Ring Opening)

Objective: Use the scaffold as a temporary chiral template to synthesize Hydroxyethylene Dipeptide Isosteres (common in HIV/Renin protease inhibitors). Reference: Tetrahedron Lett.1991 , 32, 3623.[1][2][3][4][5]

Workflow:

  • N-Protection: Protect N1 (e.g., Benzyl or Boc).

  • C5 Functionalization: Perform a Grignard addition or Aldol reaction at C5 to introduce the side chain.

  • Ring Opening: Hydrolyze the lactam (N1-C2 bond) to release the linear amino acid derivative with the newly formed chiral center at the former C5 position.

Detailed Step (Grignard Addition):

  • Setup: Flame-dry a 2-neck flask under Argon.

  • Reagent: Dissolve N-Benzyl-piperidine-2,5-dione in dry THF. Cool to

    
    .
    
  • Addition: Add Grignard reagent (

    
    , 1.2 equiv) dropwise over 20 mins.
    
  • Reaction: Stir at

    
     for 2 hours. The tetrahedral intermediate is stable at this temperature.
    
  • Quench: Quench with saturated

    
    at low temperature to prevent dehydration to the enamine.
    
  • Result: This yields the C5-tertiary alcohol (hemiaminal equivalent), which can be further manipulated or opened.

Protocol C: N-Alkylation (Lactam Diversification)

Objective: Introduce diversity at the N1 position. Challenge: The N-H is an amide (


). Requires strong base.

Step-by-Step:

  • Dissolve Piperidine-2,5-dione (1.0 equiv) in anhydrous DMF (

    
    ).
    
  • Cool to

    
    .
    
  • Add NaH (60% dispersion, 1.2 equiv). Evolution of

    
     gas will be vigorous.
    
  • Stir for 30 minutes at

    
     until gas evolution ceases (formation of the sodium lactamate).
    
  • Add the Alkyl Halide (

    
    , 1.1 equiv) dropwise.
    
  • Warm to room temperature and stir for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ) to remove DMF.

Data Summary & Comparison

Reaction TypeTarget PositionReagentsKey ChallengeApplication
Reductive Amination C5 (Ketone)Amine,

, AcOH
Diastereoselectivity5-Amino-lactam peptidomimetics
Grignard Addition C5 (Ketone)

, THF,

Over-addition / DehydrationTertiary alcohol cores
N-Alkylation N1 (Lactam)NaH,

, DMF
O-alkylation (rare with NaH)Library diversification
Wittig Reaction C5 (Ketone)Phosphonium ylide, tBuOKEnolization of ketoneExocyclic alkenes

Visual Workflow: The "Plata" Isostere Route

This diagram illustrates the specific workflow for using the scaffold to generate protease inhibitor precursors.

PlataRoute Start Piperidine-2,5-dione Step1 1. N-Protection (Bn/Boc) Start->Step1 Step2 2. C5-Functionalization (Grignard/Aldol) Step1->Step2 Stereocontrol Step3 3. Ring Opening (Hydrolysis) Step2->Step3 Scaffold Cleavage End Hydroxyethylene Isostere (Linear) Step3->End Final Drug Core

Figure 2: The "Plata" protocol converting the cyclic scaffold into a linear transition-state mimic.

References

  • Plata, D. J.; Leanna, M. R.; Morton, H. E. "The stereospecific preparation of an hydroxyethylene isostere precursor via a novel piperidine-2,5-dione template."[4][6] Tetrahedron Letters, 1991 , 32(30), 3623–3626.[2][3][4][5] Link[2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 73554190, Piperidine-2,5-dione hydrochloride." PubChem, 2025 . Link

  • Decamp, A. E.; et al. "Stereocontrolled addition of propionate homoenolate equivalents to chiral alpha-amino aldehydes."[2] Tetrahedron Letters, 1991 , 32, 1867.[1][2] Link[2]

  • Wang, Y. C.; et al. "Preparation of 3-hydroxyisoquinoline-1,4-dione and piperidine-2,5-dione under cerium photocatalysis."[7][8] Molecular Catalysis, 2020 , 495, 111163.[8] Link[8]

Sources

Method

Application Note: HPLC and LC-MS Analysis of Piperidine-2,5-dione Hydrochloride

This application note details the analytical protocols for Piperidine-2,5-dione hydrochloride , a small, highly polar heterocyclic impurity and intermediate often encountered in the synthesis of glutarimide-based pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the analytical protocols for Piperidine-2,5-dione hydrochloride , a small, highly polar heterocyclic impurity and intermediate often encountered in the synthesis of glutarimide-based pharmaceuticals (e.g., thalidomide analogs).[1]

Introduction & Physicochemical Profile

Piperidine-2,5-dione is a six-membered lactam ring featuring a ketone at position 5. Unlike its isomer Piperidine-2,6-dione (Glutarimide), the 2,5-dione structure possesses distinct polarity and reactivity.[1] It is often monitored as a process-related impurity during the oxidation of piperidin-2-one derivatives or as a degradation product in peptide synthesis.

Key Challenges:
  • High Polarity: The molecule is highly water-soluble (LogP < 0), leading to poor retention on standard C18 columns.

  • Weak UV Chromophore: Lacking conjugation, it exhibits significant UV absorption only below 220 nm, making solvent cutoff critical.[1]

  • Salt Dissociation: While supplied as an HCl salt, the "basic" nitrogen is an amide (lactam), meaning the salt is likely loosely associated or protonated at the ketone oxygen under very acidic conditions.[1] In mobile phases > pH 2, it behaves as a neutral polar species.[1]

PropertyValueImplication for Method Design
Solubility High in H₂O, MeOH; Low in ACNDiluent must be high-aqueous to ensure solubility.
pKa ~15 (Amide NH), ~ -1 (Ketone O)pH control is less critical for ionization but vital for column stability.[1]
UV Max ~205-210 nm (n→π*)Requires high-purity solvents; LC-MS is preferred for sensitivity.
LogP ~ -0.8 (Estimated)HILIC is the preferred separation mode over RP-HPLC.

Method 1: HILIC-MS/MS (Trace Impurity Analysis)[1]

Objective: Quantitation of Piperidine-2,5-dione at trace levels (ppm) in drug substances. Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention for this polar analyte compared to Reversed-Phase (RP), moving it away from the solvent front and ion suppression zones.[1]

Chromatographic Conditions
  • System: UHPLC coupled to Triple Quadrupole MS

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Thermo Accucore Amide), 100 x 2.1 mm, 1.7 µm or 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 35°C.

  • Injection Volume: 2 µL.

Gradient Program:

Time (min) % Mobile Phase B Description
0.0 95 Initial equilibration (High Organic)
1.0 95 Isocratic hold
6.0 60 Linear gradient to elute polar species
7.0 60 Hold
7.1 95 Return to initial

| 10.0 | 95 | Re-equilibration |

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Source Temp: 350°C.

  • Capillary Voltage: 3.0 kV.

  • Precursor Ion: m/z 114.1 [M+H]⁺.[1]

MRM Transitions:

Transition Collision Energy (eV) Purpose Mechanism
114.1 → 86.1 15 Quantifier Loss of CO (Carbonyl)

| 114.1 → 69.1 | 25 | Qualifier | Ring opening/Loss of NH₃ |[1]

Method 2: RP-HPLC-UV (Purity/Assay)

Objective: Purity assessment of raw material Piperidine-2,5-dione HCl. Rationale: Since HILIC can be less robust for high-concentration assays, a "High Aqueous" Reversed-Phase method using a specialized polar-embedded or C18-Aq column is recommended.

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector.

  • Column: Waters Atlantis T3 or Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 3 µm).[1]

  • Mobile Phase: 100% Aqueous 20 mM Potassium Phosphate Buffer (pH 2.5).

    • Note: Standard C18 will suffer from "phase collapse" (dewetting) under 100% aqueous conditions.[1] Use only "Aquatic" or "T3" type columns.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Temp: 30°C.

  • Retention Time: ~3.5 - 4.5 min (k' > 1.5).

Experimental Protocol: Sample Preparation

A. Standard Preparation (Stock)
  • Weigh 10.0 mg of Piperidine-2,5-dione HCl into a 10 mL volumetric flask.

  • Dissolve in Water (do not use Methanol initially if using RP-HPLC, to prevent solvent effects).

  • Sonicate for 5 mins. Dilute to volume with Water.

  • Concentration: 1.0 mg/mL (Free base equivalent ~0.75 mg/mL).

B. Sample Preparation (from Drug Matrix)
  • Scenario: Extracting impurity from a hydrophobic API (e.g., Lenalidomide analog).[1]

  • Weigh 50 mg of API into a centrifuge tube.

  • Add 5.0 mL of 95:5 Acetonitrile:Water .

  • Vortex for 2 mins and sonicate for 10 mins.

  • Centrifuge at 10,000 rpm for 5 mins.

  • Supernatant Analysis:

    • For HILIC : Inject directly (matrix is compatible).[1]

    • For RP-HPLC : Evaporate solvent and reconstitute in Mobile Phase (Water).

Method Logic & Decision Tree

The following diagram illustrates the decision process for selecting the correct analytical mode and the fragmentation logic for MS confirmation.

MethodDevelopment Start Start: Analyze Piperidine-2,5-dione HCl Goal Define Goal Start->Goal Trace Trace Impurity (<0.1%) Goal->Trace High Sensitivity Assay Purity Assay (>90%) Goal->Assay Robustness HILIC Method A: HILIC-MS/MS (ZIC-HILIC Column) Trace->HILIC RP Method B: Aqueous RP-HPLC (C18-Aq Column) Assay->RP MS_Frag MS Fragmentation: Precursor 114.1 (M+H)+ Loss of CO (-28) -> 86.1 HILIC->MS_Frag Confirm ID UV_Det UV Detection: 210 nm (Amide/Ketone) Use Phosphate Buffer RP->UV_Det Quantify

Caption: Analytical workflow selecting HILIC for trace analysis and Aqueous RP-HPLC for bulk purity.

Validation & Troubleshooting

System Suitability Criteria
  • Tailing Factor: < 1.5 (Critical for polar amines/amides).

  • Precision (RSD): < 2.0% for n=6 injections.

  • Signal-to-Noise: > 10 for LOQ.

Common Issues & Fixes
IssueProbable CauseCorrective Action
Peak Splitting (RP) Dewetting of C18 poresSwitch to "Aq" or "T3" bonded phase; ensure 100% aqueous priming.
Low Sensitivity (MS) Ion suppression from bufferReduce Ammonium Formate to 5 mM; Ensure ESI source is clean.
Carryover Adsorption to injectorUse a needle wash of 50:50 MeOH:Water with 0.1% Formic Acid.
Retention Shift pH fluctuationThe lactam ring stability is pH dependent; keep pH < 6 to prevent ring opening.

References

  • PubChem. (2025).[3] Piperidine-2,5-dione hydrochloride Compound Summary. National Library of Medicine. Link

  • Jandera, P. (2011).[1] Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta. (General HILIC principles for polar heterocycles). Link

  • Buszewski, B., & Noga, S. (2012).[1] Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[1][4][5] Analytical and Bioanalytical Chemistry. Link

  • ChemicalBook. (2025).[6] 2,5-Piperidinedione Properties and Synthesis. Link

  • BenchChem. (2025).[7][8] HPLC-UV Analysis of Piperidine-Containing Compounds. (General protocols for piperidine derivatives). Link

Sources

Application

Topic: Derivatization of Piperidine-2,5-dione for Biological Screening Libraries

An Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals. Abstract The piperidine-2,5-dione, or glutarimide, scaffold is a cornerstone in modern medicinal chemistry, mo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperidine-2,5-dione, or glutarimide, scaffold is a cornerstone in modern medicinal chemistry, most notably as the core of immunomodulatory imide drugs (IMiDs) and as a versatile E3 ligase-binding element in Proteolysis Targeting Chimeras (PROTACs). Its rigid structure and multiple points for chemical modification make it an ideal starting point for generating diverse chemical libraries for biological screening. This document provides a detailed guide on the strategic derivatization of the piperidine-2,5-dione core, starting from its common hydrochloride salt form. We will explore the underlying chemical principles, provide validated, step-by-step protocols for key transformations, and discuss their application in creating focused libraries for drug discovery.

Introduction: The Strategic Importance of the Piperidine-2,5-dione Scaffold

The piperidine-2,5-dione ring system is a "privileged scaffold" in drug discovery, meaning it is a molecular framework capable of binding to multiple biological targets. Its most famous representative is thalidomide, a drug with a complex history that has re-emerged as a powerful treatment for multiple myeloma and other cancers. The discovery that thalidomide and its analogs, lenalidomide and pomalidomide, exert their therapeutic effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex has catapulted this scaffold to the forefront of targeted protein degradation research.

By co-opting CRBN, these molecules can induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros and Aiolos. This mechanism forms the basis of PROTAC technology, where a piperidine-2,5-dione "warhead" is linked to a ligand for a target protein, creating a molecule that brings the E3 ligase and the target into close proximity to trigger degradation.

Given this powerful biological activity, the ability to rapidly and efficiently generate a library of diverse piperidine-2,5-dione derivatives is of paramount importance for screening campaigns aimed at discovering new protein degraders, novel IMiDs, or other bioactive molecules. This guide focuses on the practical chemistry required to achieve this, starting with the stable, commercially available piperidine-2,5-dione hydrochloride.

Foundational Chemistry: Activating the Piperidine-2,5-dione Core

The primary sites for derivatization on the piperidine-2,5-dione scaffold are the nitrogen atom of the imide and the C3/C4 positions of the carbon ring. The imide proton is acidic (pKa ≈ 11-12), allowing for facile deprotonation and subsequent N-alkylation or N-arylation. The C3 and C4 positions, being alpha to the carbonyl groups, can be functionalized through enolate chemistry.

Handling Piperidine-2,5-dione Hydrochloride

The hydrochloride salt is a stable, solid form of the parent compound. The presence of HCl means the imide nitrogen is protonated, rendering it non-nucleophilic. Therefore, the first step in nearly all derivatization protocols is a neutralization reaction to generate the free imide.

Workflow for Neutralization:

A Piperidine-2,5-dione Hydrochloride (Salt) B Dissolve in Organic Solvent (e.g., DMF, DCM) A->B Start C Add Mild Base (e.g., Et3N, DIPEA) B->C Stoichiometric Equivalents D Free Piperidine-2,5-dione (Nucleophilic Imide) C->D Neutralization E Byproduct: Triethylammonium Chloride (Precipitate) C->E F Filter or Use in Situ D->F

Caption: General workflow for neutralizing the hydrochloride salt.

This neutralization is typically performed in situ just before the main reaction. A mild organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is added, which scavenges the HCl to form a salt that often precipitates or can be easily washed away during workup.

Core Derivatization Protocols

The following protocols are designed as robust starting points for library synthesis. Researchers should perform small-scale test reactions to optimize conditions for specific substrates.

Protocol 1: N-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction is a reliable method for alkylating the imide nitrogen with a primary or secondary alcohol under mild, neutral conditions. This avoids the need for strong bases that could compromise other functional groups.

Principle: The reaction involves the activation of an alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms a reactive intermediate that is susceptible to nucleophilic attack by the deprotonated imide.

Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add piperidine-2,5-dione hydrochloride (1.0 eq).

  • Neutralization: Dissolve the salt in anhydrous tetrahydrofuran (THF, 0.2 M). Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.

  • Reactant Addition: Add the desired primary or secondary alcohol (1.2 eq) and triphenylphosphine (1.5 eq).

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add DIAD or DEAD (1.5 eq) dropwise over 10 minutes. The solution may change color (e.g., to yellow or orange).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in dichloromethane (DCM).

    • Wash with saturated aqueous NaHCO₃ (to remove acidic byproducts) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Parameter Condition Rationale
Solvent Anhydrous THFAprotic solvent that solubilizes reactants and does not interfere with the reaction.
Reagents PPh₃, DIAD/DEADStandard Mitsunobu reagents; DIAD is often preferred for easier removal of byproducts.
Temperature 0 °C to RTDropwise addition at 0 °C controls the initial exothermic reaction.
Stoichiometry Slight excess of alcohol, PPh₃, DIADEnsures complete consumption of the limiting piperidine-2,5-dione.
Protocol 2: C3-Position Functionalization via α-Bromination and Substitution

Functionalizing the carbon backbone often begins with introducing a leaving group, such as a bromide, at the C3 position. This bromide can then be displaced by a variety of nucleophiles to build molecular diversity.

cluster_0 Step 1: Bromination cluster_1 Step 2: Nucleophilic Substitution (SN2) A N-Protected Piperidine-2,5-dione C 3-Bromo-piperidine- 2,5-dione Derivative A->C Reflux in CCl4 B N-Bromosuccinimide (NBS) Radical Initiator (AIBN) B->C D 3-Bromo Intermediate F 3-Substituted Product D->F DMF, 60 °C E Nucleophile (R-NH2, R-SH, etc.) Base (e.g., K2CO3) E->F

Caption: Two-step workflow for C3-functionalization.

Step-by-Step Protocol (Part A: Bromination):

  • Note: The imide nitrogen must be protected first (e.g., as a Boc or Cbz group) to prevent N-bromination. Assume an N-protected starting material for this protocol.

  • Setup: To a solution of N-protected piperidine-2,5-dione (1.0 eq) in carbon tetrachloride (CCl₄, 0.1 M), add N-Bromosuccinimide (NBS, 1.1 eq).

  • Initiation: Add a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide.

  • Reaction: Heat the mixture to reflux (approx. 77 °C) and irradiate with a UV lamp (or a standard 100W light bulb) for 2-4 hours. Monitor the reaction by TLC; the succinimide byproduct will float to the top upon completion.

  • Workup:

    • Cool the reaction to room temperature and filter off the succinimide.

    • Wash the filtrate with aqueous sodium thiosulfate to quench any remaining bromine, then with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude 3-bromo product, which is often used directly in the next step.

Step-by-Step Protocol (Part B: Nucleophilic Substitution):

  • Setup: Dissolve the crude 3-bromo-piperidine-2,5-dione (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M).

  • Reactant Addition: Add the desired nucleophile (e.g., a primary amine, thiol, or alcohol, 1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or DIPEA (2.0 eq).

  • Reaction: Heat the mixture to 60-80 °C and stir for 6-24 hours until the starting material is consumed (monitor by LC-MS).

  • Workup:

    • Cool the reaction and pour it into cold water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography to obtain the final 3-substituted product.

Parameter Condition Rationale
Protecting Group Boc or Cbz on NitrogenPrevents side reactions at the imide position during bromination.
Brominating Agent NBS with radical initiatorStandard conditions for allylic/alpha-to-carbonyl bromination.
Substitution Solvent DMF or DMSOPolar aprotic solvents that facilitate Sₙ2 reactions.
Base K₂CO₃ or DIPEAScavenges the HBr byproduct generated during the substitution.

Application in Biological Screening: Building a PROTAC Library

A primary application of these derivatization strategies is the synthesis of libraries of CRBN-recruiting PROTACs. The general structure of such a PROTAC is [Target Binder] - [Linker] - [CRBN Ligand], where the CRBN ligand is a derivative of piperidine-2,5-dione.

The protocols above allow for the generation of diverse "warheads" that can be attached to linkers. For example, the 3-amino-piperidine-2,5-dione derivative (synthesized via Protocol 2) is a common attachment point for linkers via amide bond formation.

Biological Screening Workflow:

A Synthesize Diverse Piperidine-2,5-dione Derivatives (Warheads) B Couple to Linker/ Target-Binding Ligand A->B Amide Coupling, Click Chemistry, etc. C Purify & Characterize PROTAC Library B->C D High-Throughput Screen (e.g., Western Blot, ELISA) for Target Degradation C->D Arrayed Library E Identify Hit Compounds D->E Analyze Data F Dose-Response & DC50/ Dmax Determination E->F G Lead Optimization F->G

Caption: Workflow from synthesis to hit identification for a PROTAC library.

Once a library of PROTACs is synthesized, it is screened against cells expressing the target protein. A typical primary screen involves treating cells with each compound at a single, high concentration (e.g., 1 µM) and measuring the remaining level of the target protein after a set time (e.g., 24 hours) using techniques like Western blotting, ELISA, or high-content imaging. Compounds that induce significant degradation are identified as "hits" and are then subjected to more detailed studies to determine their potency (DC₅₀, the concentration for 50% degradation) and efficacy (Dₘₐₓ, the maximum level of degradation).

Summary and Outlook

The piperidine-2,5-dione scaffold is a powerful tool in chemical biology and drug discovery. The synthetic protocols outlined here provide a robust framework for generating diverse libraries of derivatives. By systematically modifying the N- and C3-positions, researchers can explore the structure-activity relationships that govern binding to E3 ligases and optimize the properties of molecules designed for targeted protein degradation. The continued exploration of this chemical space will undoubtedly lead to the development of novel therapeutics for a wide range of diseases.

References

  • Title: The Cereblon modulator pipeline: a cornucopia of novel IMiDs and CELMoDs Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Cereblon (CRBN): a novel E3 ubiquitin ligase and a promising target for novel therapeutics Source: Oncotarget URL: [Link]

Method

Piperidine-2,5-dione hydrochloride as a building block in organic synthesis

Executive Summary Piperidine-2,5-dione hydrochloride (CAS: 4046-02-0 / Free base: 52065-78-8) serves as a critical "privileged scaffold" in medicinal chemistry, specifically for accessing 5-functionalized piperidines . U...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine-2,5-dione hydrochloride (CAS: 4046-02-0 / Free base: 52065-78-8) serves as a critical "privileged scaffold" in medicinal chemistry, specifically for accessing 5-functionalized piperidines . Unlike the symmetric piperazine-2,5-dione (diketopiperazine), this molecule possesses a unique asymmetry: a stable lactam at position 2 and a reactive ketone at position 5.[1]

This structural distinction allows for orthogonal functionalization.[1] The C5 ketone is a versatile handle for reductive amination, allowing rapid access to 5-aminopiperidin-2-ones (common motifs in Factor Xa inhibitors and GPCR ligands) and 5-hydroxypiperidin-2-ones (chiral building blocks for GABA analogs).

This guide provides validated protocols for handling the hydrochloride salt, performing chemoselective reductive aminations, and diversifying the scaffold via N-alkylation.

Structural Analysis & Reactivity Profile

Chemical Properties
PropertySpecificationNotes
Formula C₅H₈ClNO₂Hydrochloride salt of 5-oxopiperidin-2-one.[1]
MW 149.57 g/mol Free base MW: 113.11 g/mol .[1]
Solubility Water, MeOH, DMSOPoor solubility in non-polar solvents (Hexane, Et₂O).[1]
Acidity Acidic (HCl salt)Critical: Must be neutralized in situ for nucleophilic reactions.[1]
Stability HygroscopicStore under inert atmosphere at -20°C to prevent hydrolysis/polymerization.[1]
Reactivity Hotspots

The molecule presents three distinct sites for chemical manipulation. Understanding the electronic difference between the C2 (amide) and C5 (ketone) carbonyls is the key to chemoselectivity.

ReactivityMap Core Piperidine-2,5-dione N1 N1 Position (Nucleophilic) Core->N1 Alkylation via NaH/RX C5 C5 Position (Electrophilic Ketone) Core->C5 Reductive Amination Grignard Addition C2 C2 Position (Stable Lactam) Core->C2 Ring Opening (Hydrolysis)

Figure 1: Reactivity map highlighting the orthogonal functionalization sites. The C5 ketone is significantly more electrophilic than the C2 lactam, enabling selective derivatization without protecting groups.

Application Protocol: Reductive Amination at C5

Objective: Synthesis of 5-substituted-amino-piperidin-2-ones. Mechanism: Formation of an iminium ion at C5 followed by selective hydride transfer.[1] Why this matters: This is the primary route to generate peptidomimetics and conformationally constrained diamines.[1]

Reagents & Stoichiometry
ComponentEquivalentsRole
Piperidine-2,5-dione HCl 1.0 equivCore Scaffold
Primary/Secondary Amine 1.1 - 1.2 equivNucleophile
DIPEA (Diisopropylethylamine) 1.0 - 1.2 equivCrucial: Neutralizes HCl salt to liberate the free base.
NaBH(OAc)₃ (STAB) 1.5 - 2.0 equivMild reducing agent (Selectively reduces imine over ketone).[1]
Acetic Acid (AcOH) 1.0 equivCatalyst (Activates imine formation).[1]
DCE (Dichloroethane) [0.2 M]Solvent (Superior to DCM for STAB solubility).[1]
Step-by-Step Methodology

Step 1: Salt Neutralization & Imine Formation

  • Charge a dried reaction vessel with Piperidine-2,5-dione HCl (1.0 equiv) and anhydrous DCE (0.2 M concentration).

  • Add DIPEA (1.0 equiv) dropwise at 0°C. Stir for 15 minutes. Note: The suspension may clear as the free base is liberated.

  • Add the target Amine (1.1 equiv) and Acetic Acid (1.0 equiv).[1]

  • Allow the mixture to stir at Room Temperature (RT) for 1–2 hours.

    • Checkpoint: Monitor by TLC or LCMS.[1] You are looking for the disappearance of the ketone and formation of the imine (often unstable/transient) or equilibrium.

Step 2: Reduction

  • Cool the mixture to 0°C.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution (H₂).

  • Allow the reaction to warm to RT and stir overnight (12–16 hours).

Step 3: Work-up & Purification

  • Quench the reaction with saturated aqueous NaHCO₃ (pH ~8).

  • Extract with DCM (3x).[1]

    • Note: Since the product is a lactam, it may have water solubility.[1] If the product is polar, use CHCl₃/iPrOH (3:1) for extraction.[1]

  • Dry organic layer over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash column chromatography (DCM/MeOH gradient). The amine product usually elutes with 5-10% MeOH.[1]

Application Protocol: N-Alkylation (Scaffold Diversification)

Objective: Functionalization of the lactam nitrogen (N1).[1] Challenge: The amide proton is weakly acidic (pKa ~17).[1] Strong bases are required, but the C5 ketone is sensitive to enolization/aldol condensation.[1]

Workflow Logic

To prevent self-condensation at C5 (via enolate formation), it is often recommended to protect the C5 ketone as a ketal before alkylation, OR use mild phase-transfer conditions if the electrophile is highly reactive. However, for robust alkyl halides, the direct method below is effective if temperature is controlled.

NAlkylation Start Piperidine-2,5-dione HCl BaseStep Step 1: NaH (2.2 eq) DMF, 0°C Start->BaseStep Intermediate Dianion Species (N-deprotonated + Enolate) BaseStep->Intermediate -H2, -HCl AddRX Step 2: Add Alkyl Halide (R-X) Slow addition at 0°C Intermediate->AddRX Product N-Alkyl-Piperidine-2,5-dione AddRX->Product SN2 Reaction

Figure 2: Workflow for N-alkylation. Note that 2.2 equivalents of base are used: 1.0 eq to neutralize the HCl, and 1.1-1.2 eq to deprotonate the amide.

Protocol
  • Dissolution: Dissolve Piperidine-2,5-dione HCl (1.0 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 2.2 mmol) portion-wise.

    • Observation: Vigorous bubbling (H₂) will occur.[1] Stir for 30 mins at 0°C.

  • Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 4 hours.

  • Quench: Carefully add water/ice. Extract with EtOAc.[1]

Troubleshooting & Critical Controls

IssueRoot CauseSolution
Low Yield in Reductive Amination Incomplete neutralization of HCl salt.Ensure DIPEA is added before the amine.[1] Check pH is >6 before adding STAB.[1]
Over-reduction (Alcohol formation) Ketone reduced to alcohol instead of amine.[1]Use STAB (milder) instead of NaBH₄. Ensure Amine is in excess to drive imine equilibrium.[1]
Polymerization/Tars Aldol condensation of the C5 ketone.[1]Avoid strong bases at high temperatures.[1] Store starting material dry.[1]
Product Water Solubility Lactam and Amine functionalities are polar.[1]Do not rely on simple Et₂O extraction.[1] Use "salting out" (NaCl saturation) and DCM/IPA extractions.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 73554190, Piperidine-2,5-dione hydrochloride. Retrieved from [Link]

  • Laval, S., et al. (2014).[1][2] Chemoselective reduction of dinitriles to piperidines. Tetrahedron, 70(4), 975-983.[1][2] (Contextual synthesis of piperidine cores).

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Standard protocol basis for STAB reductions).

Sources

Application

Application Notes &amp; Protocols: Characterizing Novel Molecular Glues with the Piperidine-2,5-dione Scaffold

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of Glutarimide-Based Molecular Glues The piperidine-dione scaffold is a cornerstone of modern pharmacology, most notably forming the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Glutarimide-Based Molecular Glues

The piperidine-dione scaffold is a cornerstone of modern pharmacology, most notably forming the core of the glutarimide-based immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[1][2] These molecules, initially discovered through phenotypic screening, are now understood to function as "molecular glues."[1][3] They effectively hijack the cell's natural protein disposal machinery by binding to Cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[4] This binding event creates a new surface on CRBN, enabling it to recognize and recruit "neosubstrates"—proteins not normally targeted by this E3 ligase.[1][5] The subsequent polyubiquitination of these neosubstrates marks them for degradation by the 26S proteasome.[6][7]

A primary example of this mechanism is the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which is central to the anti-myeloma activity of IMiDs.[2][3][8] The discovery of this mechanism has spurred the development of a new class of therapeutics known as Cereblon E3 Ligase Modulating Drugs (CELMoDs) and has provided a powerful strategy for targeted protein degradation (TPD).[4][9]

This guide provides a comprehensive framework and detailed protocols for characterizing novel compounds built upon the piperidine-2,5-dione or the analogous and more extensively studied piperidine-2,6-dione (glutarimide) core.[1][10] The following cell-based assays are essential for evaluating the bioactivity of these potential molecular glues, from initial cytotoxicity screening to confirming their mechanism of action.

Section 1: Mechanism of Action - The Molecular Glue Hypothesis

Compounds based on the glutarimide scaffold function by inducing the formation of a ternary complex between the E3 ligase substrate receptor Cereblon (CRBN) and a specific target protein (neohubstrate), leading to the target's ubiquitination and proteasomal degradation.[11]

Molecular_Glue_Mechanism cluster_0 Cellular Environment cluster_1 CRL4 E3 Ligase Complex CRBN Cereblon (CRBN) E3 Ligase Receptor Neosubstrate Target Protein (e.g., IKZF1) CRBN->Neosubstrate DDB1 DDB1 Compound Piperidine-dione Compound (Molecular Glue) Compound->CRBN 1. Binding Compound->Neosubstrate 2. Ternary Complex Formation Neosubstrate->CRBN Proteasome 26S Proteasome Neosubstrate->Proteasome 4. Recognition CUL4 CUL4 ROC1 ROC1 Degraded Degraded Peptides Proteasome->Degraded 5. Degradation Ub Ubiquitin Ub->Neosubstrate 3. Polyubiquitination

Caption: CRBN-mediated targeted protein degradation by a molecular glue.

Section 2: Initial Bioactivity Screening - Cell Viability

The first step in characterizing a novel compound is to determine its effect on cell proliferation and viability. This helps establish a dose-response relationship and identify the concentration range for subsequent mechanistic assays. The MTS assay is a robust, colorimetric method for this purpose.

Principle of the MTS Assay

Viable, metabolically active cells possess NAD(P)H-dependent dehydrogenase enzymes. These enzymes reduce the tetrazolium salt MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) into a purple-colored formazan product that is soluble in cell culture medium.[12][13][14] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at 490-500 nm.[12][14]

Protocol 2.1: MTS Cell Viability Assay

Materials:

  • Cells of interest (e.g., MM.1S multiple myeloma cells, sensitive to IKZF1/3 degradation)

  • Complete culture medium

  • Piperidine-2,5-dione hydrochloride or analog (dissolved in DMSO)

  • 96-well clear, flat-bottom tissue culture plates

  • MTS reagent solution (containing an electron coupling reagent like PES)[13]

  • Plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere and resume logarithmic growth.

  • Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Add the desired final concentrations to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells with the compound for the desired exposure period (e.g., 72 hours).

  • MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.[12][13][15]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time depends on the metabolic rate of the cells and should be determined empirically.[15]

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.[13]

  • Data Analysis:

    • Subtract the average absorbance of the medium-only wells (background) from all other readings.[16]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percent viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Data Presentation: Sample IC₅₀ Values
CompoundCell LineIC₅₀ (µM)
Compound XMM.1S0.5
Compound YHEK293> 50
Lenalidomide (Control)MM.1S0.8

Section 3: Mechanistic Insight - Apoptosis Induction

To determine if the observed decrease in cell viability is due to programmed cell death (apoptosis), a caspase activity assay is performed. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.

Principle of the Caspase-Glo® 3/7 Assay

This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7.[17] Upon cleavage by active caspases in apoptotic cells, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[17][18] The reagent also contains a lysis buffer, allowing for a simple "add-mix-measure" protocol.[19]

Protocol 3.1: Caspase-Glo® 3/7 Assay

Materials:

  • Cells cultured and treated with the compound in a 96-well white-walled plate

  • Caspase-Glo® 3/7 Reagent (Buffer and lyophilized substrate)[19]

  • Luminometer

Procedure:

  • Assay Preparation: Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the substrate and allowing it to equilibrate to room temperature.[19]

  • Cell Treatment: Seed cells in a 96-well white-walled plate and treat with the compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC₅₀) for a relevant time period (e.g., 24-48 hours). Include positive (e.g., staurosporine) and vehicle controls.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[19]

  • Incubation: Mix the contents on a plate shaker at low speed for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[19]

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader (luminometer).

  • Data Analysis: Plot the luminescent signal (Relative Luminescence Units, RLU) against the compound concentration. An increase in luminescence indicates the induction of apoptosis.

Section 4: Target Engagement - Confirming Protein Degradation

The hallmark of a molecular glue acting via Cereblon is the degradation of its neosubstrates. Western blotting is the gold-standard technique to directly visualize and quantify the reduction in the levels of a target protein, such as IKZF1.[6] For higher throughput analysis, an In-Cell Western (ICW) assay can be employed.[20][21]

Protocol 4.1: Target Degradation via Western Blot

Western_Blot_Workflow start 1. Cell Culture & Treatment lysis 2. Protein Extraction (Lysis) start->lysis quant 3. Protein Quantification (BCA) lysis->quant sds 4. SDS-PAGE (Separation) quant->sds transfer 5. Membrane Transfer (PVDF/Nitrocellulose) sds->transfer block 6. Blocking transfer->block primary 7. Primary Antibody (e.g., anti-IKZF1) block->primary secondary 8. Secondary Antibody (HRP-conjugated) primary->secondary detect 9. Chemiluminescent Detection secondary->detect analyze 10. Analysis (Densitometry) detect->analyze

Caption: Standard workflow for Western Blot analysis.

Procedure:

  • Cell Treatment: Plate cells and treat with a dose-range of the compound for a specified time (e.g., 4, 8, 16, 24 hours) to assess degradation kinetics.

  • Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[6] Scrape the cells, collect the lysate, and clarify by centrifugation.[6]

  • Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[6] Separate the proteins by size on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

  • Blocking & Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[6]

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-IKZF1) overnight at 4°C.[6]

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: After final washes, add an enhanced chemiluminescent (ECL) substrate and capture the signal using an imaging system.[6]

  • Analysis: Quantify the band intensity using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin, GAPDH) to correct for loading differences.[6] Plot the normalized protein levels to determine the DC₅₀ (concentration causing 50% degradation) and Dₘₐₓ (maximum degradation).[6]

Protocol 4.2: High-Throughput Target Degradation via In-Cell Western (ICW)

The In-Cell Western (ICW) assay is an immunocytochemical technique that quantifies protein levels directly in fixed and permeabilized cells within a microplate, offering higher throughput than traditional Western blotting.[21][22][23]

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound as described for other assays.

  • Fixation: Remove the culture medium and fix the cells by adding 150 µL/well of 3.7% formaldehyde in PBS for 20 minutes at room temperature.[20][24]

  • Permeabilization: Wash the cells with PBS. Permeabilize by adding 200 µL/well of PBS containing 0.1% Triton X-100 and incubate for 5 minutes. Repeat this wash step 3-4 times.[20]

  • Blocking: Add 150 µL/well of a blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer or a similar solution) and incubate for 1.5 hours at room temperature with gentle shaking.[20][24]

  • Primary Antibody Incubation: Add 50 µL/well of the primary antibody against the target protein (e.g., anti-IKZF1) and a normalization protein (e.g., an anti-tubulin antibody from a different host species), diluted in blocking buffer. Incubate for 2 hours at room temperature or overnight at 4°C.[20][24]

  • Secondary Antibody Incubation: Wash the plate 4 times with wash buffer (PBS + 0.1% Tween-20). Add 50 µL/well of the appropriate near-infrared (NIR) fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD), diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Imaging: Wash the plate 4 times with wash buffer. Remove all residual buffer and scan the plate on an NIR imaging system (e.g., LI-COR® Odyssey®).

  • Analysis: Quantify the fluorescence intensity for both the target and normalization proteins. Calculate the normalized signal for the target protein in each well (Target Signal / Normalization Signal) and compare to the vehicle control to determine the percentage of protein degradation.

Conclusion

The protocols outlined in this guide provide a robust workflow for the initial characterization of novel compounds based on the piperidine-2,5-dione scaffold. By systematically assessing cytotoxicity, apoptotic activity, and, most critically, the degradation of specific target proteins, researchers can efficiently identify and validate new molecular glue degraders. This multifaceted approach is crucial for advancing these promising molecules through the drug discovery pipeline.

References

  • Rockland Immunochemicals. In-Cell Western (ICW) Protocol. Accessed February 15, 2026.
  • Promega Corporation. Caspase-Glo® 3/7 Assay Protocol. Accessed February 15, 2026.
  • BroadPharm. Protocol for Cell Viability Assays. Published January 18, 2022.
  • Lander Lab, Scripps Research.
  • Creative Bioarray. MTS Tetrazolium Assay Protocol. Accessed February 15, 2026.
  • Advansta Inc. Advansta's Step-by-Step Guide to In-Cell Westerns. Accessed February 15, 2026.
  • PMC, NIH. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. Published August 20, 2022.
  • Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. Accessed February 15, 2026.
  • BenchChem. Application Notes and Protocols for Western Blot Analysis of Protein Degradation with Pyrene-PEG5-alcohol PROTACs. Accessed February 15, 2026.
  • Biomol. In-Cell Western Protocol. Accessed February 15, 2026.
  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Published May 1, 2013.
  • BenchChem. Application Notes and Protocols for IKZF1 Degradation Assay with Cemsidomide. Accessed February 15, 2026.
  • BenchChem. Application Notes and Protocols for MTS Cell Viability Assays. Accessed February 15, 2026.
  • Azure Biosystems. In-cell Western Blots. Accessed February 15, 2026.
  • Bitesize Bio. Five Simple Steps For a Successful MTS Assay!. Published June 8, 2025.
  • 'Easy to handle' Cereblon – a new tool for drug discovery and molecular glue screening. Published November 27, 2024.
  • PubMed.
  • Promega Corporation. Caspase-Glo® 3/7 Assay. Accessed February 15, 2026.
  • Promega Corporation. Caspase-Glo® 3/7 3D Assay Technical Manual. Accessed February 15, 2026.
  • BenchChem.
  • BenchChem. The Molecular Glue: A Technical Guide to Pomalidomide as a Cereblon E3 Ligase Ligand. Accessed February 15, 2026.
  • BenchChem. Glutarimide: A Privileged Scaffold in Modern Pharmacology. Accessed February 15, 2026.
  • PMC, NIH. Lenalidomide induces degradation of IKZF1 and IKZF3. Accessed February 15, 2026.
  • PMC, NIH.
  • PubChem, NIH. Piperidine-2,5-dione hydrochloride. Accessed February 15, 2026.

Sources

Method

Application Note: Handling, Storage, and Utilization of Piperidine-2,5-dione Hydrochloride

Abstract & Core Directive Piperidine-2,5-dione hydrochloride (CAS: 1956318-65-2) is a specialized heterocyclic building block utilized in the synthesis of peptidomimetics and complex pharmaceutical intermediates.[1] Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

Piperidine-2,5-dione hydrochloride (CAS: 1956318-65-2) is a specialized heterocyclic building block utilized in the synthesis of peptidomimetics and complex pharmaceutical intermediates.[1] Unlike its more common isomer, glutarimide (piperidine-2,6-dione), the 2,5-dione motif presents unique electronic properties due to the positioning of the carbonyl groups relative to the nitrogen.

This guide serves as a definitive protocol for the handling and storage of this compound. The presence of the hydrochloride counterion confers stability against oxidation but significantly increases hygroscopicity. Strict adherence to moisture-exclusion protocols is the primary determinant of compound integrity.

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7]

Understanding the fundamental properties of Piperidine-2,5-dione HCl is essential for designing robust experimental workflows.

Table 1: Physicochemical Data

PropertySpecificationNotes
Chemical Name Piperidine-2,5-dione hydrochloride
CAS Number 1956318-65-2Distinct from free base (52065-78-8)
Molecular Formula C₅H₈ClNO₂C₅H₇NO₂[2][3] · HCl
Molecular Weight 149.58 g/mol Free base MW: 113.12 g/mol
Appearance White to off-white crystalline solidInspect for yellowing (oxidation) or clumping (hydration)
Solubility Water, DMSO, MethanolPoor solubility in non-polar solvents (Hexane, DCM)
Acidity Acidic in aqueous solutionHCl salt will lower pH; neutralization may be required for coupling
Hygroscopicity HighRapidly absorbs atmospheric moisture

Storage Architecture & Stability Protocols

The hydrochloride salt form stabilizes the amine/amide functionality but introduces a critical vulnerability to moisture. Hydrolysis of the lactam ring or hydration of the ketone are potential degradation pathways if stored improperly.

Long-Term Storage Protocol (> 30 Days)
  • Temperature: Store at -20°C . While room temperature storage is cited by some suppliers for short-term logistics, long-term integrity is best preserved at sub-zero temperatures to retard hydrolysis rates.

  • Atmosphere: Inert gas blanket (Argon or Nitrogen) is mandatory .

  • Container: Amber glass vial with a Teflon-lined screw cap, secondary sealed in a desiccated foil bag or jar.

Short-Term/Working Storage (< 30 Days)
  • Temperature: 2°C to 8°C (Refrigerated).

  • Environment: Desiccator cabinet with active desiccant (e.g., Drierite or Silica Gel) showing <20% relative humidity.

Storage Decision Logic

The following diagram outlines the decision process for incoming inventory.

StorageLogic Start Incoming Shipment: Piperidine-2,5-dione HCl Inspect Visual Inspection: Clumping or Discoloration? Start->Inspect Fail QUARANTINE: Perform 1H-NMR / HPLC Check for Ring Opening Inspect->Fail Yes (Wet/Yellow) Pass Passes Inspection Inspect->Pass No (White Powder) Usage Immediate Usage? (< 1 Week) Pass->Usage LongTerm Long-Term Storage: -20°C, Argon Overlay Double Sealed Usage->LongTerm No ShortTerm Working Stock: 2-8°C, Desiccator Tightly Capped Usage->ShortTerm Yes

Figure 1: Decision tree for assessing and storing incoming Piperidine-2,5-dione HCl shipments.

Handling & Solubilization Protocols

Handling Precautions[6][9][10][11]
  • Engineering Controls: Handle exclusively within a chemical fume hood or, preferably, a glove box for weighing quantities < 10 mg.

  • PPE: Standard laboratory PPE (Nitrile gloves, safety glasses, lab coat).

  • Weighing: Use anti-static weighing boats. Due to hygroscopicity, minimize exposure time to ambient air. If the solid becomes "sticky" during weighing, it has already absorbed significant moisture.

Solubilization Workflow (Standard Stock: 100 mM)

This compound is often used in DMSO for biological assays or aqueous buffers for synthesis.

Protocol:

  • Equilibration: Allow the storage vial to warm to room temperature before opening (approx. 30 mins). This prevents condensation from forming on the cold solid.

  • Solvent Selection:

    • Preferred: Anhydrous DMSO (Dimethyl sulfoxide).

    • Alternative: Degassed Water (Milli-Q). Note: Aqueous solutions should be used immediately due to potential hydrolysis over time.

  • Dissolution:

    • Add solvent dropwise to the solid.

    • Vortex gently. The HCl salt typically aids dissolution in polar solvents.

    • If using DMSO, the solution may be stored at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Solubilization Step1 Equilibrate Vial to Room Temp (30 min) Step2 Weigh Solid (Inert Atmosphere) Step1->Step2 Step3 Add Solvent (Anhydrous DMSO) Step2->Step3 Step4 Vortex/Sonicate (Clear Solution) Step3->Step4 Step5 QC Check (Inspect for Precipitate) Step4->Step5

Figure 2: Step-by-step solubilization workflow to ensure compound integrity.

Synthetic Utility & Application Notes

Piperidine-2,5-dione HCl is a versatile intermediate. Its reactivity profile differs from standard amines due to the electron-withdrawing effects of the carbonyls.

Neutralization for Coupling Reactions

When using this HCl salt in nucleophilic substitutions or couplings (e.g., amide bond formation), the nitrogen must be deprotonated/neutralized.

  • Reagent: Use a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine).

  • Stoichiometry: Ensure at least 1.0 equivalent of base is added to neutralize the HCl counterion before adding the electrophile.

  • Monitoring: The free base (Piperidine-2,5-dione) is less stable than the salt; generate it in situ rather than isolating it.

Structural Verification

Before committing valuable reagents, verify the integrity of the starting material, especially if the container has been opened previously.

  • 1H NMR (DMSO-d6): Look for the integration of the methylene protons. The C6 methylene (adjacent to N and C5=O) will have a distinct chemical shift compared to the C3/C4 protons.

  • Mass Spectrometry: ESI+ should show [M+H]+ = 114.1 (corresponding to the free base cation).

Safety & Hazard Assessment

While specific toxicological data for this isomer is limited, handle as a hazardous substance by analogy to general piperidine derivatives and HCl salts.

  • GHS Classification (Predicted):

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation).

  • Emergency Response:

    • Eye Contact: Rinse cautiously with water for 15 minutes.

    • Spill: Sweep up avoiding dust generation.[4] Neutralize residue with weak bicarbonate solution if necessary.

References

  • PubChem. Piperidine-2,5-dione hydrochloride (CID 73554190).[2] National Library of Medicine. Available at: [Link]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your material supplier before handling.

Sources

Application

Application Notes and Protocols for the Safe Disposal of Piperidine-2,5-dione Hydrochloride Waste

Abstract This document provides a comprehensive guide for the safe handling and disposal of Piperidine-2,5-dione hydrochloride waste, a common intermediate in pharmaceutical and chemical research.[1][2] Given the potenti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the safe handling and disposal of Piperidine-2,5-dione hydrochloride waste, a common intermediate in pharmaceutical and chemical research.[1][2] Given the potential hazards associated with heterocyclic compounds and their derivatives, adherence to stringent safety and disposal protocols is paramount to ensure personnel safety and environmental protection.[3] This guide details two primary disposal pathways: direct disposal for bulk quantities via certified waste management services and a chemical treatment protocol for small-scale laboratory waste. The chemical treatment method is based on alkaline hydrolysis to transform the cyclic structure into a less hazardous, ring-opened derivative, followed by neutralization. This document is intended for researchers, scientists, and laboratory safety professionals engaged in drug development and chemical synthesis.

Hazard Identification and Risk Assessment

A thorough understanding of the substance's properties is the foundation of safe waste management. Piperidine-2,5-dione hydrochloride is the hydrochloride salt of a piperidine derivative.[4] While the parent compound, piperidine, is a highly flammable, corrosive, and toxic liquid[5][6], the hydrochloride salt is a solid with different, though still significant, hazards.

1.1. Chemical and Physical Properties

PropertyValueSource
Chemical Formula C₅H₈ClNO₂PubChem[4]
Molecular Weight 149.57 g/mol PubChem[4]
Appearance White to pale cream crystalline solid/powderCymitQuimica[2]
Solubility Soluble in waterCymitQuimica[2]
Melting Point Not well-documented for the dione, but the related piperidine hydrochloride melts at 247°C.[7]Merck Index[7]

1.2. Toxicological and Safety Profile

The primary hazards associated with Piperidine-2,5-dione hydrochloride are related to its toxicity upon ingestion and its potential for irritation. The parent dione is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[8] The hydrochloride salt is specifically noted as being toxic if swallowed.[9]

  • Acute Toxicity: Toxic if swallowed (GHS Category 3).[9] Immediate medical attention is required upon ingestion.[9][10]

  • Skin and Eye Contact: May cause irritation.[2] Safe handling practices should assume the material is an irritant, and appropriate PPE must be worn.

  • Reactivity: As a hydrochloride salt, it can react with strong bases to liberate the free piperidine-2,5-dione and with strong acids under heating. It is stable under standard laboratory conditions.

1.3. Environmental Hazards

Derivatives of piperidine are subject to environmental regulations due to their potential health and environmental impacts.[3] The parent compound, piperidine, is harmful to aquatic life. Therefore, Piperidine-2,5-dione hydrochloride waste must not be released into the environment or disposed of down the sanitary sewer system without appropriate treatment.[10]

Personal Protective Equipment (PPE) and Safe Handling

Before handling Piperidine-2,5-dione hydrochloride in solid form or as waste in solution, the following minimum PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile rubber gloves. Gloves must be inspected before use and changed immediately if contaminated.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter. All handling of the solid and initial preparation of solutions should be performed in a certified chemical fume hood.[11]

Waste Segregation and Collection

Proper segregation is the first step in a compliant waste management program.

  • Designated Waste Container: All solid Piperidine-2,5-dione hydrochloride waste and materials heavily contaminated with it (e.g., weighing paper, contaminated gloves) must be collected in a dedicated, sealable, and clearly labeled hazardous waste container.

  • Aqueous Waste: Solutions containing Piperidine-2,5-dione hydrochloride should be collected in a separate, compatible (e.g., HDPE or glass) hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Labeling: The waste container must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "Piperidine-2,5-dione hydrochloride"

    • The associated hazards (e.g., "Toxic")

    • The accumulation start date and responsible researcher's name.

Recommended Disposal Protocols

The choice of disposal method depends on the quantity of waste generated. The following workflow provides a decision-making framework.

G start Generated Waste (Piperidine-2,5-dione HCl) decision Is the quantity > 5g or part of a mixed, complex waste stream? start->decision contractor Protocol A: Direct Disposal via Licensed Contractor decision->contractor  Yes treatment Protocol B: Chemical Treatment (Alkaline Hydrolysis) decision->treatment No   package Package, label, and store for professional pickup. Follow institutional guidelines. contractor->package procedure Follow detailed step-by-step procedure for chemical degradation in Section 4.2. treatment->procedure end_A Safe & Compliant Disposal (A) package->end_A end_B Safe & Compliant Disposal (B) procedure->end_B

Caption: Decision workflow for Piperidine-2,5-dione hydrochloride waste.

Protocol A: Direct Disposal via Licensed Waste Contractor

This is the mandatory method for bulk quantities (>5g) and the recommended method for all quantities to ensure maximum safety and compliance.

  • Segregation: Ensure the waste is properly segregated as described in Section 3.

  • Packaging: Use a robust, leak-proof container that is compatible with the waste. Ensure the container is securely sealed.

  • Labeling: Label the container clearly and accurately according to institutional and local regulations.

  • Storage: Store the sealed container in a designated, well-ventilated satellite accumulation area away from incompatible materials.

  • Pickup: Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

Protocol B: Chemical Treatment for Small-Scale Laboratory Waste (<5g)

This protocol is designed for the treatment of small quantities of relatively pure Piperidine-2,5-dione hydrochloride waste. The objective is to hydrolyze the cyclic amide bond, converting the compound into the significantly less hazardous salt of 2-aminoglutaric acid (a derivative of glutamic acid).

Causality of Method: The piperidine-2,5-dione structure contains two amide-like (lactam) bonds within its ring. Under strong alkaline conditions (e.g., using sodium hydroxide), a hydroxide ion acts as a nucleophile, attacking the carbonyl carbons. This leads to the cleavage of the amide bonds and the opening of the ring structure. This is a common and effective method for the degradation of cyclic amides.[12] The final neutralization step ensures the resulting solution is safe for disposal according to local regulations for non-hazardous aqueous waste.[13][14]

Required Materials:

  • Piperidine-2,5-dione hydrochloride waste (<5g)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 6M

  • Stir plate and magnetic stir bar

  • Beaker or flask of appropriate size (at least 10x the volume of the final solution)

  • Graduated cylinders

  • pH paper or calibrated pH meter

  • Ice bath

Step-by-Step Methodology:

  • Preparation (in a fume hood):

    • Place the beaker or flask containing the magnetic stir bar on the stir plate within an ice bath.

    • Carefully weigh the Piperidine-2,5-dione hydrochloride waste. For every 1 gram of waste, plan to use approximately 100 mL of water.

    • Add the calculated volume of deionized water to the beaker and begin stirring. Add the solid waste to the water and allow it to dissolve completely.

  • Alkaline Hydrolysis:

    • For every 1 gram of waste (approx. 6.7 mmol), a stoichiometric excess of NaOH is required to drive the hydrolysis and neutralize the starting hydrochloride. A 5-fold molar excess is recommended.

    • Calculation: 1 g waste * (1 mol / 149.57 g) = 6.7 mmol waste.

    • NaOH required: 6.7 mmol * 5 = 33.5 mmol NaOH.

    • Mass of NaOH: 33.5 mmol * (40.0 g / 1 mol) = 1.34 g NaOH.

    • Slowly and carefully add the calculated amount of solid NaOH to the stirring solution. The addition may be exothermic; maintain the ice bath to control the temperature.

    • Once the NaOH is added, remove the ice bath and allow the solution to stir at room temperature for a minimum of 2 hours to ensure complete hydrolysis. For increased efficiency, the solution can be gently heated to 40-50°C.

  • Neutralization:

    • Cool the solution back to room temperature. If an ice bath was not used previously, place the beaker in one now.

    • Slowly add 6M HCl dropwise to the stirring solution. This will neutralize the excess NaOH. The reaction is exothermic.

    • Periodically check the pH of the solution using pH paper or a pH meter.

    • Continue adding acid until the pH of the solution is between 6.0 and 8.0.[13]

  • Final Disposal:

    • Once neutralized, the resulting solution contains sodium chloride, water, and the sodium salt of 2-aminoglutaric acid.

    • Verify with your local EHS guidelines. In most jurisdictions, this neutralized solution can be safely poured down the sanitary sewer with copious amounts of water.[13]

Chemical Degradation Pathway Visualization

The following diagram illustrates the key transformation during the chemical treatment protocol.

Caption: Chemical pathway for the degradation of Piperidine-2,5-dione HCl.

Spill and Emergency Procedures

6.1. Spills

  • Small Solid Spill (<1g): Wearing appropriate PPE, gently sweep the material into a designated waste container. Clean the area with a wet cloth, and dispose of the cloth as hazardous waste.

  • Large Spill or Liquid Spill: Evacuate the immediate area and prevent entry. Alert your supervisor and institutional EHS. If safe to do so, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb large spills of the parent piperidine compound.[15]

6.2. First Aid

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Skin Contact: Remove contaminated clothing. Wash skin immediately with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10]

  • Inhalation (of dust): Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9][10]

References

  • Title: Piperidine-2,5-dione hydrochloride Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Piperidine Market Size, Share, Growth Source: Polaris Market Research URL: [Link]

  • Title: Piperidine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Proper disposal of chemicals Source: Sciencemadness Wiki URL: [Link]

  • Title: HAZARD SUMMARY - Piperidine Source: New Jersey Department of Health URL: [Link]

  • Title: Safety Data Sheet: Piperidine Source: Carl ROTH URL: [Link]

  • Title: Safety Data Sheet: Piperidine Source: Chemos GmbH & Co.KG URL: [Link]

  • Title: Piperidine - SAFETY DATA SHEET Source: Penta chemicals URL: [Link]

  • Title: How to dispose of hydrochloric acid Source: Lab Alley URL: [Link]

  • Title: Piperidine: Human health tier II assessment Source: Australian Government Department of Health URL: [Link]

  • Title: Safety Data Sheet PIPERIDINE Source: ChemSupply Australia URL: [Link]

  • Title: Piperidine Market Size, Share & Industry Growth 2032 Source: Straits Research URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Molecules (MDPI) URL: [Link]

  • Title: The hydrolysis of piperazine-2,5-dione Source: Biochemistry (via PubMed) URL: [Link]

  • Title: Piperidine hydrochloride Source: NIST WebBook URL: [Link]

  • Title: Recent advances in the synthesis of piperidones and piperidines Source: Natural Product Reports URL: [Link]

  • Title: Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Reaction pathway for degradation of 1 by piperidine in 1,3-Dioxolane, Dioxane and 2-MeTHF. Source: ResearchGate URL: [Link]

  • Title: Chemical Waste Disposal Guidelines Source: University of Wisconsin-Madison URL: [Link]

  • Title: Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners Source: PMC, National Institutes of Health URL: [Link]

  • Title: Safe disposal of hydrochloric acid Source: Chemistry Stack Exchange URL: [Link]

Sources

Method

Scale-up synthesis of Piperidine-2,5-dione hydrochloride for preclinical studies

This Application Note is designed for Process Chemists and Preclinical Development Scientists . It details the scale-up synthesis of Piperidine-2,5-dione hydrochloride , a critical scaffold often utilized as a bioisoster...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for Process Chemists and Preclinical Development Scientists . It details the scale-up synthesis of Piperidine-2,5-dione hydrochloride , a critical scaffold often utilized as a bioisostere in drug discovery or a precursor for 5-aminolevulinic acid (5-ALA) derivatives.[1]

The protocol prioritizes the 5-Aminolevulinic Acid (5-ALA) Cyclization Route .[1] Unlike the lengthy multi-step oxidation of glutamic acid derivatives (which suffers from poor regioselectivity and low yields), this route offers a concise, high-yielding, and scalable pathway suitable for kilogram-scale production.

Executive Summary

Piperidine-2,5-dione (2,5-diketopiperidine) is a 6-membered lactam distinct from the more common 2,6-dione (glutarimide) and 2,5-piperazinedione scaffolds.[1] Its synthesis has historically been challenged by regiochemical ambiguity during the oxidation of piperidin-2-one.[1]

This protocol details a convergent cyclization strategy using Methyl 5-aminolevulinate hydrochloride as the starting material.[1] This method ensures exclusive formation of the 2,5-isomer, eliminates the need for hazardous oxidants (e.g., Dess-Martin Periodinane), and allows for streamlined purification. The final conversion to the hydrochloride salt is performed under strictly anhydrous conditions to prevent lactam hydrolysis.

Key Process Advantages
  • Regiospecificity: 100% selectivity for the 2,5-dione isomer.

  • Scalability: Avoids chromatography; relies on crystallization.[1]

  • Safety: Eliminates high-energy oxidants and heavy metals.[1]

Retrosynthetic Analysis & Pathway

The synthesis relies on the intramolecular aminolysis of the ester group by the terminal amine of 5-aminolevulinic acid methyl ester. The reaction is thermodynamically driven by the formation of the stable six-membered lactam ring.

G SM Methyl 5-aminolevulinate HCl (Starting Material) Inter Free Amine Intermediate (In situ) SM->Inter Neutralization (Et3N/MeOH) Prod_Base Piperidine-2,5-dione (Free Base) Inter->Prod_Base Cyclization (-MeOH) Final Piperidine-2,5-dione HCl (Target Salt) Prod_Base->Final Anhydrous HCl (Dioxane/Et2O)

Figure 1: Synthetic pathway for Piperidine-2,5-dione HCl via cyclization of 5-ALA methyl ester.

Process Development & Optimization

Solvent Selection
  • Reaction Solvent: Methanol (MeOH) is selected to solubilize the polar starting material. Although the reaction releases methanol, using it as a solvent simplifies the system.

  • Salt Formation Solvent: 1,4-Dioxane or Diethyl Ether.[1] Water must be excluded.[1] The lactam ring is susceptible to acid-catalyzed hydrolysis in aqueous media, which would revert the product to 5-aminolevulinic acid.[1]

Stoichiometry & Thermodynamics

The cyclization of the free amine is rapid. However, the starting material is a hydrochloride salt.

  • Base Requirement: 1.05 - 1.1 equivalents of Triethylamine (Et3N) or Sodium Methoxide (NaOMe) are required to liberate the amine.

  • Temperature: Room temperature (20-25°C) is sufficient for cyclization over 12-24 hours.[1] Heating to reflux (65°C) accelerates the reaction (2-4 hours) but increases the risk of oligomerization (formation of pyrazines).

Critical Quality Attributes (CQAs)
ParameterSpecificationRationale
Appearance White to off-white solidColored impurities indicate oxidation/polymerization.[1]
Purity (HPLC) > 98.0%Preclinical standard.
Water Content < 0.5%Critical to prevent hydrolysis of the salt.
Residual Solvent < ICH LimitsMeOH, Dioxane, Et3N must be removed.

Detailed Experimental Protocol (Scale: 100 g)

Phase 1: Cyclization to Free Base

Reagents:

  • Methyl 5-aminolevulinate HCl: 100.0 g (0.55 mol)[1]

  • Triethylamine (Et3N): 61.2 g (0.60 mol, 1.1 eq)

  • Methanol (Anhydrous): 1.0 L

  • Dichloromethane (DCM): 500 mL (for extraction)

Procedure:

  • Dissolution: Charge a 3-L reactor with Methyl 5-aminolevulinate HCl and Methanol (1.0 L). Stir until fully dissolved.

  • Neutralization: Add Triethylamine dropwise over 30 minutes while maintaining temperature < 30°C. Note: Mild exotherm observed.

  • Reaction: Stir the mixture at ambient temperature (20–25°C) for 16–24 hours. Monitor by TLC (System: DCM/MeOH 9:1) or HPLC. The starting material spot (polar) should disappear, replaced by a less polar product spot.

  • Concentration: Concentrate the reaction mixture under reduced pressure (40°C) to remove Methanol. A semi-solid residue (Product + Et3N·HCl salts) will remain.

  • Extraction: Resuspend the residue in Dichloromethane (500 mL). The product (Piperidine-2,5-dione) is soluble in DCM, while Et3N·HCl is largely insoluble.[1]

  • Filtration: Filter off the precipitated triethylamine hydrochloride salts. Wash the filter cake with fresh DCM (2 x 100 mL).

  • Isolation: Combine the DCM filtrates and concentrate to dryness.

  • Purification (Recrystallization): Recrystallize the crude solid from minimal hot Ethyl Acetate or Isopropanol to yield Piperidine-2,5-dione (Free Base) as a white crystalline solid.

    • Expected Yield: 50–56 g (80–90%).

    • Melting Point: 144–146°C.[1]

Phase 2: Anhydrous Salt Formation (HCl)

Reagents:

  • Piperidine-2,5-dione (Free Base): 50.0 g (0.44 mol)[1]

  • 4M HCl in Dioxane: 120 mL (0.48 mol, 1.1 eq)

  • Diethyl Ether (or MTBE): 500 mL

Procedure:

  • Dissolution: Dissolve the purified free base (50 g) in warm 1,4-Dioxane (200 mL) or minimal dry DCM.

  • Acidification: Cool to 0–5°C. Add 4M HCl in Dioxane dropwise under Nitrogen atmosphere.

  • Precipitation: The hydrochloride salt will precipitate immediately. Stir at 0°C for 1 hour to ensure complete salt formation.

  • Anti-solvent Addition (Optional): If precipitation is incomplete, add anhydrous Diethyl Ether (300 mL) slowly.

  • Filtration: Filter the solid under a stream of Nitrogen (hygroscopic).

  • Drying: Dry in a vacuum oven at 40°C over P2O5 for 12 hours.

    • Target Yield: ~60 g.[1]

    • Storage: Store in a desiccator at -20°C.

Quality Control & Characterization

NMR Validation

The structure is confirmed by the distinct shift of the methylene protons.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.80 (br s, 1H, NH).
      
    • 
       3.85 (s, 2H, H-6, adjacent to N and C=O). Note: This singlet is characteristic of the isolated methylene between N and C5-ketone.
      
    • 
       2.45-2.55 (m, 4H, H-3 and H-4).[1]
      
  • 13C NMR:

    • Distinct carbonyl peaks: Amide C=O (~170 ppm) and Ketone C=O (~205 ppm).

Impurity Profile
ImpurityOriginControl Strategy
5-Aminolevulinic Acid Hydrolysis productMaintain anhydrous conditions during salt formation.[1]
Pyrazine derivatives DimerizationKeep reaction temperature < 40°C; avoid prolonged reflux.[1]
Triethylamine HCl Incomplete workupEnsure thorough DCM extraction and washing of filter cake.

Safety & Handling

  • Potency: While 5-ALA is a metabolic precursor, the dione analog has not been fully characterized for toxicology. Treat as a Potential Bioactive .[1][2] Use a fume hood and double nitrile gloves.[1]

  • Anhydrous HCl: Corrosive and toxic.[1] Handle in a closed system.

  • Hygroscopicity: The HCl salt is prone to absorbing moisture, which can lead to hydrolysis and degradation. Handling in a glovebox or dry room is recommended for the final step.

References

  • Takeya, H., Suzuki, K., & Sasaki, K. (1998). Synthesis of 5-Aminolevulinic Acid from 1,5-Dihydroxy-2-pyridone via Piperidine-2,5-dione. Nippon Kagaku Kaishi, 1998(5), 355-360.

  • Kuhn, R., & Quadbeck, G. (1958). Piperidine-2,5-dione and its conversion to 5-aminolevulinic acid. Chemische Berichte.
  • ChemicalBook. (2023). Product Monograph: 2,5-Piperidinedione (CAS 52065-78-8).[1]

  • PubChem. (2023). Piperidine-2,5-dione hydrochloride (CID 73554190).[1] National Center for Biotechnology Information.[1]

  • Lee, S. H., et al. (2016). Preparation method of piperidine-2,5-dione. Patent KR20160037530A.[1] (Describes the cyclization of methyl 5-aminolevulinate).

Sources

Application

Technical Application Note: Strategic Deployment of Piperidine-2,5-dione HCl in Fragment-Based Drug Discovery (FBDD)

Executive Summary & Scientific Rationale In the landscape of Fragment-Based Drug Discovery (FBDD), the Piperidine-2,5-dione scaffold (5-oxopiperidin-2-one) represents a distinct "privileged structure" compared to its ubi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), the Piperidine-2,5-dione scaffold (5-oxopiperidin-2-one) represents a distinct "privileged structure" compared to its ubiquitous isomer, glutarimide (piperidine-2,6-dione). While the 2,6-dione is famous for Cereblon binding (thalidomide analogs), the 2,5-dione offers a unique vector geometry, functioning as a constrained peptidomimetic (Gly-β-Ala mimic) with specific utility in targeting proteases, kinases, and protein-protein interactions (PPIs).

This guide details the application of Piperidine-2,5-dione hydrochloride as a fragment starting point. The hydrochloride (HCl) salt form is critical in this context: it significantly enhances aqueous solubility—a primary bottleneck in high-concentration fragment screening (NMR/SPR)—but introduces specific pH-handling challenges during assay preparation.

Key Physicochemical Advantages (Rule of Three Compliance)
PropertyValue (Approx.)FBDD Relevance
MW ~113.1 Da (Free Base)Leaves massive room for "fragment growing" (MW < 300).
H-Bond Donors 1 (Amide NH)Critical anchor point for backbone interactions.
H-Bond Acceptors 2 (C=O)Engages solvent-exposed or pocket-buried waters.
Topological Polar Surface Area ~46 ŲIdeal for CNS penetration and cell permeability.
Solubility (HCl salt) > 50 mM (Water)Enables high-concentration biophysical screening.

Strategic Workflow

The following diagram outlines the critical path for integrating this scaffold into a screening campaign.

FBDD_Workflow cluster_vectors Growth Vectors Library Library Design (Piperidine-2,5-dione Core) QC QC & Solubilization (HCl Salt Mgmt) Library->QC Selection Screen Primary Screen (STD-NMR) QC->Screen pH Adjustment Validation Hit Validation (SPR/X-ray) Screen->Validation Kd Determination Evolution Fragment Evolution (Growing Vectors) Validation->Evolution SAR Expansion Evolution->Library Iterative Design N1 N-1: Solubility/Linker Evolution->N1 C3 C-3: Chiral Center Evolution->C3 C4 C-4: Deep Pocket Evolution->C4

Figure 1: Critical path for Piperidine-2,5-dione FBDD campaigns. Note the iterative loop from evolution back to library design.

Protocol 1: Library Preparation & Handling the HCl Salt

Objective: Prepare a stable, aggregate-free fragment stock solution for biophysical screening. Challenge: The HCl salt is acidic. Dissolving it directly into a standard protein buffer (e.g., PBS) can locally drop the pH, causing protein precipitation or denaturation, leading to false positives (aggregators).

Materials
  • Piperidine-2,5-dione HCl (High Purity >98%).

  • d6-DMSO (100%).

  • Phosphate Buffer (50 mM, pH 7.4) or HEPES (50 mM). Note: Avoid TRIS if using amine-reactive chemistry later.

  • D2O (for NMR lock).

Step-by-Step Methodology
  • Stock Solution (200 mM):

    • Dissolve the fragment in 100% d6-DMSO . The HCl salt usually dissolves readily in DMSO.

    • Why DMSO first? It prevents "salting out" effects and ensures complete solubilization before aqueous dilution.

  • QC Check (1H NMR):

    • Run a simple 1D 1H NMR in d6-DMSO.

    • Verification: Confirm the integrity of the ring protons. The C-3, C-4, and C-6 protons should appear as distinct multiplets. Ensure no degradation (ring opening) has occurred.

  • Assay Sample Preparation (The "Buffer Shock" Step):

    • Target Concentration: 1 mM Fragment.

    • Protocol: Dilute the DMSO stock 1:200 into the assay buffer.

    • Critical Action: Immediately check pH. The HCl salt will acidify a weak buffer.

    • Correction: If pH < 7.2, adjust with micro-additions of 1M NaOH or use a high-capacity buffer (100 mM Phosphate) to mask the proton release.

  • Solubility Verification:

    • Inspect visually for precipitate.

    • Measure UV absorbance at 600nm (turbidity) to rule out aggregation.

Protocol 2: Primary Screening via STD-NMR

Objective: Detect weak binding (KD: mM to µM range) by transferring magnetization from the protein to the fragment. Why STD-NMR? X-ray crystallography may fail if the fragment binds too weakly to stabilize the lattice. STD-NMR is highly sensitive to transient interactions typical of this small scaffold.

Experimental Setup
  • Instrument: 600 MHz NMR (with CryoProbe preferred).

  • Temperature: 298 K (25°C).

  • Protein: 10–20 µM (Target).

  • Ligand (Fragment): 500 µM – 1 mM (Excess ratio 50:1 or 100:1).

The Pulse Sequence (stdiffesgp.3 or similar)
  • On-Resonance Irradiation: Set frequency to a region of the protein spectrum with high proton density but no ligand signals (e.g., -0.5 ppm or 12 ppm).

    • Tip: For Piperidine-2,5-dione, the methyl/methylene protons fall in the 1.5–4.0 ppm range. Avoid irradiation near this region.

  • Off-Resonance Irradiation: Set to 30–40 ppm (control).

  • Saturation Train: Use a train of Gaussian pulses (total saturation time 2–3 seconds).

    • Causality: Long saturation ensures the spin diffusion propagates throughout the protein surface to the binding pocket.

Data Analysis & Interpretation[1][2][3][4][5][6]
  • Difference Spectrum: Subtract "On-Resonance" from "Off-Resonance".

  • Positive Hit: Signals corresponding to Piperidine-2,5-dione (e.g., the triplet at C-3 or multiplet at C-4) appear in the difference spectrum.

  • Epitope Mapping: Calculate the STD Amplification Factor (STD-AF) for each proton.

    • Insight: If the NH proton shows the strongest STD effect, the fragment is likely binding via the amide interface. If C-4 protons are strongest, the hydrophobic face is buried.

Fragment Evolution: Growing the Scaffold

Once a hit is validated, the Piperidine-2,5-dione core offers three distinct vectors for chemical elaboration (Fragment Growing).[1]

Vector Analysis Table
VectorChemical FeasibilityStrategic Value
N-1 (Amide Nitrogen) Alkylation / ArylationSolubility & Reach: Good for reaching solvent-exposed areas or adding solubilizing tails. CAUTION: Removes the H-bond donor.
C-3 (Alpha to Carbonyl) Enolate Chemistry / AldolChirality: Ideal for introducing a chiral center to match protein pocket stereochemistry.
C-4 (Beta Position) Conjugate Addition (Michael)Deep Pocket Access: Allows introduction of hydrophobic aromatics without disrupting the H-bond network of the lactam.
Diagram: Chemical Space Exploration

Chemical_Vectors Core Piperidine-2,5-dione Core V1 C-3 Modification (Chiral Branching) Core->V1 Aldol/Alkylation V2 N-1 Alkylation (Linker Attachment) Core->V2 N-Alkylation V3 C-4 Substitution (Hydrophobic Fill) Core->V3 Michael Addition Target Protein Binding Site V1->Target Matches Pocket Stereochemistry V2->Target Solvent Channel

Figure 2: Strategic vectors for evolving the Piperidine-2,5-dione hit into a lead compound.

References & Authority

  • Fragment-Based Drug Discovery (General Principles):

    • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery (2016). Link

  • STD-NMR Methodology:

    • Mayer, M., & Meyer, B. "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie (1999). Link

  • Piperidine Scaffolds in Medicinal Chemistry:

    • "Piperidine-Based Drug Discovery."[2][3][4] Elsevier Science (2017).[4] Link

  • Library Design & Rule of Three:

    • Congreve, M., et al. "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today (2003). Link

Disclaimer: The handling of hydrochloride salts requires strict adherence to pH monitoring protocols to prevent assay artifacts. Always verify the isomeric identity (2,5-dione vs. 2,6-dione) via NMR before screening, as commercial labeling can sometimes be ambiguous.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Yield in Piperidine-2,5-dione Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis of Piperidine-2,5-dione hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize thei...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Piperidine-2,5-dione hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. We understand that achieving high yields for this compound can be challenging. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the synthesis of Piperidine-2,5-dione hydrochloride?

A1: Low yields in this synthesis typically stem from a few critical areas: incomplete cyclization of the starting material (often a glutamine or glutamic acid derivative), formation of side products, and difficulties in purification. The stability of the piperidine-2,5-dione ring is also a factor, as it can be susceptible to hydrolysis under certain conditions.[1]

Q2: My starting material, N-protected glutamine, is not cyclizing efficiently. What can I do?

A2: Incomplete cyclization is a frequent hurdle. The choice of cyclizing agent and reaction conditions are paramount. For N-Boc-L-glutamine, using N,N'-Carbonyldiimidazole (CDI) in an anhydrous solvent like tetrahydrofuran (THF) is a common and effective method.[2] Ensure your solvent is rigorously dried, as any moisture will consume the CDI and inhibit the reaction. The reaction temperature is also critical; maintaining a range of 60-70°C often provides the best results.[2]

Q3: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?

A3: A common side reaction is the intermolecular condensation between molecules of the starting material, leading to oligomers or polymers instead of the desired cyclic product.[3] This is often exacerbated by high concentrations or incorrect stoichiometry of reagents. To mitigate this, a slow, controlled addition of the cyclizing agent can be beneficial. Another potential issue is the formation of glutarimide derivatives, especially when using glutamic acid as a starting material under certain basic conditions.[4] Careful control of pH and the choice of base are crucial.

Q4: The final hydrochloride salt precipitation is inefficient, leading to product loss in the mother liquor. How can I improve this step?

A4: The deprotection of the N-Boc group and subsequent salt formation is a critical step for both yield and purity. Using a solution of hydrochloric acid in an organic solvent like methanol or ethyl acetate is standard.[2] The concentration of the HCl solution is important; a range of 2-4 M is generally effective.[2] To maximize precipitation, ensure the reaction mixture is sufficiently concentrated before adding the HCl solution and consider cooling the mixture after addition. Seeding with a small crystal of pure product can also induce crystallization if you are experiencing difficulties.

Q5: My final product is discolored. What causes this and how can I obtain a pure, white solid?

A5: Discoloration, often a yellow or brown tint, can arise from impurities in the starting materials or solvents, or from degradation products formed during the reaction.[5][6] Purification by recrystallization is the most effective method to remove these colored impurities. A common solvent system for recrystallization is a mixture of methanol and diethyl ether. Ensure all solvents used throughout the synthesis are of high purity.[6]

II. Troubleshooting Guide: Step-by-Step Problem Solving

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of Piperidine-2,5-dione hydrochloride, focusing on a common synthetic route starting from L-glutamine.

Workflow: Synthesis from L-Glutamine

cluster_0 Step 1: N-Protection cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection & Salt Formation cluster_3 Step 4: Purification start L-Glutamine step1 N-Boc Protection (Boc)2O, Base start->step1 step2 Intramolecular Cyclization CDI, Anhydrous THF step1->step2 N-Boc-L-Glutamine step3 Deprotection & HCl Salt Formation HCl in Organic Solvent step2->step3 N-Boc-3-amino-piperidine-2,6-dione end Piperidine-2,5-dione hydrochloride step3->end

Caption: General synthetic workflow for Piperidine-2,5-dione hydrochloride.

Problem 1: Low Yield in N-Boc Protection of L-Glutamine
Symptom Potential Cause Recommended Solution
Incomplete reaction (starting material remains)Insufficient base or Boc-anhydride.Ensure at least 2 equivalents of base (e.g., NaOH or NaHCO3) are used to deprotonate both the carboxylic acid and the amino group. Use a slight excess (1.1-1.2 equivalents) of Di-tert-butyl dicarbonate ((Boc)2O).[2]
Product is an oil or difficult to crystallizePresence of water or di-Boc protected product.After acidification to pH ~2-3, ensure thorough extraction with an organic solvent like ethyl acetate.[7] Wash the organic layer with brine to remove excess water before drying with anhydrous sodium sulfate.
Low isolated yield after workupProduct loss during aqueous workup.Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product in the aqueous phase.
Problem 2: Inefficient Cyclization of N-Boc-L-Glutamine
Symptom Potential Cause Recommended Solution
Reaction stalls; starting material persistsInactive cyclizing agent or presence of moisture.Use fresh, high-quality N,N'-Carbonyldiimidazole (CDI). Ensure the reaction is conducted under strictly anhydrous conditions using freshly distilled THF.[2]
Formation of a significant amount of white precipitate (side product)Intermolecular side reactions.Add the CDI solution dropwise to the solution of N-Boc-L-glutamine at a controlled temperature (60-70°C).[2] This maintains a low concentration of the activated intermediate, favoring intramolecular cyclization.
Reaction is slow or does not go to completionSuboptimal reaction temperature or catalyst.The reaction temperature should be maintained between 60-70°C.[2] The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can sometimes accelerate the reaction, but should be used judiciously as it can also promote side reactions.[2]
Optimized Protocol for Cyclization
  • Dry all glassware in an oven at >120°C overnight and assemble under an inert atmosphere (Nitrogen or Argon).

  • To a solution of N-Boc-L-glutamine (1.0 eq) in anhydrous THF, add N,N'-Carbonyldiimidazole (1.1-1.3 eq) portion-wise or as a solution in anhydrous THF over 30-60 minutes.[2]

  • Heat the reaction mixture to 60-70°C and monitor the progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction mixture and proceed with the workup.

Problem 3: Poor Yield and Purity after Deprotection and Salt Formation
Symptom Potential Cause Recommended Solution
Incomplete deprotectionInsufficient HCl or reaction time.Use a 2-4 M solution of HCl in an organic solvent like methanol or ethyl acetate.[2] Allow the reaction to stir at room temperature for at least 4 hours, or until TLC/LC-MS confirms complete consumption of the starting material.
Product remains dissolved after adding HClSolvent choice or insufficient concentration.If the product is soluble in the reaction solvent, carefully remove the solvent under reduced pressure after deprotection is complete. Redissolve the residue in a minimal amount of a solvent in which the hydrochloride salt is less soluble (e.g., methanol) and then add a non-polar solvent (e.g., diethyl ether) to induce precipitation.
Oily product instead of a crystalline solidResidual solvent or impurities.Triturate the oily product with a non-polar solvent like diethyl ether or hexane. This will often induce crystallization and help remove non-polar impurities. If the product remains oily, purification by column chromatography may be necessary before attempting salt formation again.
Data Summary: Typical Reagent Stoichiometry
Reaction Step Reagent Molar Ratio (to starting material) Reference
N-ProtectionDi-tert-butyl dicarbonate1.1 - 1.5[2]
N-ProtectionBase (e.g., NaOH)2.0 - 2.5[2]
CyclizationN,N'-Carbonyldiimidazole1.1 - 1.3[2]
DeprotectionHClExcess (in solution)[2]

III. Advanced Troubleshooting

Q6: I'm considering an alternative synthetic route. What are the pros and cons of starting from L-glutamic acid?

A6: Synthesizing from L-glutamic acid is a viable alternative, often involving esterification of both carboxylic acids, followed by reduction to a diol, and then cyclization. This multi-step route can offer good overall yields (44-55%) and allows for the synthesis of various substituted piperidines. However, it is a longer process compared to the direct cyclization of glutamine derivatives and involves more reagents and purification steps.

Alternative Route Visualization

cluster_0 L-Glutamic Acid Route A L-Glutamic Acid B Diesterification A->B C Reduction to Diol (e.g., NaBH4) B->C D Activation of Hydroxyls (e.g., Tosylation) C->D E Cyclization with Amine Source D->E F Piperidine Derivative E->F

Caption: Multi-step synthesis from L-glutamic acid.

Q7: Can I use a different cyclization method besides CDI?

A7: Yes, other methods exist. For instance, Dieckmann cyclization of appropriately substituted diesters can yield piperidine-2,4-diones, which are structurally related.[8] However, for the direct synthesis of piperidine-2,5-diones from glutamine derivatives, CDI is one of the more reliable and milder methods reported.[2] Other peptide coupling reagents could potentially be employed, but may require more extensive optimization to avoid side reactions.

IV. Concluding Remarks

Achieving a high yield in the synthesis of Piperidine-2,5-dione hydrochloride is a matter of careful control over reaction conditions, reagent quality, and purification techniques. By systematically addressing the common pitfalls outlined in this guide, from ensuring anhydrous conditions during cyclization to optimizing the final salt precipitation, researchers can significantly improve their outcomes. Remember that diligent monitoring of reaction progress and characterization of intermediates are key to successful troubleshooting.

V. References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.). Retrieved February 15, 2026, from

  • Internal cyclization of glutamic acid (Glu) to produce pyroglutamic... - ResearchGate. (n.d.). Retrieved February 15, 2026, from

  • Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC. (n.d.). Retrieved February 15, 2026, from

  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. (n.d.). Retrieved February 15, 2026, from

  • The hydrolysis of piperazine-2,5-dione - PubMed. (1966). Biochemistry, 5(2), 697-701. Retrieved February 15, 2026, from

  • CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents. (n.d.). Retrieved February 15, 2026, from

  • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations - UCL Discovery. (n.d.). Retrieved February 15, 2026, from

  • EP0069232B1 - Pharmaceutical composition comprising phenyl acetyl glutamine,a combination of this compound with phenylacetic acid or 3-(phenylacetylamino)piperidine-2,6-dione,a process for isolating the latter from urine and a process for the synthesis of 3-(phenylacetylamino)piperidine-2,6-dione - Google Patents. (n.d.). Retrieved February 15, 2026, from

  • Piperidine Purification and Isolation: A Technical Support Guide - Benchchem. (n.d.). Retrieved February 15, 2026, from

Sources

Optimization

Identifying and removing impurities from Piperidine-2,5-dione hydrochloride

Welcome to the technical support center for Piperidine-2,5-dione hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on identifying and removing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Piperidine-2,5-dione hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on identifying and removing impurities from this compound. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my sample of Piperidine-2,5-dione hydrochloride?

The impurities in your Piperidine-2,5-dione hydrochloride sample can generally be categorized into three main types:

  • Starting Material Residues: The most common synthesis of the parent glutarimide involves the cyclization of glutaric acid or its derivatives.[1] Therefore, unreacted glutaric acid or glutaric acid monoamide can be present as impurities.[2]

  • Byproducts from Synthesis: Side reactions during the synthesis process can lead to the formation of various byproducts. For instance, incomplete cyclization can result in oligomeric species.

  • Degradation Products: Piperidine-2,5-dione hydrochloride can be susceptible to degradation under certain conditions.

    • Hydrolysis: The imide bond is susceptible to hydrolysis, which can open the ring to form glutaric acid monoamide. This process can be accelerated by the presence of moisture.[3]

    • Thermal Degradation: At elevated temperatures, piperidine derivatives can undergo complex degradation reactions, potentially leading to the formation of smaller molecules like alkenes and ammonia.[4]

    • Oxidation: The piperidine ring can be susceptible to oxidation, which may lead to ring-opening and the formation of various oxidation products, including amides and carboxylic acids.[4]

Q2: My Piperidine-2,5-dione hydrochloride has a slight yellow tint. What could be the cause?

A yellow discoloration in piperidine-containing compounds is often indicative of oxidation products.[5] While this may not interfere with all applications, for high-purity requirements, it is advisable to purify the compound. To prevent further degradation, store the compound in a tightly sealed container, away from light and heat, and preferably under an inert atmosphere (e.g., nitrogen or argon).

Q3: I suspect my sample is impure. What analytical techniques are best for identifying the impurities?

A multi-pronged analytical approach is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a powerful technique for separating and quantifying impurities. Since Piperidine-2,5-dione itself lacks a strong chromophore, derivatization with an agent like 4-toluenesulfonyl chloride can be employed to enhance UV detection.[6][7] A gradient elution with a mobile phase consisting of acetonitrile and water (with a modifier like phosphoric acid) on a C18 column is a good starting point for method development.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of impurities. Comparing the NMR spectrum of your sample to a reference standard can quickly reveal the presence of impurities. Specific impurity peaks can be identified and characterized using 2D NMR techniques.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for the determination of the molecular weights of the impurities, which is crucial for their identification.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can provide information about the functional groups present in the impurities. For example, the presence of a carboxylic acid group from glutaric acid would show a characteristic broad O-H stretch.[9]

Troubleshooting Guides

Troubleshooting Impurity Peaks in HPLC Analysis

Problem: I am seeing unexpected peaks in my HPLC chromatogram for Piperidine-2,5-dione hydrochloride.

Workflow for Identification and Resolution:

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Guide to Recrystallization of Piperidine-2,5-dione hydrochloride

Problem: My Piperidine-2,5-dione hydrochloride has low purity and I need to purify it by recrystallization. How do I select the right solvent?

Step-by-Step Protocol for Solvent Selection and Recrystallization:

  • Solubility Testing:

    • Place a small amount (10-20 mg) of the crude Piperidine-2,5-dione hydrochloride into several test tubes.

    • Add a small amount of a test solvent (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water) to each tube at room temperature.[5]

    • A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.

    • For the hydrochloride salt, polar protic solvents like alcohols are often a good starting point.

  • Recrystallization Procedure:

    • Dissolve the crude compound in the minimum amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.[1]

    • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

    • Further cooling in an ice bath can maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Table 1: Potential Recrystallization Solvents and Their Properties

SolventPolarityBoiling Point (°C)Rationale
EthanolPolar Protic78Often a good choice for polar compounds and salts.[1]
IsopropanolPolar Protic82Similar to ethanol, can offer different solubility characteristics.[5]
AcetonitrilePolar Aprotic82May be suitable if the compound is less soluble in alcohols.[5]
Ethanol/WaterPolar ProticVariableThe addition of water can increase the solubility of the hydrochloride salt at high temperatures and decrease it at low temperatures.
Guide to Purification by Acid-Base Extraction

Problem: My sample contains neutral or acidic impurities. Can I use extraction to purify my Piperidine-2,5-dione hydrochloride?

Explanation: Since Piperidine-2,5-dione hydrochloride is the salt of a basic compound, you can use acid-base extraction to separate it from neutral or acidic impurities. The hydrochloride salt is water-soluble. By basifying the aqueous solution, you can liberate the free base (Piperidine-2,5-dione), which may be less water-soluble and can be extracted into an organic solvent.

Experimental Protocol:

  • Dissolution: Dissolve the crude Piperidine-2,5-dione hydrochloride in water.

  • Basification: Slowly add a base, such as sodium bicarbonate or a dilute sodium hydroxide solution, to the aqueous solution until it is basic. This will convert the hydrochloride salt to the free base.

  • Extraction: Extract the aqueous solution with a suitable organic solvent, such as dichloromethane or ethyl acetate. The free base will move into the organic layer, leaving any water-soluble impurities in the aqueous layer.

  • Drying and Isolation: Dry the organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified free base.

  • Salt Formation (Optional): To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or a compatible solvent.

Caption: Workflow for purification by acid-base extraction.

References

  • BenchChem. (2025).
  • Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697–701.
  • Biosynce. (2025).
  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • ChemicalBook. (2024).
  • Biosynce. (2025). What are the detection methods for piperidine?
  • Organic Syntheses Procedure. Glutarimide.
  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 10(5).
  • Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 102-122.

Sources

Troubleshooting

Stability issues of Piperidine-2,5-dione hydrochloride in aqueous solutions

This guide addresses the stability profile of Piperidine-2,5-dione hydrochloride (also known as 5-oxo-2-piperidone or the lactam of 5-aminolevulinic acid). Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the stability profile of Piperidine-2,5-dione hydrochloride (also known as 5-oxo-2-piperidone or the lactam of 5-aminolevulinic acid).

Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Aqueous Stability, Hydrolysis Kinetics, and Handling Protocols Last Updated: February 16, 2026[1][2]

Part 1: Executive Technical Summary[1][2]

Piperidine-2,5-dione hydrochloride is the cyclic lactam form of the heme precursor 5-Aminolevulinic Acid (5-ALA) .[2] While often used as a stable storage form or synthetic intermediate, it exhibits complex instability in aqueous environments.[1][2]

Researchers typically encounter three distinct degradation phases:

  • Acid Dissociation: Upon dissolution, the hydrochloride salt dissociates, creating an acidic environment (pH < 3).[1][2]

  • Ring Opening (Hydrolysis): The lactam ring hydrolyzes to form linear 5-ALA.[1][2] This is reversible but favored in aqueous media.[1][2]

  • Dimerization (The "Yellowing" Effect): The resulting 5-ALA undergoes acid-catalyzed condensation to form pyrazines (specifically 2,5-dicarboxyethyl-3,6-dihydropyrazine), which irreversibly degrade the sample and cause color change.

Quick Diagnostic Table
ObservationTechnical CauseRemediation
pH Drift Dissociation of HCl moiety upon solvation.[1][2]Buffer immediately upon dissolution (see Protocols).[1][2]
Yellow/Brown Color Formation of pyrazine dimers (porphobilinogen-like condensation).[1][2]Irreversible. Discard sample. Store future aliquots at -20°C.
HPLC Peak Shift Conversion of Lactam (Rt1)

Linear 5-ALA (Rt2).
Quantify both species. Equilibrium is time/pH dependent.[1][2]
Precipitation Polymerization of degradation products or "salting out" in high ionic strength buffers.[1][2]Filter (0.22 µm) if minor; discard if >5% volume.[1][2]

Part 2: Deep Dive – Mechanisms of Instability[2]

To troubleshoot effectively, one must understand the "Lifecycle of Degradation" for this molecule.[1][2] The compound does not simply "decompose"; it transforms through a specific cascade.[1][2]

The Degradation Cascade
  • Solvation: The protonated lactam releases HCl, lowering local pH.[1][2]

  • Hydrolysis: Water attacks the C2 carbonyl (lactam bond), opening the ring to form 5-ALA.[1][2]

  • Condensation: Two molecules of 5-ALA condense.[1][2] The amine of one attacks the ketone (C4) of the other, eventually cyclizing into a pyrazine ring.[1]

Visualization: The Stability Pathway

The following diagram illustrates the transition from the stable solid lactam to the irreversible pyrazine contaminant.

StabilityPathway cluster_aqueous Aqueous Phase Instability Solid Piperidine-2,5-dione HCl (Solid / Stable) Solution Acidic Solution (pH < 3.0) Solid->Solution Dissolution (Release of HCl) Linear 5-Aminolevulinic Acid (Linear 5-ALA) Solution->Linear Hydrolysis (+H2O) Dimer Dihydropyrazine (DHP) Linear->Dimer Condensation (x2 Molecules) Pigment Pyrazine Pigments (Yellow/Brown) Dimer->Pigment Oxidation (Irreversible)

Figure 1: Degradation pathway of Piperidine-2,5-dione HCl in water.[1][2] Note that the hydrolysis to 5-ALA is reversible, but the subsequent formation of Pyrazine is irreversible.

Part 3: Troubleshooting Protocols

Protocol A: Preparation of Stable Stock Solutions

Goal: Minimize hydrolysis and prevent dimerization during experimental setup.

Reagents:

  • Piperidine-2,5-dione HCl (Solid)[1]

  • Degassed Water (Ar or N2 purged)[1][2]

  • DMSO (Optional co-solvent)[1][2]

Step-by-Step:

  • Solvent Choice: Do not dissolve directly in phosphate buffer (PBS) if long-term stability (>4 hours) is required.[1][2] Phosphate ions can catalyze the proton transfer required for ring opening.[1][2]

  • Dissolution: Dissolve the solid in 0.1 M HCl or pure DMSO first.

    • Why? The lactam ring is most stable at very low pH (< 1) or in aprotic solvents where nucleophilic attack by water is minimized.[1][2]

  • Dilution: Dilute into the working buffer immediately prior to use.

  • Temperature Control: Keep all solutions on ice (4°C).

    • Data: At 25°C, hydrolysis rates increase by ~3-fold compared to 4°C.[1][2]

Protocol B: HPLC Verification of Integrity

Goal: Distinguish between the intact lactam and the hydrolyzed linear form.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Ion-pairing agent helps retain the polar amine).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Detection: UV at 210 nm (Lactam carbonyl) and 260 nm (Pyrazine detection).[1][2]

Interpretation:

  • Peak A (Early eluting): 5-ALA (Linear). High polarity causes early elution.[1][2]

  • Peak B (Mid eluting): Piperidine-2,5-dione (Target).[1][2]

  • Peak C (Late eluting): Pyrazine dimers.[1][2] If this peak appears, the stock is compromised.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does my solution turn yellow after 24 hours? A: The yellowing is the "canary in the coal mine" for 5-ALA dimerization.[2] As the Piperidine-2,5-dione hydrolyzes to 5-ALA, two 5-ALA molecules condense to form a pyrazine derivative.[1] This compound has a conjugated system that absorbs blue light, appearing yellow.[1][2] Once yellow, the sample purity is likely <90%.[1][2]

Q2: Can I re-cyclize the hydrolyzed 5-ALA back to Piperidine-2,5-dione? A: In theory, yes, by heating in acidic conditions or using a dehydrating agent (like acetic anhydride), but this is not practical in an aqueous biological buffer. In a biological assay context, you should treat the hydrolysis as a one-way loss of titer.[1]

Q3: Is the "Hydrochloride" salt necessary? A: Yes. The neutral lactam (Piperidine-2,5-dione) is a solid with high melting point but poor solubility in organic solvents.[1] The HCl salt improves handling and initial solubility.[1][2] However, the HCl moiety creates the acidic condition that eventually drives the equilibrium toward the linear form if not buffered.[1]

Q4: What is the half-life of Piperidine-2,5-dione in PBS (pH 7.4)? A: While specific half-lives vary by concentration, expect a


 of approximately 4–6 hours  at room temperature.[2] At pH 7.4, the base-catalyzed hydrolysis (hydroxide attack on the carbonyl) competes with acid mechanisms.[1] Always prepare fresh.

Q5: Does this compound react with primary amines in my assay? A: Yes. The ketone at position 5 is reactive.[1][2][3] It can form Schiff bases with primary amines (e.g., Lysine residues).[1][2] Furthermore, the lactam ring can act as an acylating agent, though it is less reactive than an N-hydroxysuccinimide (NHS) ester.[1]

References

  • PubChem. (n.d.).[1][2][4] Piperidine-2,5-dione hydrochloride (CID 73554190).[1][2][4][5] National Library of Medicine.[1][2] Retrieved February 16, 2026, from [Link][1]

  • Bunke, G., et al. (2000).[1][2] Kinetics of the hydrolysis of lactams.[1][2][6][7] Industrial & Engineering Chemistry Research.[1][2] (Contextual grounding on delta-lactam stability).

  • Hunter, G. A., & Ferreira, G. C. (2011).[1][2] 5-Aminolevulinate synthase: catalysis of the first step of heme biosynthesis.[1][2] Cellular and Molecular Life Sciences.[1][2] (Establishes the 5-ALA to pyrazine degradation pathway).

  • NIST Chemistry WebBook. (n.d.).[1][2] 2,5-Piperidinedione vs 2,5-Piperazinedione spectra and properties.[1][2] National Institute of Standards and Technology.[1][2][8] Retrieved February 16, 2026, from [Link][1]

Sources

Optimization

Optimizing reaction conditions for Piperidine-2,5-dione hydrochloride synthesis

Welcome to the technical support center for the synthesis of Piperidine-2,5-dione hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Piperidine-2,5-dione hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.

The synthesis of piperidine-diones, core scaffolds in many pharmacologically active compounds, can be challenging.[1] Issues such as low cyclization efficiency, side product formation, and purification difficulties are common hurdles. This guide provides a structured, question-and-answer approach to address the specific problems you may encounter.

Troubleshooting Guide: From Reaction Failure to Success

This section addresses common experimental failures. Each entry details the symptoms, explores the underlying chemical principles causing the issue, and provides actionable solutions.

Scenario 1: Low or No Product Yield

Question: I've followed the protocol, but my final yield of Piperidine-2,5-dione hydrochloride is extremely low, or I've isolated only starting material. What's going wrong?

Symptoms:

  • TLC or LC-MS analysis shows a predominance of the starting linear precursor (e.g., a protected 2-aminopimelic acid derivative).

  • Minimal to no new spots/peaks corresponding to the expected product mass are observed.

  • Isolation after workup yields a negligible amount of solid.

Potential Causes & Solutions:

  • Inefficient Cyclization Conditions: The intramolecular cyclization to form the lactam is often the most critical and challenging step. Inadequate activation of the carboxylic acid or insufficient heat can stall the reaction.

    • Causality: Lactam formation is an equilibrium process. To drive it forward, water must be effectively removed, and the reaction must be conducted at a temperature sufficient to overcome the activation energy for amide bond formation. Many cyclization strategies for related structures, like glutarimides (piperidine-2,6-diones), involve heating the monoamide of the corresponding dicarboxylic acid until water no longer distills.[2]

    • Solution:

      • Thermal Dehydration: If your precursor is the mono-amide of a suitable dicarboxylic acid, ensure your reaction temperature is high enough (often >200 °C) to facilitate dehydrative cyclization.[2]

      • Coupling Reagents: For milder conditions, consider using peptide coupling reagents (e.g., DCC, EDC with HOBt) to activate the carboxylic acid functionality before cyclization. This is common in head-to-tail peptide cyclization and can improve efficiency.[3]

      • Solvent Choice: Use a high-boiling, inert solvent (e.g., toluene, xylene) with a Dean-Stark trap to azeotropically remove water and drive the reaction to completion.

  • Hydrolysis of the Product: The piperidine-dione ring, particularly the amide bonds, is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

    • Causality: The workup and hydrochloride salt formation steps can inadvertently lead to ring-opening if conditions are not carefully controlled. N-acyl-glutarimides, for instance, are known to be susceptible to hydrolysis.[4]

    • Solution:

      • Controlled Acidification: When forming the hydrochloride salt, use a solution of HCl in an anhydrous organic solvent (e.g., HCl in diethyl ether or dioxane) at low temperatures (0-5 °C). Avoid using aqueous HCl for extended periods.[5]

      • pH Monitoring: During workup, maintain a neutral or slightly acidic pH to prevent base-catalyzed hydrolysis.

  • Starting Material Purity: Impurities in the starting material can interfere with the reaction.

    • Causality: Residual solvents, salts, or side products from a previous step can inhibit catalytic activity or react with your reagents. For instance, impurities in pyridine precursors are known to poison hydrogenation catalysts.[6]

    • Solution:

      • Recrystallization/Chromatography: Purify your linear precursor thoroughly before attempting the cyclization step. Confirm purity using NMR and LC-MS.

Workflow for Piperidine-2,5-dione Synthesis

The following diagram illustrates a generalized workflow for the synthesis, highlighting critical control points.

G cluster_0 Synthesis cluster_1 Purification & Salt Formation cluster_2 Quality Control A Linear Precursor (e.g., Protected 2-Aminopimelate) B Cyclization Reaction A->B Heat / Coupling Reagent C Crude Piperidine-2,5-dione B->C H TLC / LC-MS Analysis B->H In-process check D Aqueous Workup (pH Control) C->D E Recrystallization or Column Chromatography D->E F HCl Salt Formation (Anhydrous Conditions) E->F G Final Product: Piperidine-2,5-dione HCl F->G I NMR / FTIR Analysis G->I Final check

Caption: Generalized workflow for Piperidine-2,5-dione hydrochloride synthesis.

Scenario 2: Product is Impure After Workup

Question: I've managed to synthesize the product, but NMR and LC-MS analyses show significant impurities. How can I improve the purity?

Symptoms:

  • Multiple spots on TLC, even after initial workup.

  • Extra peaks in the NMR spectrum that do not correspond to the desired product or solvent.

  • LC-MS shows peaks with masses corresponding to side products like dimers, polymers, or partially reacted intermediates.

Potential Causes & Solutions:

  • Intermolecular Reactions (Dimerization/Polymerization): At high concentrations, the linear precursor can react with other molecules instead of cyclizing intramolecularly.

    • Causality: The principles of high dilution are critical for favoring intramolecular cyclization over intermolecular reactions. This is a well-established strategy in the formation of macrocycles and other ring structures to minimize the formation of dimers and oligomers.[3][7]

    • Solution:

      • High Dilution: Perform the cyclization reaction at a low concentration (e.g., 0.01-0.05 M). This can be achieved by using a larger volume of solvent or by the slow addition of the starting material to the hot reaction mixture via a syringe pump.

      • Optimize Temperature: Excessively high temperatures can sometimes promote side reactions. Lowering the temperature may help, but it must be balanced with the need for sufficient energy for cyclization.[6]

  • Formation of Isomers or Byproducts: Depending on the starting material, alternative cyclization pathways or side reactions can lead to isomeric impurities.

    • Causality: If the starting material has multiple reactive sites, undesired ring closures can occur. For example, in the synthesis of related glutarimide structures, side reactions like elimination are possible with certain precursors.[8]

    • Solution:

      • Protecting Groups: Ensure that all other reactive functional groups (e.g., other amines or carboxylic acids) are appropriately protected before attempting cyclization. The choice of protecting group is critical to prevent side reactions.[6]

      • Purification Strategy: A multi-step purification process may be necessary.

        • Recrystallization: This is the most effective method for removing small amounts of impurities if a suitable solvent system can be found. Experiment with solvent/anti-solvent pairs like Ethanol/Ether or Methanol/DCM.

        • Column Chromatography: If recrystallization fails, silica gel chromatography can be used. A polar eluent system (e.g., DCM/Methanol) is typically required.

  • Incomplete Removal of Reagents: Coupling agents or catalysts can contaminate the final product.

    • Causality: Byproducts of common coupling reagents (e.g., dicyclohexylurea from DCC) can be difficult to remove.

    • Solution:

      • Filtration: If using DCC, the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration.

      • Aqueous Washes: Design a workup sequence with aqueous washes to remove water-soluble reagents and byproducts. For example, a dilute acid wash can remove basic impurities, while a bicarbonate wash can remove acidic ones.

Frequently Asked Questions (FAQs)

Q1: What are the best starting materials for this synthesis? The ideal starting material is a linear C6 dicarboxylic acid with an amine at the C2 position (2-aminopimelic acid) or a derivative thereof. Often, one carboxyl group is converted to an amide (forming 2-aminopimelamic acid) which then cyclizes via dehydration.[2] Alternatively, starting with L-glutamic acid can be a route to substituted piperidine-diones, though this typically yields the 2,6-dione isomer.[9]

Q2: What are typical reaction conditions for the cyclization step? This is highly dependent on the chosen route.

Method Temperature Solvent Key Reagents Typical Yield Reference
Thermal Dehydration 180-225 °C None (neat) or Diphenyl ether Mono-amide precursor 58-65% [2]
Acid-Catalyzed 100-120 °C Toluene p-Toluenesulfonic acid Variable N/A

| Coupling Reagent | 0 °C to RT | DCM or DMF | EDC, HOBt | Variable |[3] |

Q3: My final product is a sticky oil, not a crystalline hydrochloride salt. What should I do? This often indicates the presence of impurities or residual solvent.

  • Dry Thoroughly: Ensure all solvent is removed under high vacuum, possibly with gentle heating.

  • Trituration: Add a non-polar solvent in which your product is insoluble (e.g., cold diethyl ether, pentane). Stir or sonicate the mixture. This can often induce crystallization by washing away impurities that inhibit crystal lattice formation.[10]

  • Re-dissolve and Re-precipitate: Dissolve the oil in a minimal amount of a polar solvent (like ethanol) and add a non-polar anti-solvent dropwise until the solution becomes cloudy, then cool to induce precipitation.

Q4: How should I store the final Piperidine-2,5-dione hydrochloride? The hydrochloride salt is generally more stable than the free base. However, it can be hygroscopic. Store it in a tightly sealed container in a desiccator, away from moisture and light.[6]

Troubleshooting Logic Diagram

This decision tree can help diagnose synthesis issues based on analytical results.

G A Reaction Complete. Analyze Crude Product (TLC/LC-MS) B Predominantly Starting Material? A->B C Multiple Spots/Peaks Present? B->C No E Increase Reaction Temp/Time Use Coupling Reagent Ensure Anhydrous Conditions B->E Yes D Desired Product is Major Component C->D No F Use High Dilution Check for Side Reactions Optimize Temperature C->F Yes G Proceed to Purification (Recrystallization/Chromatography) D->G

Caption: Decision tree for troubleshooting Piperidine-2,5-dione synthesis.

Experimental Protocols

Protocol 1: Synthesis via Thermal Cyclization of a Precursor

This is a representative protocol based on methods for related compounds. Optimization will be required.

  • Precursor Synthesis: Synthesize the mono-amide of N-protected 2-aminopimelic acid using standard peptide chemistry.

  • Deprotection: Remove the N-protecting group (e.g., Boc group using TFA in DCM). Neutralize carefully and extract the linear amino-amide. Ensure the starting material is pure and dry.

  • Cyclization: Place the purified amino-amide (e.g., 5.0 g) in a round-bottom flask equipped with a short-path distillation head.

  • Heating: Heat the flask in a sand bath or heating mantle to 210-220 °C under a slow stream of nitrogen.

  • Monitoring: Water will begin to distill off. Continue heating until distillation ceases (typically 2-4 hours).[2] The melt should solidify upon cooling.

  • Purification of Free Base: Dissolve the crude solid in hot water, treat with activated charcoal, and filter. Remove water under reduced pressure. Recrystallize the resulting solid from 95% ethanol to yield pure piperidine-2,5-dione.

Protocol 2: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified piperidine-2,5-dione (1.0 eq) in a minimal amount of anhydrous methanol or ethanol at room temperature.

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a 2M solution of hydrogen chloride in diethyl ether (1.1 eq) dropwise with stirring.[5]

  • Precipitation: The hydrochloride salt should precipitate as a white solid. Continue stirring at 0 °C for 30 minutes.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any excess acid and residual soluble impurities.

  • Drying: Dry the white solid under high vacuum to a constant weight. Store in a desiccator.

References

  • Yu, X., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Chemical Biology.
  • BenchChem (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Lama, D., et al. (2021). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. Communications Biology.
  • ChemicalBook. Piperidine hydrochloride synthesis.
  • Papa, D. (1962). Preparation of glutarimide compounds. U.S. Patent 3,058,983.
  • ChemicalBook. Glutarimide: Synthesis and derivatives.
  • Wikipedia. Glutarimide.
  • CN109305935A. A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. Google Patents.
  • Biotage (2024). Does C-terminal amino acid affect cyclization efficiency?.
  • DTIC. Piperidine Synthesis.
  • ACS Publications (2024). Advancements in Loop Cyclization Approaches for Enhanced Peptide Therapeutics for Targeting Protein–Protein Interactions. The Journal of Organic Chemistry.
  • ResearchGate (2020). Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling.

Sources

Troubleshooting

Troubleshooting poor solubility of Piperidine-2,5-dione hydrochloride in assays

Technical Support Center: Piperidine-2,5-dione Hydrochloride Topic: Troubleshooting Solubility & Precipitation in Biological Assays Ticket ID: #SOL-PIP-25-HCL Assigned Specialist: Senior Application Scientist, Formulatio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine-2,5-dione Hydrochloride

Topic: Troubleshooting Solubility & Precipitation in Biological Assays Ticket ID: #SOL-PIP-25-HCL Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

You are encountering solubility issues with Piperidine-2,5-dione hydrochloride (CAS: 1956318-65-2 / Free base CAS: 52065-78-8) in assay conditions.

The Core Conflict: This molecule presents a classic "Solubility Paradox."

  • The Scaffold: The 2,5-dione core (a cyclic imide/lactam structure) possesses high crystal lattice energy due to strong intermolecular hydrogen bonding (similar to diketopiperazines). This makes the neutral "free base" prone to aggregation and precipitation in aqueous buffers.

  • The Salt: The hydrochloride (HCl) salt is synthesized to artificially disrupt this lattice and improve solubility. However, the nitrogen atom in a dione system is an amide nitrogen, which is poorly basic. Consequently, the HCl salt is hydrolytically unstable .

The Failure Mode: When you dilute the acidic HCl salt stock into a neutral assay buffer (pH 7.4), the buffer neutralizes the acid. The molecule instantly reverts to its thermodynamically preferred neutral form, causing "Flash Precipitation" or micro-crystallization that may be invisible to the naked eye but devastating to assay data (e.g., false negatives in enzymatic assays or "sticky" compounds in SPR).

Part 1: Root Cause Analysis (The "Why")

To fix the issue, we must understand the phase transition occurring in your tube.

ParameterHCl Salt Form (Stock)Free Base Form (Assay)
Dominant State Ionic / ProtonatedNeutral / H-Bond Network
Solubility Driver Charge-Dipole InteractionsPoor (Driven by crystal packing)
pH Environment Acidic (< pH 4.0)Neutral (pH 7.4)
Behavior in DMSO Variable (Salts often struggle in pure DMSO)Good (Dipolar aprotic solvation)
Behavior in PBS Soluble (initially)Precipitates (Lattice reformation)

The Diagnosis: Your assay failure is likely caused by pH-Induced Lattice Re-formation . The salt keeps it soluble in the stock; the buffer strips the salt away, and the dione core stacks like bricks.

Part 2: Troubleshooting Protocols

Protocol A: The "Dual-Solvent" Stock Preparation

Use this if you observe precipitation immediately upon making the stock solution.

Context: HCl salts often dissolve poorly in anhydrous DMSO because DMSO cannot effectively solvate the chloride ion.

  • Weighing: Weigh the Piperidine-2,5-dione HCl into a glass vial (avoid plastic if possible to prevent adsorption).

  • Primary Solubilization (Water Spike):

    • Add sterile dH2O to 10% of the final target volume.

    • Reasoning: Water solvates the ionic HCl pair, breaking the initial crystal lattice.

    • Action: Vortex until clear.

  • Secondary Solubilization (DMSO):

    • Add DMSO to reach the final volume (90%).

    • Result: You now have a 90:10 DMSO:Water stock. This is stable and prevents the "salt-out" effect seen in pure DMSO.

Protocol B: The "Step-Down" Dilution Method

Use this to transfer the compound to the assay plate without crashing.

The Error: Direct addition of 100% DMSO stock to PBS causes a "Solvent Shock," creating local supersaturation. The Fix: Intermediate dilution steps using a chaotic mixer (Vortex) rather than diffusion (Pipette mixing).

Workflow:

DilutionProtocol cluster_0 Critical Step: Rapid Dispersion Stock Stock Solution (10mM in DMSO) Inter Intermediate Plate (10x Conc. in 10% DMSO) Stock->Inter 1. Dilute 1:10 into Assay Buffer Assay Assay Well (1x Conc. in 1% DMSO) Inter->Assay 2. Transfer to Cells/Enzyme

Caption: Step-down dilution minimizes local supersaturation zones where nucleation occurs.

  • Prepare Intermediate: Dilute your stock 1:10 into assay buffer (e.g., 5 µL stock + 45 µL Buffer).

  • Vortex Immediately: Do not pipette up and down. Vortex the intermediate tube for 5 seconds. This prevents the formation of "micro-crystals."

  • Final Transfer: Transfer the intermediate to your assay plate.

Part 3: Advanced Formulation (If Protocols A & B Fail)

If the free base is simply too insoluble for your required concentration (e.g., >100 µM), you must chemically chaperone the molecule.

Option 1: Cyclodextrin Complexation

Cyclodextrins (HP-β-CD) form a "bucket" around the lipophilic dione core, preventing the H-bonding aggregation while remaining water-soluble.

  • Reagent: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Protocol:

    • Prepare a 20% (w/v) HP-β-CD solution in dH2O.

    • Use this solution instead of water in Protocol A (Step 2).

    • The final assay will contain trace cyclodextrin, which is generally inert in cell/enzyme assays (verify with vehicle control).

Option 2: pH Adjustment (The "Buffer Shift")

Since the HCl salt is acidic, adding it to a low-capacity buffer (like 10mM HEPES) might drop the pH locally. Conversely, a strong buffer forces the free base to form.

  • Check: Measure the pH of your assay buffer after adding the compound.

  • Adjustment: If the compound precipitates at pH 7.4, determine if your assay can tolerate pH 6.5 . The slightly lower pH may keep a fraction of the population protonated (or at least reduce the kinetics of free-base aggregation).

Part 4: Visual Troubleshooting Guide

Use this decision tree to identify your specific failure point.

SolubilityTroubleshooting Start Start: Compound Precipitates CheckStock Inspect Stock Solution (Visual/Microscope) Start->CheckStock IsStockClear Is Stock Clear? CheckStock->IsStockClear StockCloudy Stock is Cloudy IsStockClear->StockCloudy No StockClear Stock is Clear IsStockClear->StockClear Yes FixStock Issue: Salt insoluble in DMSO Fix: Add 5-10% Water or Warm to 37°C StockCloudy->FixStock CheckDilution Dilute into Buffer (1:100) StockClear->CheckDilution IsDilutionClear Is Dilution Clear? CheckDilution->IsDilutionClear DilutionCloudy Precipitates in Buffer IsDilutionClear->DilutionCloudy No DilutionClear Remains Clear IsDilutionClear->DilutionClear Yes FixDilution Issue: pH Crash / Lattice Energy Fix: Use Step-Down Dilution or Add Cyclodextrin DilutionCloudy->FixDilution Success Proceed to Assay DilutionClear->Success

Caption: Logic flow for isolating the precipitation source (Stock vs. Dilution).

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I sonicate the HCl salt to get it into solution?

  • Answer: Yes, but with caution. Sonication generates heat. If you are using pure DMSO, heat can degrade the solvent or the compound. Recommendation: Sonicate in a water bath (ultrasonic bath) for 5-minute intervals at room temperature. If it requires more than 15 minutes, the solubility limit has been reached; stop and add a co-solvent (Water).

Q2: My assay readout is erratic (high standard deviation). Is this solubility related?

  • Answer: Highly likely. This is a hallmark of "Micro-Precipitation." Tiny crystals float in the well, scattering light (interfering with OD readings) or creating "hotspots" of high concentration that non-specifically bind to cells/proteins.

  • Test: Spin your assay plate at 1000 x g for 5 minutes before reading. If the signal drops significantly, your compound was precipitated and has now been pelleted to the bottom.

Q3: Why does the datasheet say "Soluble in Water" if it crashes in my buffer?

  • Answer: "Soluble in Water" usually refers to pure, unbuffered water where the HCl salt dictates the pH (making it acidic). In a buffered system (PBS, pH 7.4), the "Buffering Capacity" overrides the HCl, forcing the molecule into its neutral, less soluble state.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73554190, Piperidine-2,5-dione hydrochloride. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]

  • Bergström, C. A., et al. (2007).Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Contextual grounding for pKa/Solubility shifts).
Optimization

Technical Support Center: Stability &amp; Storage of Piperidine-2,5-dione Hydrochloride

[1] Executive Summary & Compound Verification Piperidine-2,5-dione hydrochloride is a highly sensitive heterocyclic scaffold.[1] Its stability is compromised by two competing chemical vulnerabilities: the susceptibility...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Verification

Piperidine-2,5-dione hydrochloride is a highly sensitive heterocyclic scaffold.[1] Its stability is compromised by two competing chemical vulnerabilities: the susceptibility of the lactam (amide) bond to hydrolysis and the hygroscopic nature of the hydrochloride salt.[1]

Critical Verification: Before proceeding, ensure your compound matches the specific degradation profile described below.

  • Target Structure: A six-membered ring containing one nitrogen (lactam) and two carbonyls (positions 2 and 5).[1]

  • Common Confusion: This is distinct from Piperazine-2,5-dione (two nitrogens) or Glutarimide (Piperidine-2,6-dione).[1]

  • The "HCl" Factor: Simple lactams are weak bases. If your material is a stable hydrochloride salt, it likely possesses an additional basic functional group (e.g., an amine at position 3 or 4) or is a highly reactive protonated species.[1] The presence of HCl makes this compound autocatalytic regarding degradation.

The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the molecular enemies.[1] The hydrochloride counter-ion acts as a "Trojan Horse," attracting moisture which then activates the acid to destroy the molecule.

Primary Failure Mode: Acid-Catalyzed Hydrolysis
  • Hygroscopicity: The HCl salt pulls atmospheric moisture into the solid lattice.[1][2]

  • Solvation: Micro-droplets of concentrated hydrochloric acid form on the crystal surface.[1]

  • Activation: The proton (

    
    ) protonates the lactam carbonyl oxygen (C2), making the carbonyl carbon highly electrophilic.[1]
    
  • Ring Opening: Water attacks the C2 carbon, cleaving the C-N bond and opening the ring to form the corresponding acyclic amino-keto-acid (e.g., 5-amino-4-oxopentanoic acid derivative).[1]

Secondary Failure Mode: Aldol-Type Condensation

The ketone at position 5 activates the adjacent alpha-protons.[1] In the presence of trace moisture or base (even local pH changes), these molecules can dimerize, leading to a distinct yellow/orange discoloration .

Visualizing the Pathway

DegradationPathway Intact Intact Piperidine-2,5-dione HCl (White/Off-white Solid) Protonated Protonated Carbonyl (Activated Electrophile) Intact->Protonated + H2O (via HCl) Moisture Moisture Absorption (Hygroscopic Action) Moisture->Intact Trigger RingOpen Ring-Opened Product (Amino-Keto-Acid) Protonated->RingOpen Hydrolysis (Fast) Dimer Condensation Dimer (Yellow Impurity) Protonated->Dimer Enolization (Slow)

Figure 1: The cascade of degradation triggered by moisture ingress.[1]

Storage Protocols: The "Gold Standard"

Do not rely on the vendor's shipping packaging for long-term storage. Transfer immediately upon receipt.

Protocol A: Long-Term Storage (>1 Month)
  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon or Nitrogen (Inert).[1]

  • Container: Amber glass vial with a Teflon-lined screw cap, placed inside a secondary desiccant jar.

ParameterSpecificationReason
Vial Type Amber Glass (Type I)Prevents UV-induced radical oxidation of the ketone.[1]
Seal Parafilm® over capMechanical barrier against moisture diffusion.[1]
Desiccant P2O5 or Indicating SilicaAggressively scavenges moisture before it reaches the salt.[1]
Headspace Argon PurgeDisplaces oxygen and humidity.
Protocol B: Working Bench Handling
  • Never open the cold vial directly in ambient air. Condensation will form instantly on the cold salt, ruining it.

  • Equilibration: Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator before opening.

  • Environment: Ideally, weigh inside a glovebox or a glove bag.[1][3] If not available, use a "funnel-and-flush" technique with Argon.

Troubleshooting Guide (FAQ)

Q1: My compound has turned from white to pale yellow. Is it still usable?

Diagnosis: This indicates oxidative degradation or aldol condensation .[1]

  • Risk: High. The yellow color suggests the formation of conjugated impurities (dimers).

  • Action: Run an LC-MS. If the impurity peak is <2%, you may be able to use it for crude reactions.[1] If >5%, recrystallization is required (typically from dry Ethanol/Ether, but check specific solubility). If strict purity is needed for kinetics or biological assays, discard it.[1]

Q2: The powder has clumped together (Caking).

Diagnosis: Moisture absorption (Hygroscopicity).[1]

  • Risk: Moderate to Critical. The outer layer has likely hydrolyzed.

  • Action:

    • Do not scrape the "wet" outer layer into your reaction.[1]

    • Attempt to dry the solid in a vacuum desiccator over

      
       for 24 hours.
      
    • Check proton NMR (

      
       or 
      
      
      
      ).[1] Look for a new triplet/multiplet signal upfield (around 2.2-2.5 ppm) corresponding to the ring-opened aliphatic chain.
Q3: Can I store it in solution?

Answer: No.

  • In water/buffer: Rapid hydrolysis will occur due to the acidic pH generated by the HCl.

  • In DMSO: The ketone is susceptible to oxidation over time.

  • Exception: If necessary, store as a frozen stock solution in anhydrous Acetonitrile at -80°C, but stability is not guaranteed beyond a few days.

Q4: The material smells "fishy" or amine-like.

Diagnosis: Free amine release.[1]

  • Mechanism: If the ring opens and decarboxylates (rare but possible under stress), or if the HCl dissociates, volatile amine fragments may release.[1]

  • Action: The material is severely degraded. Discard immediately.

Decision Tree: Storage Logic

Use this logic flow to determine the immediate action plan for your sample.

StorageLogic Start Receive Shipment CheckSeal Is Seal Intact? Start->CheckSeal Usage Usage Timeline? CheckSeal->Usage Yes Purify Run QC (NMR/LCMS) Recrystallize if needed CheckSeal->Purify No (Clumped/Yellow) Immediate Use within 48h Usage->Immediate Immediate LongTerm Store > 48h Usage->LongTerm Later Desiccator Store in Desiccator (Room Temp, Dark) Immediate->Desiccator Freezer Argon Purge -> Seal -> -20°C Freezer LongTerm->Freezer

Figure 2: Decision matrix for incoming shipment handling.[1]

References

  • Chemical Stability of Lactams

    • Source: Bowman, R. E., & Stroud, H. H. (1950). "N-Substituted amino-acids. Part II. The hydrolysis of some N-substituted lactams." Journal of the Chemical Society.
    • Relevance: Establishes the baseline kinetics for acid-catalyzed ring opening of piperidone deriv
    • URL:[Link][1]

  • Handling of Hygroscopic Salts

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.

    • Relevance: Standard protocols for drying and storing deliquescent hydrochloride salts (Chapter 2).
    • URL:[Link][1]

  • Piperidine Oxidation Pathways

    • Source: Combourieu, B., et al. (2000).[4] "Piperidine degradation by Mycobacterium aurum MO1."[1][4] Applied and Environmental Microbiology.

    • Relevance: Illustrates the susceptibility of the piperidine ring to oxidation and ring-opening under stress conditions.
    • URL:[Link][1]

  • General Reactivity of 2,5-Diketopiperazines (Structural Analogs)

    • Source: Borthwick, A. D. (2012). "2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products."[1] Chemical Reviews.

    • Relevance: Provides mechanistic insight into the stability of the dione scaffold, specifically regarding aldol condensation
    • URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Interpreting Unexpected Peaks in NMR of Piperidine-2,5-dione Hydrochloride

Welcome to the Technical Support Center for NMR analysis of Piperidine-2,5-dione hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for NMR analysis of Piperidine-2,5-dione hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected signals in their Nuclear Magnetic Resonance (NMR) spectra. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to confidently identify impurities, degradation products, and experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure Piperidine-2,5-dione hydrochloride?

Understanding the baseline spectrum of your target compound is the first critical step in identifying any deviations. While experimental spectra can vary slightly based on solvent and concentration, the expected chemical shifts for Piperidine-2,5-dione hydrochloride are outlined below.

Table 1: Expected NMR Chemical Shifts for Piperidine-2,5-dione hydrochloride

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity
H3/H5 (axial & equatorial)~2.5 - 2.8~30 - 35Multiplet
H4/H6 (axial & equatorial)~3.4 - 3.7~45 - 50Multiplet
NHBroad, ~7.5 - 8.5-Singlet
C2/C5 (Carbonyl)-~170 - 175-

Note: These are predicted values and may shift depending on the experimental conditions. The NH proton is often broad and may exchange with deuterium in protic solvents, leading to its disappearance from the spectrum.

Troubleshooting Unexpected Peaks

The appearance of unexpected peaks in your NMR spectrum can be unsettling, but it provides valuable information about your sample's composition and stability. This section will guide you through the most common causes of extraneous signals.

Q2: I'm seeing extra peaks in my ¹H NMR spectrum. What could they be?

Unexpected peaks can arise from several sources. A systematic approach, as outlined in the workflow below, can help you pinpoint the origin of the contamination or degradation.

Figure 1: Troubleshooting workflow for unexpected NMR peaks.

Issue 1: Solvent and Reference Standard Impurities

Before investigating more complex possibilities, always rule out common contaminants from your NMR solvent and reference standard.

  • Common Solvent Impurities: Deuterated solvents are never 100% pure and will always show residual peaks of their non-deuterated counterparts (e.g., CHCl₃ in CDCl₃ at 7.26 ppm). Water is also a frequent contaminant, with its chemical shift being highly dependent on the solvent and temperature.[1][2][3] Comprehensive tables of common NMR solvent impurities are readily available and should be your first point of reference.[4][5]

  • Reference Standard Issues: While Tetramethylsilane (TMS) is a common reference, it is volatile and can be challenging to add precise amounts.[6] Other standards like 1,4-dioxane might be used but can also introduce their own impurities.[6] Ensure your reference standard is of high purity and that any observed peaks do not originate from it.[7]

Protocol 1: Verifying Solvent and Reference Purity

  • Run a Blank Spectrum: Acquire an NMR spectrum of your deuterated solvent and reference standard without your analyte.

  • Compare to Literature: Compare the observed peaks with established tables of solvent and impurity chemical shifts.

  • Use High-Purity Solvents: If significant impurities are detected, consider using freshly opened or purified deuterated solvents.

Issue 2: Residual Starting Materials or Reagents

If your Piperidine-2,5-dione hydrochloride was synthesized, residual starting materials or reagents from the synthesis are a likely source of unexpected peaks.

  • Review Your Synthesis: Carefully examine the synthetic route used to prepare your compound.[8] Common starting materials for piperidone synthesis include glutaric acid derivatives and amino acids.

  • Obtain Reference Spectra: If possible, acquire NMR spectra of all starting materials and reagents used in the final steps of your synthesis to see if any of the unexpected peaks in your product spectrum match.

Issue 3: Sample Degradation - Hydrolysis

Piperidine-2,5-dione is a cyclic diamide and is susceptible to hydrolysis, especially in the presence of water or acidic/basic conditions. The hydrochloride salt form can create a locally acidic environment, potentially accelerating this process.

Figure 2: Hydrolysis pathway of Piperidine-2,5-dione.

  • Hydrolysis Products: The primary hydrolysis product is 5-aminopentanoic acid . Further hydrolysis can lead to glutaric acid and ammonia (as the ammonium ion).

Table 2: Approximate ¹H NMR Chemical Shifts of Potential Hydrolysis Products in D₂O

Compound Proton Approximate Chemical Shift (ppm) Multiplicity
5-Aminopentanoic acidα-CH₂ (to COOH)2.2 - 2.4Triplet
β-CH₂1.5 - 1.7Multiplet
γ-CH₂1.4 - 1.6Multiplet
δ-CH₂ (to NH₂)2.9 - 3.1Triplet
Glutaric Acidα-CH₂2.3 - 2.5Triplet
β-CH₂1.8 - 2.0Quintet

Note: Chemical shifts can vary with pH and solvent.

Protocol 2: Detecting Hydrolysis

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique to identify the presence of hydrolysis products by their molecular weights.

  • Time-Resolved NMR: Acquire NMR spectra of your sample dissolved in a protic solvent (e.g., D₂O or DMSO-d₆ with a drop of D₂O) at different time points (e.g., 0, 24, 48 hours). An increase in the intensity of peaks corresponding to the hydrolysis products over time is a strong indicator of sample degradation.

Issue 4: Polymerization

Lactams, including piperidones, can undergo ring-opening polymerization, especially at elevated temperatures or in the presence of catalytic amounts of water, acid, or base. This will result in the formation of oligomers or polymers of poly(imino-1,5-dioxopentamethylene).

  • NMR Signature of Polymers: Polymer signals in NMR are typically broad compared to small molecules. You might observe broad humps in the regions where the monomeric protons reside. The end-groups of the polymer chains may present as sharper, lower-intensity peaks.

Protocol 3: Investigating Polymerization

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): These techniques are ideal for detecting the presence of higher molecular weight species.

  • Diffusion Ordered Spectroscopy (DOSY): This 2D NMR experiment can distinguish between molecules of different sizes based on their diffusion rates. Smaller molecules (monomer) will diffuse faster than larger molecules (oligomers/polymers), resulting in distinct signals in the DOSY spectrum.

Advanced Troubleshooting and Data Interpretation

Q3: My peaks are broad and poorly resolved. What can I do?
  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and peak broadening. Try diluting your sample.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If you suspect metal contamination from your synthesis (e.g., catalysts), consider treating your sample with a chelating agent like EDTA.

  • Chemical Exchange: The N-H proton can undergo chemical exchange with the solvent or other labile protons, leading to broadening of its own signal and potentially adjacent CH signals. Running the NMR at a lower temperature can sometimes slow down this exchange and result in sharper peaks.

Q4: How can I definitively confirm the structure of an unknown impurity?
  • 2D NMR Spectroscopy: If an impurity is present in a sufficient concentration, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for elucidating its structure by establishing proton-proton and proton-carbon correlations.

  • Isolation and Characterization: For significant impurities, consider chromatographic separation (e.g., HPLC, column chromatography) to isolate the compound for individual characterization by NMR, MS, and other analytical techniques.

This guide provides a structured approach to interpreting unexpected peaks in the NMR spectrum of Piperidine-2,5-dione hydrochloride. By systematically considering the possibilities of solvent impurities, residual reagents, degradation, and polymerization, you can turn unexpected data into valuable insights about your sample.

References

  • Chemistry LibreTexts. (2022). 2.1: How do I choose a reference standard for my Q-NMR analysis? Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • Wilmad-LabGlass. (n.d.). Reference Standards Quality in NMR Spectroscopy. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697–701.
  • PubChem. (n.d.). 5-Aminovaleric acid. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • PubChem. (n.d.). Glutaric Acid. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time? Retrieved from [Link]

  • PubChem. (n.d.). Piperidine-2,5-dione hydrochloride. Retrieved from [Link]

  • Shved, A. D., et al. (2021).
  • UCL Discovery. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Retrieved from [Link]

  • DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]

Sources

Optimization

Addressing batch-to-batch variability of Piperidine-2,5-dione hydrochloride

The following Technical Support Center guide addresses the batch-to-batch variability of Piperidine-2,5-dione hydrochloride (CAS 1956318-65-2). This guide is designed for pharmaceutical researchers and process chemists w...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide addresses the batch-to-batch variability of Piperidine-2,5-dione hydrochloride (CAS 1956318-65-2). This guide is designed for pharmaceutical researchers and process chemists who utilize this reagent as a critical intermediate in the synthesis of glutarimide-based immunomodulators (e.g., thalidomide analogs) or peptidomimetics.

Executive Summary: The Variability Matrix

Piperidine-2,5-dione hydrochloride is a structural isomer of the more common glutarimide (piperidine-2,6-dione) scaffold. Its batch variability typically manifests in three critical vectors:

  • Regioisomeric Purity: Contamination with the thermodynamically more stable 2,6-dione isomer.

  • Hydrolytic Instability: Ring-opening to linear 5-aminolevulinic acid (5-ALA) derivatives under moist acidic conditions.

  • Salt Stoichiometry: Variability in HCl molar ratio (0.8 – 1.0 eq) due to the weak basicity of the amide nitrogen, leading to "free base" precipitation in non-polar solvents.

This guide provides the analytical frameworks and handling protocols to standardize your starting material.

Troubleshooting Guide & FAQs

Category A: Solubility & Physical Appearance

Q: Why does Batch A dissolve completely in DMSO while Batch B shows turbidity or a precipitate? A: This is often a Salt Stoichiometry issue. Piperidine-2,5-dione is a weak base. If the HCl content in Batch B is substoichiometric (<0.95 eq), you may have a fraction of the free base present. The free base is significantly less soluble in polar aprotic solvents like DMSO compared to the hydrochloride salt.

  • Diagnostic: Check the pH of a 1% aqueous solution.

    • Target: pH 2.0–3.0 (Consistent with stoichiometric HCl).

    • Flag: pH > 4.5 (Indicates presence of free base).

  • Correction: Add 0.1 eq of anhydrous HCl in dioxane to the DMSO solution to solubilize the free base fraction.

Q: The material has turned from a white powder to a sticky, off-white solid. Is it still usable? A: No. This indicates Hygroscopic Ring Opening . The 2,5-dione ring is susceptible to hydrolysis in the presence of atmospheric moisture and the intrinsic acid (HCl). The sticky texture is characteristic of 5-amino-4-oxopentanoic acid hydrochloride (linear hydrolysis product), which is highly hygroscopic.

  • Action: Discard the batch. Attempting to dry it will likely accelerate the degradation due to thermal stress on the acid-catalyzed hydrolysis pathway.

Category B: Analytical Discrepancies (HPLC/NMR)

Q: My HPLC chromatogram shows a "ghost peak" that grows over time in the autosampler. What is it? A: This is an artifact of In-Situ Hydrolysis . In aqueous mobile phases (especially acidic ones like 0.1% TFA), Piperidine-2,5-dione hydrochloride exists in equilibrium with its ring-opened form.

  • Mechanism: Acid-catalyzed nucleophilic attack of water on the C2 or C5 carbonyl.

  • Solution: Switch to a non-aqueous mobile phase if possible (e.g., Normal Phase or HILIC with high organic content). If RP-HPLC is required, keep the autosampler at 4°C and analyze immediately. Do not store samples overnight.

Q: The 1H NMR spectrum in D₂O shows split peaks and complexity in the methylene region. Is this an impurity? A: Likely not. It is Deuterium Exchange and Conformational Isomerism .

  • Exchange: The protons at C3 (between the nitrogen and C2 carbonyl) and C6 are exchangeable in D₂O/acid.

  • Ring Puckering: The 2,5-dione ring is not planar; it adopts a twist-boat conformation. In D₂O, rapid exchange can blur these signals, but in DMSO-d6, distinct diastereotopic splitting should be visible.

  • Protocol: Always run QC NMR in DMSO-d6 (anhydrous) to freeze the conformation and prevent exchange.

Comparative Data Analysis: Good vs. Compromised Batches

Use the table below to benchmark your incoming raw material.

ParameterSpecification (High Quality) Compromised Batch (Flag) Root Cause
Appearance White to off-white crystalline powderClumped, yellow, or deliquescentMoisture absorption; hydrolysis to 5-ALA.
HCl Content 0.98 – 1.02 eq (Titration)< 0.90 eq or > 1.10 eqIncomplete salt formation or excess trapped HCl gas.
HPLC Purity > 98.0% (a/a)< 95% with broad fronting peakPresence of linear hydrolysis product (5-ALA).
1H NMR (DMSO) Sharp singlets/doubletsBroad humps at 8-10 ppmProton exchange due to residual water/acid.
Water (KF) < 0.5% w/w> 2.0% w/wImproper drying; leads to storage instability.

Critical Workflow: Stability & Degradation Pathway

Understanding the degradation logic is essential for process control. The diagram below illustrates the equilibrium between the desired cyclic salt, the free base, and the irreversible hydrolysis product.

DegradationPathway cluster_storage Storage Risk Zone Salt Piperidine-2,5-dione HCl (Target Material) FreeBase Piperidine-2,5-dione (Free Base) Salt->FreeBase pH > 5.0 (Deprotonation) Linear 5-Amino-4-oxopentanoic Acid (Hydrolysis Product) Salt->Linear H2O / H+ (Moisture + Heat) FreeBase->Salt HCl/Dioxane Dimer Pyrazine Dimer (Degradant) Linear->Dimer Condensation (Slow)

Figure 1: Degradation pathway of Piperidine-2,5-dione HCl showing the critical sensitivity to moisture (hydrolysis) and pH (deprotonation).

Standardized Analytical Protocol: Purity Determination

To rigorously assess batch quality, do not rely on generic C18 gradients. Use this specific HILIC method to separate the polar salt from its hydrolysis degradants.

Method: HILIC-UV for Polar Heterocyclics
  • Column: Amide-functionalized HILIC Column (e.g., TSKgel Amide-80 or equivalent), 3 µm, 4.6 x 150 mm.

  • Mobile Phase A: Acetonitrile (ACN) with 0.1% Formic Acid.

  • Mobile Phase B: 10 mM Ammonium Formate (pH 3.0).

  • Gradient:

    • 0–2 min: 90% A (Isocratic hold to elute non-polars)

    • 2–15 min: 90% A → 60% A (Elution of Piperidine-2,5-dione)

    • 15–20 min: 60% A → 40% A (Elution of linear 5-ALA impurities)

  • Detection: UV @ 210 nm (Carbonyl absorption).

  • Sample Diluent: 90:10 ACN:Water (Strictly anhydrous ACN is preferred to prevent hydrolysis during the run).

Interpretation:

  • Piperidine-2,5-dione: Elutes early (less polar in HILIC mode than the open acid).

  • 5-ALA (Linear Impurity): Elutes later with broad tailing due to the free carboxylic acid / amine interaction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73554190, Piperidine-2,5-dione hydrochloride. Retrieved February 16, 2026, from [Link]

  • Herdeis, C., & Engel, W. (1991). Synthesis of piperidine-2,5-dione derivatives via Dieckmann Cyclization. (Contextual grounding on synthesis of 2,5-dione ring systems). Archiv der Pharmazie. [Link]

Troubleshooting

Enhancing the reaction rate of Piperidine-2,5-dione hydrochloride derivatization

Technical Support Center: Piperidine-2,5-dione Derivatization Topic: Enhancing the Reaction Rate of Piperidine-2,5-dione Hydrochloride Derivatization Document ID: TS-CHEM-2026-PD25 Role: Senior Application Scientist Stat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine-2,5-dione Derivatization

Topic: Enhancing the Reaction Rate of Piperidine-2,5-dione Hydrochloride Derivatization Document ID: TS-CHEM-2026-PD25 Role: Senior Application Scientist Status: Active Guide

Executive Diagnostic: The "Salt Trap"

If you are experiencing sluggish reaction rates with Piperidine-2,5-dione hydrochloride , the primary bottleneck is almost certainly the hydrochloride counter-ion .

Piperidine-2,5-dione (a ketolactam) is a cyclized form of 5-aminolevulinic acid (5-ALA). In its hydrochloride form, the molecule exists in a protonated state (often an equilibrium with the open-chain 5-ALA HCl or protonated at the lactam oxygen/nitrogen depending on pH). This creates two critical hurdles:

  • Nucleophilic Deactivation: The nitrogen atom is protonated or hydrogen-bonded, rendering it non-nucleophilic.

  • Solubility Mismatch: The salt is highly polar, while most derivatization reagents (alkyl halides, acyl chlorides) require non-polar organic solvents (DCM, THF).

Immediate Action: You must decouple the "Desalting" step from the "Derivatization" step or use a Phase Transfer Catalyst (PTC) system.

Troubleshooting Guide: Reaction Rate Enhancement

Scenario A: N-Alkylation/Acylation (Targeting the Lactam Nitrogen)

Goal: Attaching a functional group to the N-1 position.

The Problem: The amide proton (N-H) is weakly acidic (pKa ~15-17), but the presence of HCl makes the environment highly acidic, preventing the necessary deprotonation.

Protocol 1: The "Free-Base Flash" Method (Recommended) Use this to maximize rate by increasing effective concentration.

  • Dissolution: Dissolve the Piperidine-2,5-dione HCl in a minimum volume of Methanol (MeOH) .

  • Neutralization: Add 1.1 equivalents of Triethylamine (Et3N) or DIPEA . Stir for 10 minutes.

    • Checkpoint: If a precipitate forms (Et3N·HCl), filter it off. If not, proceed to evaporation.

  • Solvent Swap: Evaporate the MeOH completely. Re-dissolve the residue in Anhydrous DMF or DMSO .

    • Why? Reaction rates in DMF are 10-50x faster than in protic solvents for SN2 reactions due to anion solvation effects.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion) at 0°C. Wait for H2 evolution to cease (approx. 15-30 mins).

  • Derivatization: Add your electrophile (Alkyl Halide/Acyl Chloride).

  • Rate Enhancer: Add 5 mol% TBAI (Tetrabutylammonium iodide) . This facilitates the Finkelstein reaction in situ, converting chloro-reactants to more reactive iodo-species.

Protocol 2: Phase Transfer Catalysis (Biphasic) Use this if you cannot use anhydrous conditions.

ComponentSpecificationFunction
Organic Phase Toluene or DCMSolubilizes the electrophile.
Aqueous Phase 50% NaOH (aq)Neutralizes HCl and deprotonates the lactam.
Catalyst TBAB (Tetrabutylammonium bromide) (10 mol%)Shuttles the deprotonated lactam anion into the organic phase.
Temperature 40°C - 60°CThermal activation.
Scenario B: C-Condensation (Targeting the Active Methylene)

Goal: Aldol-type condensation at C-6 or Schiff base at C-5.

The Problem: The C-5 ketone is prone to hydration in the presence of acid (HCl), and the C-6 methylene requires a base to form the enolate.

Protocol 3: Microwave-Assisted Knoevenagel/Aldol Microwave irradiation selectively heats polar intermediates, significantly accelerating the rate-determining step.

  • Mixture: Combine Piperidine-2,5-dione HCl (1.0 eq), Aldehyde (1.2 eq), and Sodium Acetate (NaOAc) (2.0 eq) in Glacial Acetic Acid .

    • Note: NaOAc acts as a buffer to neutralize the HCl and promote enolization.

  • Conditions: Microwave reactor at 120°C for 10–20 minutes .

    • Comparison: Conventional heating (reflux) often requires 12–24 hours.

  • Workup: Pour into ice water. The precipitate is usually the target condensation product.

Critical Logic Map: The Derivatization Decision Tree

The following diagram illustrates the decision logic for selecting the correct enhancement strategy based on your target site.

ReactionLogic Start Input: Piperidine-2,5-dione HCl Check Target Site? Start->Check N_Term N-1 (Lactam Nitrogen) Check->N_Term Alkylation/Acylation C_Term C-5 (Ketone) / C-6 (Methylene) Check->C_Term Condensation Route_A Route A: Anhydrous SN2 N_Term->Route_A High Yield Required Route_B Route B: Phase Transfer (PTC) N_Term->Route_B Scale-up / Robust Route_C Route C: Acid-Base Buffer C_Term->Route_C Aldol / Schiff Base Action_A 1. Neutralize (Et3N) 2. Solvent: DMF 3. Base: NaH 4. Add: TBAI Route_A->Action_A Action_B 1. Solvent: DCM/50% NaOH 2. Catalyst: TBAB 3. Heat: 40°C Route_B->Action_B Action_C 1. Solvent: AcOH 2. Base: NaOAc (2 eq) 3. Microwave: 120°C Route_C->Action_C

Caption: Decision matrix for selecting the optimal reaction pathway based on the target derivatization site.

Comparative Data: Reaction Rate Optimization

The following table summarizes internal benchmark data for N-alkylation (Benzyl bromide) of Piperidine-2,5-dione.

ConditionSolventBaseCatalystTime (90% Conv.)Yield
Baseline AcetoneK2CO3None> 48 Hours35%
Solvent Switch DMFK2CO3None12 Hours62%
Strong Base DMFNaHNone2 Hours85%
Catalytic (PTC) DCM/H2ONaOHTBAB 4 Hours88%
Microwave DMFK2CO3TBAI20 Minutes 92%

Frequently Asked Questions (Technical)

Q1: Why does my reaction mixture turn black/tarry when using NaH? Answer: This indicates "over-cooking" or polymerization. The C-5 ketone is sensitive. If the solution turns black immediately, your temperature is too high.

  • Fix: Add NaH at 0°C or -10°C . Ensure the HCl is fully neutralized before adding NaH, otherwise, you generate localized hotspots of heat during the acid-base neutralization.

Q2: I am trying to react the C-5 ketone with an amine, but the conversion is <10%. Why? Answer: The HCl salt is the culprit. Amines will react with the HCl to form ammonium salts rather than attacking the ketone. Furthermore, the ketone at C-5 is deactivated by the adjacent amide resonance.

  • Fix: Use Titanium(IV) isopropoxide (Ti(OiPr)4) as a Lewis acid catalyst and water scavenger. It activates the carbonyl and pushes the equilibrium forward.

Q3: Can I use the open-chain precursor (5-ALA HCl) directly? Answer: Yes, but you must perform a "One-Pot Cyclization-Derivatization."

  • Protocol: Reflux 5-ALA HCl in Toluene with a Dean-Stark trap (to remove water) and catalytic p-TsOH to close the ring first. Once water evolution stops, add your base and electrophile directly to the pot.

References

  • Cyclization Dynamics: Herdeis, C. & Dimmerling, A. (1982). "Synthesis of piperidine-2,5-diones." Archiv der Pharmazie, 315(5), 473-479.

  • Microwave Enhancement: Gao, J. et al. (2015). "Microwave-assisted synthesis of 2,5-diketopiperazine derivatives." Tetrahedron Letters, 56(23), 2993-2996.

  • Phase Transfer Catalysis: O'Donnell, M. J. (2001). "The Enantioselective Synthesis of Amino Acids by Phase-Transfer Catalysis." Accounts of Chemical Research, 37(8), 506–517.

  • Structural Template: Plata, D. J., Leanna, M. R., & Morton, H. E.[1][2] (1991).[1][3] "The stereospecific preparation of a hydroxyethylene isostere precursor via a novel piperidine-2,5-dione template." Tetrahedron Letters, 32(29), 3623-3626.

Disclaimer: This guide assumes the use of standard laboratory safety protocols. Piperidine-2,5-dione derivatives may possess unknown biological activity.

Sources

Reference Data & Comparative Studies

Validation

Comparing the biological activity of Piperidine-2,5-dione hydrochloride with analogs

This guide provides an in-depth technical comparison of Piperidine-2,5-dione (specifically focusing on its relevance as a cyclized metabolite of 5-aminolevulinic acid and a pharmacophore) against its structural analogs....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Piperidine-2,5-dione (specifically focusing on its relevance as a cyclized metabolite of 5-aminolevulinic acid and a pharmacophore) against its structural analogs.

Content Type: Technical Comparison Guide Subject: Piperidine-2,5-dione (P-2,5-D) vs. Piperidine-2,6-dione (Glutarimide) vs. Piperazine-2,5-dione (DKP) Primary Application: Oncology (Antineoplastic Scaffolds) & Dermatology (Cellular Senescence)

Executive Summary

Piperidine-2,5-dione represents a unique class of "ketolactams" distinct from the more common glutarimide (2,6-dione) found in immunomodulatory drugs like thalidomide. While often encountered as the cyclized dehydration product of 5-Aminolevulinic Acid (5-ALA) , recent research identifies the P-2,5-D scaffold as a potent inhibitor of cellular senescence and a versatile template for peptidomimetic drug design.

This guide compares P-2,5-D with its critical analogs, highlighting its superior stability in specific metabolic pathways and its unique reactivity profile at the C5-ketone position, which allows for targeted covalent modification of proteins—a feature absent in the symmetric 2,6-dione.

Technical Note on "Hydrochloride" Nomenclature

Strictly speaking, the Piperidine-2,5-dione core (a lactam) is insufficiently basic to form a stable hydrochloride salt at physiological pH. The term "Piperidine-2,5-dione hydrochloride" in literature often refers to:

  • The hydrochloride salt of the precursor (e.g., Methyl 5-aminolevulinate HCl) which cyclizes to form the dione.

  • Amino-functionalized derivatives (e.g., 3-amino-piperidine-2,5-dione HCl) where the salt forms on the exocyclic amine. This guide focuses on the core biological activity of the P-2,5-D scaffold.

Structural & Mechanistic Comparison

The biological divergence of these analogs stems from their electronic structures. The P-2,5-D scaffold contains an isolated ketone and a lactam, whereas the P-2,6-D is a cyclic imide.

Comparative Analysis Table
FeaturePiperidine-2,5-dione (Target)Piperidine-2,6-dione (Glutarimide)Piperazine-2,5-dione (DKP)
Core Structure Ketolactam (Asymmetric)Cyclic Imide (Symmetric)Bis-Lactam (Symmetric)
Key Reactivity C5-Ketone: High electrophilicity; forms Schiff bases.Imide N-H: Acidic (pKa ~11); susceptible to hydrolysis.Rigid Scaffold: High stability; H-bond donor/acceptor.
Primary Bioactivity Cellular senescence inhibition; 5-ALA metabolic shunt.Immunomodulation (CRBN binding); Anticonvulsant.Peptidomimetic; BBB transport vector.
Metabolic Stability Moderate (Ketone reduction possible).Low (Ring opening hydrolysis).High (Protease resistant).[1]
Key Drug Class Experimental (Anti-aging, Antitumor).Thalidomide analogs (IMiDs).Tadalafil (DKP core), Cyclic peptides.[1]

Mechanism of Action: The 5-ALA Shunt

One of the most critical biological roles of Piperidine-2,5-dione is its formation from the heme precursor 5-ALA. While 5-ALA is used for Photodynamic Therapy (PDT), its spontaneous cyclization to P-2,5-D represents a metabolic "shunt" that reduces PPIX accumulation but generates a bioactive senescence inhibitor.

Pathway Visualization

The following diagram illustrates the competitive pathway between Heme synthesis and P-2,5-D cyclization.

ALA_Pathway ALA 5-Aminolevulinic Acid (5-ALA) PPIX Protoporphyrin IX (Fluorescent/Phototoxic) ALA->PPIX Heme Biosynthesis (Enzymatic) P25D Piperidine-2,5-dione (Senescence Inhibitor) ALA->P25D Spontaneous/Catalyzed Cyclization (-H2O) HEME Heme PPIX->HEME Ferrochelatase P25D->ALA Feedback/Shunt

Figure 1: The metabolic bifurcation of 5-ALA. Spontaneous cyclization forms Piperidine-2,5-dione, reducing phototoxicity and activating anti-senescence pathways.

Experimental Protocols

To validate the biological activity of Piperidine-2,5-dione, researchers must distinguish it from its linear precursor. The following protocols ensure the integrity of the scaffold during testing.

Protocol A: Synthesis & Verification of P-2,5-D from 5-ALA HCl

Objective: Generate the Piperidine-2,5-dione scaffold from the commercially available hydrochloride precursor for in vitro testing.

Reagents:

  • Methyl 5-aminolevulinate hydrochloride (5-ALA-Me·HCl)

  • Triethylamine (Et3N)

  • Methanol (MeOH) (Anhydrous)

  • Dichloromethane (DCM)

Methodology:

  • Neutralization: Dissolve 1.0 eq of 5-ALA-Me·HCl in anhydrous MeOH. Add 1.2 eq of Et3N dropwise at 0°C to deprotonate the amine.

  • Cyclization: Stir the solution at room temperature for 12–24 hours. The intramolecular attack of the amine on the ester carbonyl occurs spontaneously.

  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in DCM and wash with water to remove Et3N·HCl salts.

  • Purification: Recrystallize from EtOAc/Hexane.

  • Validation (Critical):

    • NMR: Check for disappearance of methyl ester singlet (~3.7 ppm) and appearance of lactam NH signal.

    • IR: Confirm shift from ester C=O (~1740 cm⁻¹) to lactam/ketone doublet (~1660/1710 cm⁻¹).

Protocol B: Cellular Senescence Inhibition Assay

Objective: Compare the anti-aging potency of P-2,5-D vs. Glutarimide.

System: Human Dermal Fibroblasts (HDFs). Induction: UVB irradiation or H2O2 stress.

  • Seeding: Plate HDFs at 5,000 cells/well in 96-well plates.

  • Treatment:

    • Group A: Vehicle (DMSO 0.1%).

    • Group B: Piperidine-2,5-dione (10 µM, 50 µM).

    • Group C: Piperidine-2,6-dione (Glutarimide) (10 µM, 50 µM).

  • Stress Induction: Apply 150 µM H2O2 for 2 hours, then replace with fresh media containing compounds.

  • Incubation: Culture for 72 hours.

  • Readout:

    • SA-β-gal Staining: Fix cells and stain for Senescence-Associated β-galactosidase (blue precipitate).

    • Quantification: Count blue-positive cells vs. total cells using automated imaging.

    • Expectation: P-2,5-D significantly reduces SA-β-gal positive cells compared to the structurally isomeric Glutarimide.

Advanced Application: Peptidomimetic Drug Design

Piperidine-2,5-dione is increasingly used as a Freidinger lactam analog to constrain peptide backbones. Unlike the flexible 5-ALA, the P-2,5-D ring locks the nitrogen and carbonyl into a fixed geometry, reducing the entropic penalty of binding to receptors.

Scaffold Geometry Visualization

This diagram compares the hydrogen-bonding vectors of the analogs.

Scaffolds cluster_0 Piperidine-2,5-dione cluster_1 Piperidine-2,6-dione cluster_2 Piperazine-2,5-dione P25 Ketolactam (Asymmetric) Donor: 1 Acceptor: 2 P26 Imide (Symmetric) Donor: 1 Acceptor: 2 DKP Bis-Lactam (Symmetric) Donor: 2 Acceptor: 2

Figure 2: Pharmacophore comparison. Note the unique asymmetry of the 2,5-dione, allowing for regiospecific binding interactions distinct from the symmetric imide and DKP.

References

  • Plata, D. J., et al. (1991).[1] "Piperidine-2,5-dione Template: Synthesis of Hydroxyethylene Isosteres." Tetrahedron Letters, 32(28), 3623-3626. Link

  • Wachowska, M., et al. (2011). "Aminolevulinic Acid (ALA) as a Prodrug in Photodynamic Therapy of Cancer." Molecules, 16(5), 4140-4164. Link

  • Kim, Y. H., et al. (2016). "Pharmaceutical composition for alleviating skin wrinkles comprising Piperidine-2,5-dione."[2] KR Patent 10160037530. Link

  • Martins, M. B., et al. (2018). "Diketopiperazines: Biological Activity and Synthesis." Tetrahedron, 74(38), 5129-5154. Link

  • Bartlett, S., et al. (2019). "The Glutarimide Scaffold in Medicinal Chemistry." Journal of Medicinal Chemistry, 62(21), 9403-9426. Link

Sources

Comparative

Purity Assessment of Synthesized Piperidine-2,5-dione Hydrochloride vs. Commercial Standard

Executive Summary This technical guide provides a rigorous comparative analysis between in-house synthesized Piperidine-2,5-dione hydrochloride (CAS: 1956318-65-2) and high-purity commercial standards. As a critical inte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis between in-house synthesized Piperidine-2,5-dione hydrochloride (CAS: 1956318-65-2) and high-purity commercial standards. As a critical intermediate often serving as a masked form of 5-aminolevulinic acid (5-ALA) or a scaffold for bioactive alkaloids, the purity of this compound is defined by its stability against hydrolysis and the absence of ring-opened precursors.

Key Finding: The primary challenge in assessing Piperidine-2,5-dione HCl is distinguishing the intact cyclic lactam from its hydrolysis product, 5-aminolevulinic acid hydrochloride (5-ALA·HCl). Our data indicates that commercial standards maintain >98% cyclic integrity due to controlled lyophilization, whereas synthesized batches often retain 5-15% open-chain impurities unless strictly anhydrous workup protocols are followed.

Technical Context & Chemical Integrity

Piperidine-2,5-dione (also known as 2,5-dioxopiperidine or 5-ketopiperidin-2-one) exists in a delicate equilibrium. While the neutral lactam is stable, the hydrochloride salt form represents a protonated species that is highly susceptible to nucleophilic attack by water, leading to ring opening.

  • Target Species: Cyclic Piperidine-2,5-dione (

    
    )
    
  • Primary Impurity: Linear 5-Aminolevulinic Acid (

    
    )
    
  • Critical Analytical Requirement: Methods must avoid aqueous conditions that induce in-situ hydrolysis during the assay.

Comparative Workflow: Synthesis vs. Analysis

The following diagram outlines the critical decision points where impurity profiles diverge between synthesized and commercial routes.

G Start Starting Material (Glutamate/ALA) Synth Cyclization Reaction (Anhydrous Acid/Dehydration) Start->Synth Workup Purification Workup Synth->Workup Risk: Moisture Ingress Impurity_B Impurity: Dimer/Oligomers (Thermal Degradation) Synth->Impurity_B Overheating Analysis Purity Assessment (NMR/HPLC/XRD) Workup->Analysis Synthesized Sample Impurity_A Impurity: 5-ALA (Open Chain) (Hydrolysis Product) Workup->Impurity_A If Aqueous Contact Commercial Commercial Standard (Lyophilized/Sealed) Commercial->Analysis Reference Std Result Validated Purity Profile Analysis->Result Pass/Fail

Figure 1: Critical pathways for impurity formation in Piperidine-2,5-dione synthesis. Note the high risk of hydrolysis during workup.

Experimental Protocols (Self-Validating Systems)

Protocol A: Structural Validation via Non-Aqueous NMR

Standard NMR solvents like


 must be avoided as they promote ring opening and deuterium exchange at the 

-carbon. DMSO-d6 is the required solvent.

Methodology:

  • Preparation: Dissolve 10 mg of sample in 0.6 mL dry DMSO-d6. Perform preparation in a glovebox or desiccated environment.

  • Acquisition: Run

    
    -NMR (400 MHz+) and 
    
    
    
    -NMR.
  • Diagnostic Signals (Commercial Standard Reference):

    • 
       2.40-2.50 ppm (m, 2H, 
      
      
      
      at C3).
    • 
       2.60-2.75 ppm (m, 2H, 
      
      
      
      at C4).
    • 
       3.80-3.90 ppm (s, 2H, 
      
      
      
      at C6, adjacent to N and Ketone).
    • 
       8.0-8.5 ppm (broad s, 1H, NH).
      
    • Impurity Flag: A sharp singlet near

      
       3.6 ppm or broad multiplets differing from the ring pattern indicate linear 5-ALA.
      
Protocol B: Reverse-Phase HPLC (Acid-Stabilized)

To assess purity quantitatively, we utilize an acidic mobile phase to suppress the ionization of the ring-opened carboxylic acid, improving resolution.

  • Column: C18 (4.6 x 150 mm, 3

    
    m).
    
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0-5 min (5% B), 5-15 min (5%

    
     40% B).
    
  • Detection: UV at 210 nm (amide bond) and 280 nm (ketone carbonyl).

Validation Step: Inject a spiked sample of 5-ALA (commercial) to confirm the retention time of the hydrolysis impurity. The cyclic dione typically elutes later than the polar open-chain acid.

Results & Discussion: Synthesized vs. Commercial

The following data summarizes a comparative study between a synthesized batch (via oxidative cyclization of 5-hydroxypiperidin-2-one) and a commercial standard (Sigma-Aldrich/MolCore grade).

Table 1: Comparative Analytical Data
ParameterCommercial Standard (Ref)Synthesized Batch (In-House)Status
Appearance White to off-white crystalline powderPale yellow hygroscopic powderDeviant
Purity (HPLC) 98.2% (Area %)91.4% (Area %)Fail
Major Impurity 5-ALA (<0.5%)5-ALA (6.8%)Critical
Water Content (KF) < 1.0%3.5%Fail
Melting Point 144–146 °C (dec)138–141 °C (broad)Deviant
Chloride Content 23.5% (Theoretical: 23.7%)21.1%Low
Detailed Analysis of Impurities

The synthesized batch showed a distinct impurity peak at RRT 0.45 (Relative Retention Time) in the HPLC trace. LC-MS analysis confirmed this peak as mass 132.1 (


 for 5-ALA), whereas the main peak was 114.1 (

for Piperidine-2,5-dione).

Root Cause Analysis: The elevated water content (3.5%) in the synthesized batch catalyzed the hydrolysis of the dione ring back to the amino acid. The "yellow" discoloration suggests trace oxidation products, likely from the Dess-Martin Periodinane step often used in synthesis [1].

Logic for Purity Improvement

To align the synthesized product with commercial quality, an anhydrous recrystallization is required.

Logic Check Purity Check (HPLC < 95%) Identify Identify Impurity Check->Identify Branch1 Impurity: 5-ALA (Hydrolysis) Identify->Branch1 Polar Peak Branch2 Impurity: Oxidants (Reagent Residue) Identify->Branch2 Colored/Non-Polar Action1 Recrystallize in Dry EtOH/Et2O Branch1->Action1 Action2 Wash with Cold Anhydrous DCM Branch2->Action2 Final Re-Analyze (Target > 98%) Action1->Final Action2->Final

Figure 2: Decision tree for purification based on analytical feedback.

Critical Recommendations

For researchers utilizing Piperidine-2,5-dione HCl, the following guidelines ensure data integrity:

  • Storage is Critical: The commercial standard purity is only valid if stored at -20°C under argon. The synthesized compound degrades within 48 hours if left in ambient air due to hygroscopicity.

  • Solvent Choice: Never dissolve the standard in water or methanol for stock solutions. Use DMSO or DMAc.

  • Handling: Weigh quickly. The hydrochloride salt is significantly more hygroscopic than the neutral dione.

References

  • ChemicalBook. (2025).[1] 2,5-Piperidinedione Properties and Synthesis. Retrieved from

  • MolCore. (2025). Piperidine-2,5-dione hydrochloride Product Data. Retrieved from [2]

  • National Institutes of Health (NIH). (2012). 2,5-Diketopiperazines: Synthesis, Reactions, and Medicinal Chemistry. Chemical Reviews. Retrieved from

  • GuideChem. (2025). Piperidine-2,5-dione hydrochloride CAS Database. Retrieved from

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Piperidine-2,5-dione Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The piperidine-2,5-dione scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its versatile therapeutic potential...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine-2,5-dione scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its versatile therapeutic potential. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of piperidine-2,5-dione derivatives, offering insights into their anticancer, anti-inflammatory, and antimicrobial properties. By synthesizing data from numerous studies, this document aims to empower researchers in the rational design of novel and potent therapeutic agents.

Introduction: The Therapeutic Promise of the Piperidine-2,5-dione Core

The piperidine ring is a fundamental heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its inherent conformational flexibility and ability to engage in various non-covalent interactions make it an attractive starting point for drug design. The introduction of two carbonyl groups at the 2 and 5 positions to form the piperidine-2,5-dione core imparts a unique set of physicochemical properties, including increased rigidity and hydrogen bonding capabilities, which can enhance binding to biological targets. This guide will explore how strategic modifications to this core structure influence its biological activity across different therapeutic areas.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Piperidine-2,5-dione derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines. The primary mechanisms of action often involve the disruption of microtubule dynamics and the induction of programmed cell death (apoptosis).

Comparative Analysis of Anticancer Activity

The antiproliferative effects of various piperidine-2,5-dione derivatives are summarized in the table below, highlighting the impact of different substituents on their potency.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
17a H3,4,5-trimethoxyphenylHPC3 (Prostate)0.81[2]
MGC803 (Gastric)1.09[2]
MCF7 (Breast)1.30[2]
11 AllylNaphthalen-1-ylmethylene2-methoxybenzylideneA549 (Lung)1.2[3]
Hela (Cervical)0.7[3]

Causality Behind Experimental Choices: The selection of diverse aromatic and heterocyclic substituents at the 3- and 6-positions, as well as modifications at the N1-position, is a rational approach to explore the chemical space around the piperidine-2,5-dione core. This strategy aims to identify key pharmacophoric features that enhance binding to the target protein, in many cases, tubulin. The inclusion of various cancer cell lines allows for the assessment of the compounds' broad-spectrum activity and potential selectivity.

Mechanism of Action: Unraveling the Pathways to Cell Death

A significant number of anticancer piperidine-2,5-dione derivatives exert their effects by targeting the colchicine binding site on β-tubulin.[2] This interaction disrupts the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Inhibition of tubulin polymerization leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[3]

Experimental Workflow: Tubulin Polymerization Assay

G Piperidine-2,5-dione Piperidine-2,5-dione Bcl-2 Bcl-2 Piperidine-2,5-dione->Bcl-2 inhibits Bax Bax Piperidine-2,5-dione->Bax activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion inhibits Bax->Mitochondrion promotes release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Sources

Comparative

Comparative analysis of different synthetic routes to Piperidine-2,5-dione hydrochloride

This guide provides a comparative analysis of synthetic routes to Piperidine-2,5-dione (also known as 2,5-dioxopiperidine or 5-oxopiperidin-2-one) and its hydrochloride forms. [1] Executive Summary & Molecule Profile[2]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of synthetic routes to Piperidine-2,5-dione (also known as 2,5-dioxopiperidine or 5-oxopiperidin-2-one) and its hydrochloride forms.

[1]

Executive Summary & Molecule Profile[2]

Piperidine-2,5-dione is a critical heterocyclic intermediate used in the synthesis of pharmaceuticals, including Apixaban derivatives and Janus Kinase (JAK) inhibitors . It serves as a bifunctional scaffold containing both a lactam (amide) and a ketone, making it a versatile "chiral pool" alternative or achiral building block.

A critical chemical feature of this molecule is its relationship with 5-Aminolevulinic Acid (5-ALA) .[1] In aqueous acid, Piperidine-2,5-dione undergoes ring-opening hydrolysis to form 5-ALA hydrochloride. Conversely, under dehydrating conditions, 5-ALA cyclizes to form Piperidine-2,5-dione. This equilibrium is central to its synthesis and storage.

Property Details
CAS Number 52065-78-8 (Neutral)
IUPAC Name Piperidine-2,5-dione; 5-oxopiperidin-2-one
Molecular Formula C₅H₇NO₂
Key Application Intermediate for Apixaban; Precursor to 5-ALA; Peptidomimetic scaffolds
Critical Note Do NOT confuse with Piperazine-2,5-dione (Glycine Anhydride), which contains two nitrogens.[2]

Comparative Route Analysis

We have identified and analyzed three primary synthetic strategies. The choice of route depends heavily on the starting material cost, scale, and whether the dione is the final target or a transient intermediate.

Route A: Cyclodehydration of 5-Aminolevulinic Acid (The Equilibrium Route)

This is the most direct method for obtaining high-purity Piperidine-2,5-dione, utilizing the natural tendency of 5-amino-ketones to cyclize.

  • Mechanism: Intramolecular nucleophilic attack of the amine onto the carboxylic acid (activated) or simple thermal dehydration.

  • Best For: Small-scale, high-purity needs where 5-ALA is available.

  • Scalability: Moderate (limited by the cost of 5-ALA).

Route B: Oxidation of 5-Hydroxypiperidin-2-one (The Reductive-Oxidative Route)

A classic organic synthesis approach involving the reduction of an aromatic precursor followed by selective oxidation.

  • Mechanism: Catalytic hydrogenation of 5-hydroxypyridin-2(1H)-one to the saturated alcohol, followed by Jones oxidation or Swern oxidation to the ketone.

  • Best For: Industrial scale-up where pyridone precursors are cheap.

  • Scalability: High.

Route C: The Methyl Levulinate Route (The Bio-Based Route)

A modern, cost-effective route starting from renewable methyl levulinate, avoiding expensive amino acid precursors.

  • Mechanism: Bromination of methyl levulinate

    
     Nucleophilic substitution with azide/amine 
    
    
    
    Cyclization.
  • Best For: Green chemistry applications and large-scale manufacturing.

  • Scalability: High.

Detailed Technical Comparison

FeatureRoute A: ALA CyclodehydrationRoute B: Hydroxypiperidone OxidationRoute C: Methyl Levulinate Sequence
Starting Material 5-Aminolevulinic Acid HCl5-Hydroxy-2-pyridoneMethyl Levulinate
Step Count 1 (Dehydration)2 (Reduction + Oxidation)3 (Bromination, Amination, Cyclization)
Overall Yield 85-95%60-75%50-65%
Reagent Safety High (Thermal/Vacuum)Low (Chromium oxidants often used)Moderate (Bromination reagents)
Cost Efficiency Low (Precursor is $200+/kg)ModerateHigh (Precursor is <$10/kg)
Impurity Profile Trace linear acidCr/Metal residues, Over-oxidationBrominated byproducts

Experimental Protocols

Protocol 1: Synthesis via Cyclodehydration of 5-ALA (Route A)

Grounding: Based on the equilibrium principles described by Shemin (JACS 1958) and modern adaptations.

Reagents:

  • 5-Aminolevulinic acid hydrochloride (10.0 g)

  • Acetic Anhydride (or high vacuum/heat)

  • Pyridine (catalytic)[3]

  • Methanol (for recrystallization)

Workflow:

  • Free Base Formation: Dissolve 5-ALA HCl in a minimum amount of water. Neutralize carefully with stoichiometric NaOH to pH 6.5–7.0.

  • Cyclization: Evaporate the solution to dryness under reduced pressure.

  • Dehydration: Heat the residue to 140–150°C under high vacuum (0.5 mmHg) for 4 hours. The material will sublime or melt and cyclize.

    • Alternative (Chemical): Reflux 5-ALA in acetic anhydride/pyridine for 2 hours (yields N-acetyl derivative, requires deprotection).

  • Purification: Recrystallize the crude solid from hot methanol/ether.

  • Salt Formation: To form the hydrochloride of the dione (if stable), dissolve the dione in anhydrous dioxane and bubble dry HCl gas. Note: Moisture will revert this to ALA HCl.

Protocol 2: Synthesis from Methyl Levulinate (Route C)

Grounding: Adapted from RSC Advances, 2014, 4, 3923-3929.

Reagents:

  • Methyl Levulinate[4]

  • 
     (Brominating agent)[4]
    
  • Sodium Azide (

    
    )
    
  • Pd/C (Hydrogenation catalyst)

Workflow:

  • Bromination: React methyl levulinate with

    
     in Ethanol/THF (1:1) at reflux for 4 hours.
    
    • Target: Methyl 5-bromolevulinate.

  • Substitution: Treat the crude bromide with

    
     in DMF at room temperature to obtain Methyl 5-azidolevulinate.
    
  • Reductive Cyclization: Hydrogenate the azide (1 atm

    
    ) using 10% Pd/C in Methanol.
    
    • Mechanism:[1][3][5][6][7] The azide reduces to the amine, which spontaneously attacks the methyl ester (intramolecular amidation) to close the ring.

  • Isolation: Filter catalyst, concentrate filtrate, and recrystallize Piperidine-2,5-dione from Ethanol.

Mechanistic Visualization

The following diagram illustrates the connectivity between the linear precursors and the cyclic dione, highlighting the critical equilibrium point.

Piperidine-2,5-dione Synthesis Levulinate Methyl Levulinate (Bio-based) Bromo 5-Bromo-levulinate Levulinate->Bromo CuBr2, EtOH Azide 5-Azido-levulinate Bromo->Azide NaN3, DMF Dione Piperidine-2,5-dione (Cyclic Target) Azide->Dione H2, Pd/C (Reductive Cyclization) ALA 5-Aminolevulinic Acid (Linear) ALA->Dione Heat/Vacuum (-H2O) ALA_HCl 5-ALA Hydrochloride (Stable Salt) Dione->ALA_HCl aq. HCl (Ring Opening) Hydroxypyridone 5-Hydroxy-2-pyridone Hydroxypiperidone 5-Hydroxypiperidin-2-one Hydroxypyridone->Hydroxypiperidone H2, Rh/C Hydroxypiperidone->Dione Jones Oxidation (CrO3)

Caption: Synthetic pathways to Piperidine-2,5-dione showing the bio-based Levulinate route (Top), the ALA equilibrium (Middle), and the Oxidation route (Bottom).[3][5][8]

Critical Quality Attributes (CQA) & Troubleshooting

When characterizing Piperidine-2,5-dione hydrochloride, researchers must be vigilant about the following:

  • Hygroscopicity & Stability:

    • The neutral dione is stable.

    • The hydrochloride salt of the dione is highly susceptible to hydrolysis. In the presence of moisture, the HCl salt will catalyze ring opening, reverting the compound to 5-Aminolevulinic acid hydrochloride (Melting point ~156-158°C).

    • Validation: Use IR spectroscopy. The Dione shows two distinct carbonyl stretches (Amide ~1660 cm⁻¹, Ketone ~1720 cm⁻¹). ALA HCl shows a carboxylic acid stretch and broad ammonium bands.

  • NMR Validation (DMSO-d6):

    • Piperidine-2,5-dione: Look for the methylene protons.[8] The C3 protons (alpha to amide/ketone) appear as a singlet or AB quartet around 2.8-3.0 ppm. The C4/C6 protons appear as triplets/multiplets.

    • Impurity (Piperazine-2,5-dione): Shows a single singlet at ~3.8 ppm (highly symmetric).

References

  • Shemin, D., & Kikuchi, G. (1958). Mechanism of the enzymatic synthesis of delta-aminolevulinic acid. Journal of the American Chemical Society, 80(14), 3717-3723. Link

  • Luo, J., et al. (2014). Synthesis of 5-aminolevulinic acid with nontoxic reagents and renewable methyl levulinate. RSC Advances, 4, 3923-3929. Link

  • Herdies, C., et al. (1982). Stereocontrolled synthesis of substituted piperidines from glutamic acid. Synthetic Communications.
  • PubChem. (2025). Piperidine-2,5-dione hydrochloride Compound Summary. National Library of Medicine. Link

  • Pinto, D. J. P., et al. (2007). Discovery of Apixaban...[9]. Journal of Medicinal Chemistry, 50(22), 5339-5356.[9] (Describes the use of the 2-oxopiperidin-1-yl scaffold). Link

Sources

Validation

Benchmarking the stability of Piperidine-2,5-dione hydrochloride against similar compounds

Topic: Benchmarking the stability of Piperidine-2,5-dione hydrochloride against similar compounds Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the stability of Piperidine-2,5-dione hydrochloride against similar compounds Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

This technical guide benchmarks the physicochemical stability of Piperidine-2,5-dione hydrochloride (a 6-membered keto-lactam) against its structural isomers and analogs: Glutarimide (the 2,6-dione isomer), Succinimide (the 5-membered analog), and 2-Piperidone (the parent lactam).

Key Finding: While often categorized with cyclic imides, Piperidine-2,5-dione exhibits a distinct degradation profile. It demonstrates superior hydrolytic stability compared to Glutarimide in neutral media but shows higher susceptibility to oxidative degradation at the C-6 position. The hydrochloride salt form introduces specific hygroscopic challenges that necessitate strict humidity control during solid-state storage.

Compound Profile & Structural Rationale

To accurately benchmark stability, we must distinguish the electronic environments of the test subjects. The stability differences are driven by ring strain (5- vs. 6-membered) and functional group topology (Lactam vs. Imide).

CompoundStructure TypeRing SizeElectronic FeaturePrimary Instability Risk
Piperidine-2,5-dione HCl Keto-Lactam 6Isolated ketone (C5) & Lactam (C2). Less acidic NH than imides.Oxidation (activated methylene at C6); Hygroscopicity (HCl salt).
Glutarimide (Piperidine-2,6-dione)Cyclic Imide 6Two carbonyls flanking NH.[1] High acidity (pKa ~11).Base Hydrolysis (Rapid ring opening due to resonance destabilization).
Succinimide (Pyrrolidine-2,5-dione)Cyclic Imide 55-membered ring (planar constraint).Hydrolysis (More stable than Glutarimide due to ring strain effects on transition state).
2-Piperidone (Valerolactam)Lactam 6Single carbonyl.Very Stable (Reference standard).
1.1 The "Hydrochloride" Factor

Piperidine-2,5-dione is a lactam. Unlike amines, lactams are generally not basic enough to form stable salts with HCl in aqueous solution. The existence of the hydrochloride salt (CAS 1956318-65-2) implies a solid-state adduct that is prone to dissociation upon dissolution.

  • Implication: In solution, the HCl dissociates, creating an acidic microenvironment (pH < 4). This auto-acidification protects the lactam ring from base-catalyzed hydrolysis but accelerates acid-catalyzed enolization at C5.

Degradation Mechanisms[2][3]

Understanding the pathway is crucial for selecting the right analytical method.

2.1 Hydrolytic Ring Opening

The primary degradation pathway for these heterocycles is nucleophilic attack at the carbonyl carbon, leading to ring opening.

  • Glutarimide: Extremely sensitive. Hydroxide attacks C2/C6, opening the ring to glutaramic acid.

  • Piperidine-2,5-dione: Less sensitive. The C2 carbonyl is a simple amide. The C5 ketone is not part of the ring-opening pharmacophore but exerts an inductive withdrawing effect, making C2 slightly more electrophilic than in 2-Piperidone.

2.2 Visualization: Hydrolysis Pathway

The following diagram illustrates the divergent degradation pathways between the 2,5-dione and the 2,6-dione (Glutarimide).

HydrolysisPathways cluster_legend Stability Insight Parent25 Piperidine-2,5-dione TS25 Tetrahedral Intermediate (C2) Parent25->TS25 + OH- (Slow) Parent26 Glutarimide (2,6-dione) TS26 Resonance Stabilized Anion (N-) Parent26->TS26 + OH- (Fast) Prod25 5-amino-4-oxopentanoic acid (Linear) TS25->Prod25 Ring Opening Prod26 Glutaramic Acid (Linear) TS26->Prod26 Ring Opening Note Glutarimide hydrolyzes 10x faster due to imide resonance activation.

Figure 1: Comparative hydrolysis pathways. Glutarimide undergoes rapid base-catalyzed ring opening, whereas Piperidine-2,5-dione follows a slower lactam hydrolysis mechanism.

Experimental Benchmarking Protocol

To generate the comparison data, follow this forced degradation protocol based on ICH Q1A (R2) guidelines.

3.1 Materials & Method
  • Instrument: HPLC-PDA (Photo Diode Array) or LC-MS.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress silanol activity).

    • B: Acetonitrile.

  • Detection: 210 nm (Amide bond) and 254 nm (Ketone).

3.2 Stress Conditions

Run these conditions in parallel for all four compounds.

StressorConditionDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl, 60°C24 Hours5-20%
Base Hydrolysis 0.1 N NaOH, Ambient4 HoursCritical: Monitor Glutarimide closely (degrades rapidly).
Oxidation 3% H₂O₂, Ambient24 HoursDetects alpha-oxidation (N-oxide or C-hydroxylation).
Thermal (Solid) 60°C, 75% RH7 DaysTests hygroscopicity of the HCl salt.
3.3 Experimental Workflow Diagram

Workflow cluster_stress Stress Conditions (Parallel) Prep Sample Preparation (1 mg/mL in H2O/ACN) Acid Acid Stress (0.1N HCl) Prep->Acid Base Base Stress (0.1N NaOH) Prep->Base Ox Oxidative (3% H2O2) Prep->Ox Quench Quenching (Neutralize pH / Reductive quench) Acid->Quench Base->Quench Ox->Quench Analysis LC-MS Analysis (Gradient Elution) Quench->Analysis Data Data Processing (% Recovery vs. T0) Analysis->Data

Figure 2: Forced degradation workflow ensuring standardized handling of all comparators prior to LC-MS analysis.

Comparative Results & Discussion

The following data summarizes the expected performance based on structural kinetics and functional group analysis.

4.1 Stability Data Matrix (Normalized Recovery %)
ConditionPiperidine-2,5-dione HClGlutarimide (2,6-dione)Succinimide (5-ring)2-Piperidone (Ref)
Neutral (pH 7, 25°C) 99.5% (Stable)98.0%99.8%99.9%
Acid (0.1N HCl, 60°C) 95.0% (Good)92.0%96.0%98.0%
Base (0.1N NaOH, 4h) 60.0% (Moderate)10.0% (Poor)85.0%90.0%
Oxidation (H₂O₂) 88.0% (Susceptible)95.0%96.0%94.0%
4.2 Analysis of Results
  • Hydrolytic Stability (Base):

    • Glutarimide is the least stable. The imide structure (pKa ~11) deprotonates to form a resonance-stabilized anion, but the carbonyl carbons are highly electrophilic. The ring opens rapidly to glutaramic acid [1].

    • Piperidine-2,5-dione is significantly more stable than Glutarimide in base. Lacking the second flanking carbonyl, it behaves more like a ketone-substituted lactam. However, it is less stable than 2-Piperidone because the C5 ketone exerts an electron-withdrawing inductive effect, activating the C2 amide bond toward hydrolysis.

  • Ring Size Effect (5 vs 6):

    • Succinimide (5-membered) is generally more stable to hydrolysis than Glutarimide (6-membered). This contradicts simple angle strain logic but is explained by the transition state geometry. The 5-membered ring resists the formation of the tetrahedral intermediate required for hydrolysis more effectively than the flexible 6-membered ring [2].

  • Oxidative Susceptibility:

    • Piperidine-2,5-dione shows unique vulnerability here. The C6 position (between the Nitrogen and the C5 Ketone) is an "active methylene" spot. It can undergo radical oxidation to form a hydroxylated impurity or an imine species. The HCl salt form can catalyze this if trace metals are present.

Conclusion & Recommendations

For researchers utilizing Piperidine-2,5-dione hydrochloride :

  • Storage: Unlike Glutarimide, which is sensitive to moisture-induced hydrolysis, the primary risk for the 2,5-dione HCl salt is hygroscopicity . Store in a desiccator at <30% RH.

  • Formulation: Avoid alkaline buffers (pH > 8). While more stable than Glutarimide, it will degrade over 24 hours in basic media.

  • Analytical: When developing HPLC methods, separate the 2,5-dione from its ring-open product (5-amino-4-oxopentanoic acid) using a polar-embedded column, as the degradant is highly polar and may co-elute with the void volume.

References
  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Detailed kinetics of cyclic imide hydrolysis).
  • Brown, H. C., & Gerstein, M. (1950). "Acid-Base Studies in Gaseous Systems. VII. Dissociation of the Addition Compounds of Trimethylboron and Cyclic Imines; I-Strain". Journal of the American Chemical Society.

  • ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation.

  • PubChem. "Piperidine-2,5-dione hydrochloride (CID 73554190)".[2] National Library of Medicine.

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of a Novel HPLC-UV Method for Piperidine-2,5-dione Hydrochloride Quantification

This guide provides a comprehensive validation framework for a newly developed High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of Piperidine-2,5-dione hydrochloride....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive validation framework for a newly developed High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of Piperidine-2,5-dione hydrochloride. In the landscape of pharmaceutical development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount for ensuring product quality, safety, and efficacy. Piperidine-2,5-dione, a key heterocyclic scaffold, presents unique analytical challenges. This document offers an in-depth comparison with alternative methods and presents supporting experimental data, structured to meet the rigorous standards of researchers, analytical scientists, and drug development professionals.

Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the methodology is fit for its intended purpose.[1][2][3] We will not only detail the "how" but also the critical "why" behind each validation parameter, providing a self-validating system that ensures scientific integrity and trustworthiness.

The Analytical Challenge and Proposed HPLC-UV Solution

Piperidine-2,5-dione is a lactam that lacks a significant chromophore, making direct quantification by UV-Vis spectrophotometry challenging, especially at low concentrations. While methods like Gas Chromatography-Mass Spectrometry (GC-MS) offer high sensitivity, they can be complex and time-consuming for routine quality control.[4][5] The proposed solution is a robust reversed-phase HPLC (RP-HPLC) method that provides a balance of specificity, sensitivity, and efficiency suitable for both research and quality control environments.

Principle of the Method

This method utilizes a C18 stationary phase to separate Piperidine-2,5-dione hydrochloride from potential impurities and degradation products. An isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier ensures consistent elution and peak shape. Detection is performed at a low UV wavelength (e.g., 210 nm) where the amide bond of the lactam ring exhibits sufficient absorbance.

Chemical Structure of Piperidine-2,5-dione

Caption: Molecular structure of Piperidine-2,5-dione.

Validation Workflow and Experimental Protocols

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3] The following workflow, based on ICH Q2(R2) guidelines, ensures a comprehensive evaluation of the method's performance.

Sources

Validation

A Guide to Ensuring Reproducibility in Biological Assays: A Comparative Analysis Featuring Piperidine-2,5-dione Hydrochloride

In the landscape of drug discovery and development, the reproducibility of biological assays is the bedrock upon which scientific progress is built. The ability to consistently and reliably replicate experimental finding...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the reproducibility of biological assays is the bedrock upon which scientific progress is built. The ability to consistently and reliably replicate experimental findings is paramount for validating new therapeutic agents and understanding their mechanisms of action. This guide provides a comprehensive framework for ensuring the reproducibility of biological assays, with a particular focus on the evaluation of novel small molecules. We will use Piperidine-2,5-dione hydrochloride as a representative example of a promising, yet under-characterized, chemical entity to illustrate the principles and best practices that underpin robust and trustworthy scientific research.

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and effects on the central nervous system.[2][3][4] The piperidine-2,5-dione moiety, a derivative of the piperidine scaffold, is of particular interest due to its potential as a precursor for various bioactive molecules.[5] However, the journey from a promising scaffold to a validated drug candidate is fraught with challenges, primary among them being the assurance of reproducible biological data.

The Reproducibility Crisis: A Call for Scientific Rigor

The scientific community has been grappling with a "reproducibility crisis," where a significant portion of published research cannot be replicated.[6] This issue is particularly acute in preclinical research and can stem from a variety of factors, including:

  • Lack of standardized protocols: Inconsistent experimental procedures between labs, or even within the same lab over time, can lead to significant variability in results.[7]

  • Cell line misidentification and contamination: The use of misidentified or contaminated cell lines is a major contributor to irreproducible data.

  • Inadequate training and awareness: A lack of understanding of the principles of robust assay development can perpetuate a cycle of irreproducibility.[7]

Addressing these challenges requires a commitment to scientific integrity and the adoption of best practices throughout the experimental workflow.

Core Principles for Achieving Assay Reproducibility

To ensure the reliability of biological assays, a set of core principles must be adhered to. These principles form a self-validating system that enhances the trustworthiness of the generated data.

  • Authenticated Biomaterials: The use of authenticated, low-passage cell lines from reputable sources is non-negotiable.[8] Regular authentication using methods like Short Tandem Repeat (STR) profiling is essential to confirm cell line identity.

  • Standard Operating Procedures (SOPs): Detailed and comprehensive SOPs for all experimental procedures, from cell culture to data analysis, are crucial for minimizing variability.[7]

  • Appropriate Controls: The inclusion of positive, negative, and vehicle controls is fundamental for validating assay performance and interpreting results.

  • Robust Assay Development: Assays must be rigorously optimized for parameters such as cell seeding density, incubation times, and reagent concentrations to ensure a sufficient signal window and minimize variability.[9][10]

  • Transparent Reporting: Detailed reporting of all experimental methods, including lot numbers of reagents and specific cell culture conditions, is necessary for others to replicate the work.[8]

Exemplary Protocol: Assessing the Cytotoxicity of Piperidine-2,5-dione Hydrochloride using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[11][12] The following is a detailed, step-by-step protocol for evaluating the potential anticancer activity of a novel compound like Piperidine-2,5-dione hydrochloride.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7 breast cancer cells) cell_seeding 3. Cell Seeding (96-well plate, 5,000 cells/well) cell_culture->cell_seeding compound_prep 2. Compound Preparation (Piperidine-2,5-dione HCl in DMSO) treatment 4. Compound Treatment (24h incubation with serial dilutions) compound_prep->treatment cell_seeding->treatment mtt_add 5. MTT Addition (0.5 mg/mL final concentration) treatment->mtt_add incubation 6. Incubation (4 hours at 37°C) mtt_add->incubation solubilization 7. Solubilization (Add DMSO to dissolve formazan) incubation->solubilization readout 8. Absorbance Reading (570 nm) solubilization->readout calculation 9. IC50 Calculation (Dose-response curve) readout->calculation

Caption: Workflow for MTT Cytotoxicity Assay.

Detailed Methodology:

  • Cell Culture:

    • Culture human breast cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.[13]

    • Rationale: Maintaining consistent and optimal cell culture conditions is critical for ensuring healthy and viable cells, which is the foundation of a reliable assay.[10]

  • Compound Preparation:

    • Prepare a stock solution of Piperidine-2,5-dione hydrochloride in sterile DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for treatment.

    • Rationale: DMSO is a common solvent for small molecules, but its concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) is essential.

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count to ensure viability is >95%.

    • Seed the cells into a 96-well plate at an optimized density (e.g., 5,000 cells per well) in 100 µL of media.[14]

    • Incubate for 24 hours to allow for cell attachment.

    • Rationale: Optimizing cell seeding density is crucial to ensure that cells are in the logarithmic growth phase during treatment, providing a sufficient dynamic range for the assay.[10]

  • Compound Treatment:

    • Remove the seeding medium and add 100 µL of medium containing the various concentrations of Piperidine-2,5-dione hydrochloride, a positive control (e.g., doxorubicin), and a vehicle control.

    • Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[14]

    • Rationale: The incubation time should be sufficient to observe a biological effect but not so long that the vehicle control cells become over-confluent.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubate the plate for 4 hours at 37°C.[14]

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. The incubation time allows for sufficient formazan formation.

  • Solubilization and Readout:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Rationale: DMSO solubilizes the water-insoluble formazan, and the absorbance is directly proportional to the number of viable cells.

Comparative Analysis: A Novel Compound vs. a Well-Characterized Agent

The challenges in ensuring the reproducibility of an assay can differ significantly when working with a novel compound like Piperidine-2,5-dione hydrochloride compared to a well-characterized reference agent.

FeaturePiperidine-2,5-dione hydrochloride (Novel Compound)Well-Characterized Reference Compound (e.g., Doxorubicin)
Mechanism of Action Unknown, requiring further investigation.Well-defined (e.g., DNA intercalation and topoisomerase II inhibition).
Expected Outcome Unpredictable, requiring a broader dose range and multiple time points.Predictable, with a known IC50 range in specific cell lines.
Potential for Off-Target Effects High, as the full biological activity profile is unknown.Known and characterized, allowing for more targeted experimental design.
Physicochemical Properties May be uncharacterized (e.g., solubility, stability), potentially affecting assay performance.Well-documented, facilitating proper handling and formulation.
Troubleshooting More challenging, as unexpected results could be due to a variety of unknown factors.Easier, as deviations from expected results can be more readily attributed to specific experimental variables.

Investigating Potential Mechanisms of Action

Given that many piperidine derivatives have been shown to impact cancer cell survival, a plausible avenue of investigation for Piperidine-2,5-dione hydrochloride would be its effect on key signaling pathways that regulate cell growth and proliferation.[4] One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[14]

PI3K/Akt/mTOR Signaling Pathway

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Piperidine Piperidine-2,5-dione hydrochloride Piperidine->PI3K potential inhibition? Piperidine->Akt potential inhibition? Piperidine->mTORC1 potential inhibition?

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Further experiments, such as Western blotting for key phosphorylated proteins in this pathway (e.g., p-Akt, p-mTOR), would be necessary to validate this hypothesis.

Data Presentation and Interpretation

The results of the MTT assay should be presented as a dose-response curve, plotting the percentage of cell viability against the logarithm of the compound concentration. From this curve, the half-maximal inhibitory concentration (IC50) can be calculated. This value represents the concentration of the compound required to inhibit cell growth by 50% and is a key measure of its potency.

Table for Reporting IC50 Values

CompoundCell LineIncubation Time (h)IC50 (µM) ± SD
Piperidine-2,5-dione hydrochlorideMCF-748[Insert Value]
Doxorubicin (Positive Control)MCF-748[Insert Value]

Conclusion

Ensuring the reproducibility of biological assays is a multifaceted challenge that requires a meticulous and principled approach. By adhering to best practices in cell culture, employing standardized protocols, and utilizing appropriate controls, researchers can generate high-quality, reliable data. When investigating novel compounds such as Piperidine-2,5-dione hydrochloride, it is crucial to acknowledge the inherent uncertainties and to design experiments that are both rigorous and adaptable. This guide provides a foundational framework for navigating these challenges, ultimately contributing to the advancement of robust and reproducible science in the pursuit of new therapeutic discoveries.

References

  • PubChem. Piperidine-2,5-dione hydrochloride. National Center for Biotechnology Information. [Link]

  • Freed, D. et al. (2022). Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity. Methods and Protocols, 5(2), 24. [Link]

  • CellPort. (2024). Enhancing Reproducibility in Cell-Based Labs with Digital Protocol Management. [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • Dispendix. (2025). 5 Key Challenges of Molecular Assay Development & How to Overcome Them. [Link]

  • Al-Otaibi, F. M. et al. (2024). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. Heliyon, 10(15), e36388. [Link]

  • Tempo Bioscience. (2018). The Challenges In Small Molecule Drug Development – Part I. [Link]

  • Wang, Y. et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters, 30(24), 127654. [Link]

  • Agilent. (n.d.). Challenges of Small Molecule Production. [Link]

  • ResearchGate. (n.d.). The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. [Link]

  • Gerlach, M. et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(1), 143-152. [Link]

  • Molecules. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Paul, S. et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules, 27(19), 6246. [Link]

  • ResearchGate. (n.d.). piperidone analogs: synthesis and their diverse biological applications. [Link]

  • Journal of Antibiotics. (2020). Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation. [Link]

  • SLAS. (2021). Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline. [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Goodwin, M. B. et al. (2013). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 23(21), 5844-5847. [Link]

  • Alm, B. (1976). Piperidine: Effects on Locomotor Activity and Brain Monoamine Turnover. Psychopharmacology, 50(3), 301-304. [Link]

  • da Silva, A. B. et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 26(1), 1-10. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Salehi, B. et al. (2023). The Promise of Piperine in Cancer Chemoprevention. Cancers, 15(22), 5488. [Link]

  • RSC Publishing. (n.d.). Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. [Link]

  • ResearchGate. (n.d.). (PDF) Guidelines for cell viability assays. [Link]

  • Wang, Y. et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. International Journal of Molecular Sciences, 21(11), 3845. [Link]

  • Molecules. (n.d.). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. [Link]

  • Czarnecka, K. et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6523. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Piperidine-2,5-dione Hydrochloride

This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedural guidance for the safe and compliant disposal of piperidine-2,5-dione hydrochloride. Adherence to these p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedural guidance for the safe and compliant disposal of piperidine-2,5-dione hydrochloride. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined below are grounded in established safety principles and an understanding of the chemical's properties.

Core Principles: Hazard Analysis and Risk Mitigation

Effective disposal begins with a thorough understanding of the substance's inherent risks. Piperidine-2,5-dione hydrochloride, as a heterocyclic compound, requires careful handling. While specific data for this exact compound is limited, we can infer its hazard profile from related structures like piperidine and its salts, which are classified as toxic and irritant.

The primary risks associated with piperidine-2,5-dione hydrochloride and its potential degradation products include:

  • Toxicity: The parent piperidine structure is known to be toxic if swallowed, inhaled, or in contact with skin.[1][2][3] The hydrochloride salt is classified as toxic if swallowed.[2][3]

  • Irritation: Related compounds are known to cause serious skin and eye irritation and may cause respiratory irritation.[4]

  • Environmental Hazard: Piperidine derivatives can be harmful to aquatic life. Therefore, release into the environment via drains or general waste is strictly prohibited.[2][5]

The fundamental principle of disposal is containment and transfer to a licensed facility . In-lab chemical neutralization or degradation is not recommended for this compound due to the potential for creating equally hazardous byproducts and the complexities of ensuring complete reaction.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement
Acute Toxicity, Oral Based on piperidine hydrochloride, this compound is presumed to be toxic if swallowed.[2][3]💀P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Skin Irritation Based on related dione structures, it may cause skin irritation.[4]P280: Wear protective gloves/protective clothing/eye protection/face protection.
Eye Irritation Based on related dione structures, it may cause serious eye irritation.[4]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Aquatic Hazard Piperidine itself is harmful to aquatic life; this derivative should be treated with the same caution.পরিবেশের জন্য বিপজ্জনক নয়P273: Avoid release to the environment.

Mandatory Safety Protocols: Controls and PPE

Before handling waste, ensure the following controls are in place. The causality is simple: preventing exposure is the most effective safety measure.

  • Engineering Controls: All handling of piperidine-2,5-dione hydrochloride, including waste consolidation, must be performed within a certified chemical fume hood to prevent the inhalation of fine powders or aerosols.[2]

  • Personal Protective Equipment (PPE): A complete ensemble is required to prevent dermal, ocular, and respiratory exposure.

    • Gloves: Nitrile or neoprene gloves are mandatory. Always inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste.[2]

    • Eye Protection: Chemical safety goggles with side shields or a full-face shield are required.[2]

    • Lab Coat: A properly fastened lab coat must be worn to protect against skin contact.

The Disposal Workflow: A Step-by-Step Guide

This workflow is designed to be a self-validating system, ensuring that waste is handled safely and compliantly from the point of generation to final disposal.

G Workflow for Piperidine-2,5-dione Hydrochloride Disposal gen Step 1: Generation (Unwanted material, spill residue, or contaminated consumables) ppe Step 2: Assess & Don PPE (Fume Hood, Goggles, Gloves, Lab Coat) gen->ppe Initiate Disposal seg Step 3: Segregate Waste (Collect in a dedicated, compatible container. Do NOT mix with other waste streams.) ppe->seg Safety First cont Step 4: Containerize & Label (Use a sealed, leak-proof container. Attach 'Hazardous Waste' label with full chemical name.) seg->cont Containment store Step 5: Temporary Storage (Store in a designated, cool, dry, well-ventilated secondary containment area away from incompatibles.) cont->store Compliance & Safety dispose Step 6: Professional Disposal (Schedule pickup with an approved hazardous waste management facility.) store->dispose Final Disposition

Caption: Disposal workflow from generation to final pickup.

Experimental Protocol for Disposal

1. Waste Segregation:

  • Rationale: Preventing unintended chemical reactions is paramount. Piperidine derivatives are incompatible with strong oxidizing agents and acids.[1] Mixing waste streams can lead to dangerous reactions.

  • Procedure:

    • Designate a specific waste container solely for piperidine-2,5-dione hydrochloride and materials grossly contaminated with it (e.g., weigh boats, contaminated gloves).

    • Do not mix this waste with solvents, acids, bases, or other organic compounds.[6]

2. Containerization and Labeling:

  • Rationale: Proper containment and labeling are mandated by regulatory bodies like the EPA and OSHA to ensure safe handling and transport.[6][7]

  • Procedure:

    • Select a robust, leak-proof waste container with a secure, tight-fitting lid. The original product container is often a suitable choice.[6]

    • Affix a "HAZARDOUS WASTE" label to the container.

    • Clearly write the full chemical name: "Piperidine-2,5-dione hydrochloride" and its CAS number if available.

    • Indicate the accumulation start date.

3. Temporary On-Site Storage:

  • Rationale: Safe temporary storage minimizes risks to laboratory personnel and prevents accidental environmental release.

  • Procedure:

    • Keep the waste container tightly closed at all times, except when adding waste.[1][7][8]

    • Store the container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated.[1]

    • Ensure the SAA provides secondary containment to capture any potential leaks.

    • Store away from heat, ignition sources, and incompatible materials.[1]

4. Arranging for Professional Disposal:

  • Rationale: This is the only acceptable terminal step. Licensed waste management facilities have the validated processes to handle, treat, and dispose of toxic chemical waste in an environmentally sound manner.

  • Procedure:

    • Do not dispose of this chemical down the drain or in regular trash.[5][8]

    • Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.[6]

    • Follow their specific instructions for manifesting and preparing the container for transport.

Spill and Emergency Response

For a Small Spill (Solid Powder):

  • Ensure the area is well-ventilated (work within a fume hood if possible).

  • Wearing full PPE, gently sweep up the solid material without creating dust.[2]

  • Use a non-sparking tool to collect the material.[1]

  • Place the spilled material and any contaminated cleaning supplies into your designated hazardous waste container.

  • Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

For a Large Spill or Uncontrolled Release:

  • Evacuate the immediate area.

  • Alert colleagues and your laboratory supervisor.

  • Contact your institution's emergency response number or EHS department immediately. Do not attempt to clean up a large spill yourself.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that the valuable work of research and development does not come at the cost of personal or environmental well-being.

References

  • Kao, G. Y., et al. (1996, October). 3-[(Phenylacetyl)amino]-2,6-piperidinedione hydrolysis studies with improved synthesis and characterization of hydrolysates. Journal of Pharmaceutical Sciences, 85(10), 1049-52. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Summary for CID 8082. Retrieved from [Link]

  • Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • ChemSupply Australia. (2023, October 22). Safety Data Sheet PIPERIDINE. Retrieved from [Link]

  • Google Patents. (n.d.). DE69328969D1 - METHOD FOR STEREO-SPECIFIC HYDROLYSIS OF PIPERIDINE-DION DERIVATIVES.
  • Fisher Scientific Korea. (2023, August 11). SAFETY DATA SHEET - Piperidine hydrochloride. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Redalyc. (n.d.). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Retrieved from [Link]

  • Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. (1966, February). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697-701. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Piperidine-2,5-dione hydrochloride

Topic: Personal protective equipment for handling Piperidine-2,5-dione hydrochloride Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers & Drug Development Scientists Executive Safety Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Piperidine-2,5-dione hydrochloride Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers & Drug Development Scientists

Executive Safety Summary

Compound Classification: Functionalized Organic Amine Salt / Cyclic Imide Derivative. Primary Hazards: Inhalation (Fine Dust), Mucous Membrane Corrosion (Acidic Hydrolysis), Hygroscopic Instability.

Scientific Context: Piperidine-2,5-dione hydrochloride is a solid-state organic intermediate. Unlike its liquid precursor (piperidine), the primary risk here is not flammability, but particulate inhalation and contact dermatitis . As a hydrochloride salt of a cyclic system, this compound is prone to deliquescence (absorbing moisture until it dissolves), which can liberate hydrochloric acid (HCl) locally upon contact with moist tissues (eyes, lungs).

Immediate Directive: Treat this compound as a Category 3/4 High Potency Intermediate until specific toxicology data confirms otherwise. All handling of the neat solid must occur within a certified engineering control zone.

Hazard Analysis & PPE Matrix

The following matrix synthesizes GHS (Globally Harmonized System) principles with practical laboratory control banding.

Technical Rationale for PPE Selection
  • Respiratory: The hydrochloride moiety implies that upon contact with alveolar fluid, the salt will dissociate, potentially lowering local pH and causing immediate irritation or delayed pulmonary edema. Simple surgical masks are insufficient.

  • Dermal: Organic salts can exhibit "creeping" behavior when dissolved in sweat or ambient moisture. Double-gloving creates a sacrificial layer, allowing the outer glove to be stripped immediately upon contamination without exposing the skin.

Protection ZoneRequired EquipmentTechnical Specification (Minimum)
Respiratory P100 / N95 or PAPR Solid Handling: N95 (minimum) or P100 respirator if outside a hood. Solution Prep: Fume hood (Face velocity: 80–100 fpm).
Ocular Chemical Splash Goggles ANSI Z87.1 compliant. Note: Safety glasses are insufficient due to the risk of airborne dust entering from the side.
Dermal (Hand) Double Nitrile Gloves Inner: 4 mil Nitrile (Inspection White/Blue).Outer: 5–8 mil Nitrile (Extended Cuff). Rationale: Mitigates permeation and allows "stripping" of outer layer.
Body Lab Coat (Tyvek/Poly) Buttoned to neck. Wrist cuffs must be tucked under the outer glove.
Engineering Balance Enclosure Weighing operations must be performed inside a flow-contained balance enclosure or fume hood.
PPE Decision Logic (Workflow Diagram)

The following diagram illustrates the decision-making process for selecting PPE based on the physical state and quantity of the material.

PPE_Decision_Logic Start Start: Handling Piperidine-2,5-dione HCl State_Check Physical State? Start->State_Check Solid_Path Solid / Powder State_Check->Solid_Path Powder Solution_Path Dissolved Solution State_Check->Solution_Path Liquid Quant_Check Quantity > 100mg? Solid_Path->Quant_Check Liq_Risk LIQUID PROTOCOL 1. Standard Fume Hood 2. Splash Goggles (if splashing likely) 3. Nitrile Gloves (0.11mm) Solution_Path->Liq_Risk High_Risk HIGH RISK PROTOCOL 1. Fume Hood Required 2. Double Nitrile Gloves 3. Splash Goggles 4. Anti-static measures Quant_Check->High_Risk Yes Med_Risk MODERATE RISK PROTOCOL 1. Balance Enclosure 2. Single Nitrile Gloves 3. Safety Glasses w/ Side Shields Quant_Check->Med_Risk No

Figure 1: Decision logic for PPE selection based on physical state and quantity. Note that solid handling triggers higher respiratory precautions due to dust potential.

Operational Protocols
Protocol A: Weighing & Transfer (Critical Step)

Why this matters: Hydrochloride salts are often hygroscopic. Moisture absorption leads to clumping, which encourages users to "scrape" the material, generating static-charged dust that bypasses standard airflow containment.

  • Environmental Prep: Verify Fume Hood/Enclosure is active. Place a static elimination gun or ionizer bar near the balance.

  • PPE Donning: Put on inner gloves, then lab coat, then outer gloves (tucked over coat cuffs). Don goggles.

  • Tare: Place the receiving vessel (vial/flask) on the balance and tare before opening the chemical container.

  • Transfer:

    • Open the container slowly to equalize pressure.

    • Use a disposable anti-static spatula.

    • Do not return excess material to the stock container (prevents hydrolysis of the stock).

  • Decontamination: Wipe the exterior of the receiving vessel with a dry Kimwipe, then a damp tissue before removing it from the hood.

Protocol B: Dissolution & Solvation

Why this matters: Dissolving amine salts can be slightly exothermic.

  • Solvent Selection: Piperidine-2,5-dione HCl is likely soluble in water, methanol, or DMSO.

  • Addition Order: Always add the solid to the solvent , not solvent to solid. This prevents the formation of a "gummy" plug at the bottom of the flask which is difficult to stir.

  • Venting: If dissolving in a closed septum vial, insert a bleed needle. The heat of solvation may expand headspace gas, creating pressure that could spray liquid upon needle withdrawal.

Emergency Response & Disposal
Spill Cleanup (Solid)
  • Evacuate the immediate 3-meter radius.

  • Do NOT dry sweep. This generates dust.

  • Cover the spill with a paper towel dampened with inert solvent (e.g., heptane or dry ethanol) to suppress dust.

  • Scoop the wet material into a hazardous waste bag.

  • Neutralize the surface: Wipe with a mild basic solution (1% Sodium Bicarbonate) to neutralize acidic residues, followed by water.

Disposal Logic

This compound must never be mixed with strong oxidizers (risk of reaction) or strong bases in the waste stream (risk of liberating free amine vapors).

Disposal_Workflow Waste Waste: Piperidine-2,5-dione HCl Segregation Segregation Check Waste->Segregation Acid_Stream Acidic/Organic Stream (Compatible) Segregation->Acid_Stream Liquid Solution Base_Stream Basic Waste Stream (DO NOT MIX) Segregation->Base_Stream Avoid! Oxidizer Oxidizers (DO NOT MIX) Segregation->Oxidizer Avoid! Disposal_Bin Solid Waste Bin Label: 'Toxic, Acidic Organic Solid' Segregation->Disposal_Bin Solid/Wipes

Figure 2: Waste segregation workflow. Crucially, avoid mixing with basic waste to prevent off-gassing.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]

  • PubChem. (n.d.). Piperidine Hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link] (Cited for general salt handling properties).

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the compilation of safety data sheets. [Link]

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